molecular formula C7H4F2O3 B1592664 2,5-Difluoro-4-hydroxybenzoic acid CAS No. 146781-23-9

2,5-Difluoro-4-hydroxybenzoic acid

Cat. No.: B1592664
CAS No.: 146781-23-9
M. Wt: 174.1 g/mol
InChI Key: LKJAHLFAORUKHO-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-hydroxybenzoic acid is a useful research compound. Its molecular formula is C7H4F2O3 and its molecular weight is 174.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Difluoro-4-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Difluoro-4-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-difluoro-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJAHLFAORUKHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630620
Record name 2,5-Difluoro-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146781-23-9
Record name 2,5-Difluoro-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 2,5-Difluoro-4-hydroxybenzoic Acid

[1]

Executive Summary

2,5-Difluoro-4-hydroxybenzoic acid (2,5-DF-4-HBA) represents a specialized fluorinated building block that bridges the gap between standard phenolic acids and high-performance organofluorine scaffolds.[1] Unlike its non-fluorinated analogue (4-hydroxybenzoic acid), the introduction of fluorine atoms at the 2- and 5-positions drastically alters the molecular electrostatic potential, lipophilicity, and crystal packing energetics.[1]

This guide provides a comprehensive technical analysis of 2,5-DF-4-HBA, focusing on its utility as a bioisostere in medicinal chemistry and a mesogenic core in liquid crystal engineering.[1] We present validated synthetic protocols and structural insights designed to aid researchers in the rational design of fluorinated bioactive molecules.

Molecular Architecture & Electronic Properties[1]

The structural uniqueness of 2,5-DF-4-HBA lies in the specific "ortho-para" and "meta-ortho" relationships established by the fluorine substituents.[1]

Structural Analysis[1][2]
  • C2-Fluorine (Ortho to Carboxyl): This atom exerts a significant steric influence on the carboxylic acid moiety.[1] It forces the carboxyl group out of coplanarity with the benzene ring to minimize dipole-dipole repulsion between the carbonyl oxygen and the fluorine lone pairs.[1] This "ortho-effect" typically increases the acidity of the benzoic acid.[1]

  • C5-Fluorine (Ortho to Hydroxyl): Located adjacent to the phenolic hydroxyl, this fluorine atom lowers the pKa of the phenol group via strong inductive electron withdrawal (-I effect), making the hydroxyl proton more labile compared to non-fluorinated phenols.[1]

Electronic Vector Diagram

The following diagram illustrates the electronic push-pull mechanisms and the synthetic logic used to access this molecule.

ElectronicPropertiesCore2,5-Difluoro-4-hydroxybenzoic Acid(Core Scaffold)F2C2-Fluorine(Inductive Withdrawal)Increases COOH AcidityCore->F2 Steric TwistF5C5-Fluorine(Ortho to OH)Modulates H-BondingCore->F5 pKa ModulationCOOHC1-Carboxyl Group(Electron Withdrawing)Core->COOH Functional HandleOHC4-Hydroxyl Group(Electron Donating via Resonance)Core->OH Nucleophilic Center

Figure 1: Electronic substituent effects in 2,5-DF-4-HBA. The C2-F and C5-F atoms create a unique electrostatic landscape, enhancing acidity and metabolic stability.[1]

Physicochemical Profile

The following data summarizes the core physical properties. Note that the pKa values are predicted based on Hammett substituent constants due to the specialized nature of the compound.[1]

PropertyValue / DescriptionSignificance
Molecular Formula C₇H₄F₂O₃Core composition
Molecular Weight 174.10 g/mol Fragment-based drug design suitable
Appearance White to light yellow crystalline powderTypical for fluorinated benzoic acids
Predicted pKa (COOH) ~3.0 - 3.2More acidic than 4-HBA (4.[1][2]54) due to F-induction
Predicted pKa (OH) ~8.5 - 9.0More acidic than Phenol (10.[1]0) due to ortho-F
LogP (Octanol/Water) ~1.6Increased lipophilicity vs. non-fluorinated analog
H-Bond Donors 2 (COOH, OH)Critical for receptor binding
H-Bond Acceptors 5 (C=O, OH, 2xF)Fluorine acts as a weak acceptor

Synthetic Methodologies

We recommend two primary routes for the synthesis of 2,5-DF-4-HBA. Route A is preferred for industrial scalability, while Route B is ideal for laboratory-scale purity.[1]

Route A: Nucleophilic Aromatic Substitution (SnAr)

This method utilizes 2,4,5-trifluorobenzoic acid.[1] The carboxyl group at C1 activates the para-position (C4) for nucleophilic attack by hydroxide.[1]

Protocol:

  • Starting Material: Dissolve 10.0 g of 2,4,5-trifluorobenzoic acid in 50 mL of 10% aqueous NaOH.

  • Reaction: Heat the solution to reflux (100°C) for 6–12 hours. The electron-withdrawing carboxyl group directs the hydroxide nucleophile selectively to the 4-position (para), displacing the fluorine atom.[1]

  • Work-up: Cool the reaction mixture to 0°C in an ice bath.

  • Acidification: Slowly add concentrated HCl dropwise until pH < 2. The product will precipitate as a white solid.[1]

  • Purification: Filter the solid and recrystallize from water/ethanol (9:1) to remove trace isomers.[1]

Route B: Oxidation of 2,5-Difluoro-4-hydroxybenzaldehyde

This route uses milder conditions and is often used when the starting aldehyde is available from liquid crystal precursor synthesis.[1]

Protocol:

  • Oxidation: Dissolve 2,5-difluoro-4-hydroxybenzaldehyde (CAS: 918523-99-6) in a mixture of THF and water.[1]

  • Reagent: Add sulfamic acid (scavenger) and sodium chlorite (NaClO₂) at 0°C (Pinnick Oxidation).

  • Quench: Stir for 2 hours, then quench with sodium sulfite.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

Synthetic Workflow Diagram

SynthesisPathwaysSM12,4,5-Trifluorobenzoic Acid(Activated Substrate)Proc1SnAr Hydrolysis(NaOH, Reflux)SM1->Proc1 Route A (Industrial)SM22,5-Difluoro-4-hydroxybenzaldehyde(Aldehyde Precursor)Proc2Pinnick Oxidation(NaClO2, NaH2PO4)SM2->Proc2 Route B (Lab Scale)ProdTARGET: 2,5-Difluoro-4-hydroxybenzoic Acid(C7H4F2O3)Proc1->Prod Acidification (HCl)Proc2->Prod Workup

Figure 2: Dual synthetic pathways for accessing high-purity 2,5-DF-4-HBA.

Applications in Drug Design & Materials[1][4]

Bioisosterism and Metabolic Stability

In medicinal chemistry, 2,5-DF-4-HBA serves as a bioisostere for 4-hydroxybenzoic acid.[1]

  • Metabolic Blocking: The fluorine atoms at positions 2 and 5 block potential metabolic oxidation sites on the phenyl ring (CYP450 mediated hydroxylation), significantly extending the half-life of the pharmacophore.[1]

  • Acidity Modulation: The lower pKa allows the carboxylate to exist as an anion at a wider physiological pH range, altering solubility and protein binding affinity.[1]

Liquid Crystal Mesogens

The molecule is a critical intermediate in the synthesis of fluorinated liquid crystals.[1]

  • Viscosity Reduction: The low polarizability of fluorine reduces the viscosity of the resulting liquid crystal mixtures compared to cyano- or chloro- derivatives.[1]

  • Dielectric Anisotropy: The C-F dipoles contribute to a negative dielectric anisotropy, which is essential for Vertical Alignment (VA) mode displays.[1]

References

  • PubChem. (2023).[1] 2,5-Difluoro-4-nitrobenzoic acid (Precursor Analysis). National Library of Medicine.[1] Link[1]

  • Stenutz, R. (2023).[1] 2,5-Difluoro-4-hydroxybenzaldehyde Data Sheet. Stenutz.eu.[1] Link

  • TCI Chemicals. (2023).[1] Product Specification: 2,6-Difluoro-4-hydroxybenzoic Acid (Isomer Comparison). Tokyo Chemical Industry.[1] Link

  • Ossila. (2023).[1] Fluorinated Benzoic Acid Building Blocks for Liquid Crystals.[1][3] Ossila Ltd.[1] Link

  • Zhang, et al. (2020).[1][4] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.[1][4] Journal of Chemical Research.[1][4] Link[1]

Technical Whitepaper: 2,5-Difluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2,5-Difluoro-4-hydroxybenzoic acid , a critical fluorinated building block in medicinal chemistry and materials science.

Systematic Nomenclature, Synthesis, and Application Logic

Chemical Identity & Nomenclature

Target Compound: 2,5-Difluoro-4-hydroxybenzoic acid CAS Registry Number: 146781-23-9 Molecular Formula: C₇H₄F₂O₃ Molecular Weight: 174.10 g/mol

Systematic Naming Convention (IUPAC)

The nomenclature follows the priority rules of the International Union of Pure and Applied Chemistry (IUPAC):

  • Parent Structure: The principal functional group is the carboxylic acid (-COOH), designating the parent ring as benzoic acid . The carbon attached to the carboxyl group is automatically numbered C1 .

  • Substituent Priority: The remaining substituents are hydroxyl (-OH) and fluoro (-F).

  • Numbering: The ring is numbered to give the lowest possible locants to the substituents.

    • Positions: Fluorine at 2 and 5; Hydroxyl at 4.[1][2][3][4][5][6]

    • Check: 2,4,5 (correct) vs. other numbering schemes.

  • Alphabetization: Substituents are listed alphabetically: D ifluoro before H ydroxy.

Preferred IUPAC Name (PIN): 2,5-Difluoro-4-hydroxybenzoic acid.[2][3][7][8]

PropertyData
SMILES OC(=O)c1cc(F)c(O)c(F)c1
InChIKey FFPHRYLGIPAZBL-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Predicted pKa ~3.5 (Acidic shift vs. 4-HBA due to F-induction)
Solubility Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water

Synthesis Strategy: Nucleophilic Aromatic Substitution (SₙAr)

The most robust industrial and laboratory route to 2,5-difluoro-4-hydroxybenzoic acid is the regioselective hydrolysis of 2,4,5-trifluorobenzoic acid .

Reaction Logic & Causality
  • Substrate Selection: 2,4,5-Trifluorobenzoic acid contains three potential leaving groups (fluorines).

  • Regioselectivity: The reaction relies on the electronic activation provided by the carboxyl group (COOH).

    • COOH Effect: As a strong electron-withdrawing group (EWG), the carboxyl group activates the ortho (C2, C6) and para (C4) positions for nucleophilic attack.

    • Leaving Group Ability: Fluorine is the preferred leaving group in SₙAr reactions (F >> Cl > Br) because its high electronegativity stabilizes the intermediate Meisenheimer complex, lowering the activation energy of the rate-determining step.

    • Selectivity: Attack at C4 (para) is sterically favored over C2 (ortho) and electronically favored over C5 (meta). Furthermore, once the C4-OH is formed, under basic conditions it becomes a phenoxide anion (O⁻). This strongly donates electrons into the ring, deactivating it against further nucleophilic attack, effectively preventing over-hydrolysis (a self-limiting reaction).

Experimental Protocol

Reagents: 2,4,5-Trifluorobenzoic acid (1.0 eq), NaOH (3.0–4.0 eq), Water (Solvent).

Step-by-Step Methodology:

  • Dissolution: Dissolve 2,4,5-trifluorobenzoic acid in water containing excess NaOH (3-4 equivalents). The excess base is required to neutralize the carboxylic acid, generate the nucleophile (OH⁻), and deprotonate the final phenolic product.

  • Reflux: Heat the reaction mixture to reflux (approx. 100°C) or use a microwave reactor at 130–160°C for accelerated kinetics.

  • Monitoring: Monitor by 19F NMR . The starting material shows three distinct signals.[2][3][9] The product will show only two signals.

  • Quenching: Cool the mixture to room temperature.

  • Acidification: Slowly add concentrated HCl until pH < 2. The phenoxide and carboxylate will protonate, causing the product to precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with cold water to remove inorganic salts (NaCl/NaF), and dry under vacuum.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2,4,5-Trifluorobenzoic Acid Reagent Add NaOH (aq) (3.0 - 4.0 eq) Start->Reagent Reaction Reaction: S_nAr Hydrolysis Reflux (100°C) or Microwave (160°C) Reagent->Reaction Intermediate Intermediate: Meisenheimer Complex Stabilization Reaction->Intermediate Mechanism ProductSalt Product Salt (Soluble): Sodium 2,5-difluoro-4-oxidobenzoate Intermediate->ProductSalt Acidification Acidification (HCl, pH < 2) Precipitation ProductSalt->Acidification FinalProduct Final Product: 2,5-Difluoro-4-hydroxybenzoic Acid Acidification->FinalProduct

Caption: Figure 1. Synthesis workflow for the conversion of 2,4,5-trifluorobenzoic acid to 2,5-difluoro-4-hydroxybenzoic acid via nucleophilic aromatic substitution.

Analytical Characterization & QC

To ensure scientific integrity, the identity of the synthesized compound must be validated using orthogonal analytical methods.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆):

    • δ ~13.0 ppm: Broad singlet (COOH).

    • δ ~11.0 ppm: Broad singlet (OH).

    • Aromatic Region: Two distinct signals corresponding to H3 and H6.

      • H6 (dd): Ortho to COOH, flanked by F. Expected shift ~7.5–7.8 ppm.

      • H3 (dd): Ortho to OH, flanked by F. Expected shift ~6.8–7.0 ppm.

  • ¹⁹F NMR:

    • Crucial for purity check. The starting material (2,4,5-trifluoro) has 3 signals. The product must show exactly 2 signals (corresponding to F2 and F5). Disappearance of the F4 signal confirms conversion.

Mass Spectrometry (MS)
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

  • Molecular Ion: [M-H]⁻ = 173.1 m/z.

  • Fragmentation: Loss of CO₂ ([M-H-44]⁻) is a common fragmentation pathway for benzoic acids.

Applications in Drug Development

The 2,5-difluoro-4-hydroxybenzoic acid moiety serves as a high-value scaffold in medicinal chemistry due to the "Fluorine Effect."

Bioisosterism & Metabolic Stability
  • pKa Modulation: The fluorine atoms at C2 and C5 lower the pKa of the carboxyl group and the phenol, altering the ionization state at physiological pH compared to non-fluorinated analogs. This can improve protein binding affinity.

  • Metabolic Blocking: The C-F bond is metabolically inert. Placing fluorine at positions prone to oxidative metabolism (such as the aromatic ring positions) blocks Phase I metabolism (hydroxylation), thereby extending the half-life (

    
    ) of the drug candidate.
    
Structural Activity Relationship (SAR) Logic

SAR_Logic Compound 2,5-Difluoro-4-hydroxybenzoic Acid Effect1 Electronic Effect: Increased Acidity (Lower pKa) Compound->Effect1 Effect2 Metabolic Stability: Blocks CYP450 Oxidation at C2/C5 Compound->Effect2 Effect3 Lipophilicity: Modulates LogD Compound->Effect3 Outcome Optimized Pharmacokinetics (Bioisostere for Salicylic Acid) Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Figure 2. Pharmacological advantages conferred by the 2,5-difluoro substitution pattern.

References

  • PubChem. 2,5-Difluoro-4-hydroxybenzoic acid Compound Summary. National Library of Medicine. Available at: [Link][10]

  • Google Patents.Method for producing fluorinated hydroxybenzoic acid derivatives. (WO2015020184A1).

Sources

Biological Potential and Synthetic Utility of 2,5-Difluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Difluoro-4-hydroxybenzoic acid (CAS: 154706-92-6 / 194804-91-6) represents a specialized class of fluorinated phenolic building blocks. Unlike its non-fluorinated parent, 4-hydroxybenzoic acid (PHBA), this compound offers unique electronic and steric properties driven by the strategic placement of fluorine atoms at the ortho and meta positions relative to the carboxylic acid.

While often categorized as a liquid crystal mesogen intermediate, its biological relevance is significant in three key domains:

  • Immunotherapy: As a conjugation partner for polyphosphazene-based immunoadjuvants.[1]

  • Medicinal Chemistry: As a metabolically stable bioisostere for synthesizing Factor Xa inhibitors and other therapeutics requiring extended half-lives.

  • Bio-Sensing: As a core component in smectic liquid crystals used for detecting biological analytes (e.g., bacterial lipids).

This guide provides a technical deep-dive into the molecule's physicochemical profile, its role in bioactive synthesis, and protocols for its utilization in research.

Chemical Profile & Structure-Activity Relationship (SAR)

The biological utility of 2,5-difluoro-4-hydroxybenzoic acid stems from the "Fluorine Effect." The substitution of hydrogen with fluorine alters the physicochemical landscape of the molecule without significantly changing its steric bulk.

Property4-Hydroxybenzoic Acid (PHBA)2,5-Difluoro-4-hydroxybenzoic AcidBiological Implication
pKa (COOH) 4.54~3.5 - 3.8 (Predicted)Increased acidity improves solubility at physiological pH and alters binding affinity to polar residues in protein pockets.
Lipophilicity (LogP) 1.58~2.1Enhanced membrane permeability; fluorine increases lipophilicity, aiding in crossing the blood-brain barrier or cell membranes.
Metabolic Stability Low (Ring oxidation)HighFluorine at C2 and C5 blocks Phase I metabolic oxidation (hydroxylation) at these susceptible sites.
H-Bonding Donor/AcceptorModifiedThe ortho-fluorine can form intramolecular H-bonds with the hydroxyl or carboxyl group, locking the conformation.
Mechanistic Insight: The "Metabolic Blockade"

In drug design, the 2- and 5-positions of the benzoic acid ring are common sites for oxidative metabolism by Cytochrome P450 enzymes. By occupying these sites with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol), the molecule becomes resistant to enzymatic degradation. This makes 2,5-difluoro-4-hydroxybenzoic acid an ideal scaffold for drugs requiring a longer half-life.

Biological Applications & Mechanisms

Cancer Immunotherapy (Polyphosphazene Conjugates)

Recent research highlights the use of fluorinated benzoates in synthesizing high-performance immunoadjuvants. Specifically, 2,5-difluoro-4-hydroxybenzoic acid is coupled with polyphosphazenes (inorganic-organic hybrid polymers).

  • Mechanism: The fluorinated pendant groups facilitate the formation of self-assembled microspheres. These microspheres encapsulate antigens and stimulate a robust immune response.

  • Advantage: The fluorine atoms induce specific hydrophobic interactions that stabilize the microsphere structure in vivo, preventing premature degradation before antigen delivery.

Factor Xa Inhibitors (Anticoagulants)

Patent literature (e.g., WO2015020184A1) identifies this scaffold as a key intermediate in the synthesis of Factor Xa inhibitors, such as analogs of rivaroxaban.

  • Role: The acid functionality serves as the attachment point for the pharmacophore, while the fluorinated ring interacts with the S1 or S4 pockets of the coagulation factor enzyme, improving binding selectivity and potency.

Liquid Crystal Bio-Sensors

While primarily a materials application, the biological relevance lies in sensing. Derivatives of this acid form "smectic C" liquid crystal phases.

  • Bio-Detection: These liquid crystals are sensitive to surface interactions. When functionalized, they can detect the presence of bacterial endotoxins or specific proteins by undergoing a visible phase transition (disruption of the liquid crystal order) upon binding to the biological target.

Synthesis & Purity for Biological Assays

For biological evaluation, purity is paramount. Commercial sources often contain metal catalysts (Pd, Cu) or isomeric impurities (e.g., 3,5-difluoro isomer) that can skew toxicity data.

Validated Synthesis Pathway

The most reliable route for high-purity synthesis involves the hydrolysis of 2,4,5-trifluorobenzoic acid or the diazotization of 4-amino-2,5-difluorobenzoic acid derivatives.

Synthesis Figure 1: Hydrolytic Synthesis of 2,5-Difluoro-4-hydroxybenzoic Acid Start 2,4,5-Trifluorobenzoic Acid Inter Intermediate Complex (Nucleophilic Attack) Start->Inter NaOH / H2O Reflux, 100°C Product 2,5-Difluoro-4-hydroxybenzoic Acid (Target) Inter->Product Acidification (HCl) Selective Hydrolysis at C4 Byprod HF (Byproduct) Inter->Byprod

Figure 1: Selective hydrolysis of 2,4,5-trifluorobenzoic acid is the preferred route to avoid isomeric contamination.

Experimental Protocols

Protocol A: Synthesis of Polymer-Drug Conjugate Precursor

Context: Attaching the scaffold to a polymeric backbone for drug delivery or adjuvant formation.

Reagents:

  • 2,5-Difluoro-4-hydroxybenzoic acid (1.0 eq)

  • Poly(dichlorophosphazene) or similar chlorinated polymer backbone

  • Cesium Carbonate (

    
    ) (2.5 eq) as base
    
  • THF (anhydrous)

Workflow:

  • Activation: Dissolve 2,5-difluoro-4-hydroxybenzoic acid in anhydrous THF under Argon. Add

    
     and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
    • Note: Cesium is preferred over sodium due to the "cesium effect," which enhances solubility and nucleophilicity of the phenoxide in organic solvents.

  • Coupling: Add the polymer solution dropwise to the phenoxide mixture.

  • Reflux: Heat to 60°C for 12–24 hours. Monitor reaction progress via

    
    -NMR (shift in fluorine signal indicates substitution).
    
  • Purification: Precipitate the polymer into hexane/methanol (10:1). Centrifuge and dry under vacuum.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Context: Verifying the safety of the scaffold before derivative synthesis.

  • Cell Lines: HEK293 (Human Kidney) and HepG2 (Liver).

  • Preparation: Dissolve compound in DMSO (Stock 100 mM). Dilute in culture media to final concentrations (1–100 µM). Ensure final DMSO < 0.5%.

  • Incubation: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h. Treat with compound for 48h.
    
  • Readout: Add MTT reagent. Measure absorbance at 570 nm.

  • Control: 4-Hydroxybenzoic acid (PHBA) should be used as a positive safety control (known low toxicity).

Mechanistic Visualization

The following diagram illustrates how the 2,5-difluoro substitution pattern influences the molecule's interaction with a theoretical enzyme active site (e.g., COX or Factor Xa), highlighting the stability and binding advantages.

Mechanism Figure 2: Pharmacodynamic Interactions & Metabolic Stability Mechanisms cluster_molecule 2,5-Difluoro-4-hydroxybenzoic Acid cluster_target Biological Target (e.g., Enzyme Pocket) F2 Fluorine (C2) Blocks Metabolic Attack Pocket_Hydrophobic Hydrophobic Pocket (Interacts with F) F2->Pocket_Hydrophobic Van der Waals Interaction F5 Fluorine (C5) Enhances Lipophilicity F5->Pocket_Hydrophobic Metabolic Shielding OH 4-Hydroxyl H-Bond Donor COOH 1-Carboxyl Ionic Binding Anchor Pocket_Polar Polar Residue (Arg/Lys) (Salt Bridge with COOH) COOH->Pocket_Polar Electrostatic Attraction

Figure 2: The strategic placement of fluorine atoms enhances hydrophobic binding while protecting the ring from oxidative degradation.

References

  • Ossila. "2-Fluoro-4-hydroxybenzoic acid and related fluorinated building blocks for liquid crystals and immunoadjuvants." Ossila Product Literature. Link

  • Google Patents. "WO2015020184A1 - Aromatic Ring Compounds (Factor Xa Inhibitors)." World Intellectual Property Organization, 2015. Link

  • ChemicalBook. "2,5-Difluoro-4-hydroxybenzoic acid - Safety and Properties." ChemicalBook Database. Link

  • BenchChem. "Applications of Halogenated Hydroxybenzoic Acids in CoQ Biosynthesis and Antiviral Agents." BenchChem Technical Notes. Link

  • MDPI. "Design, Synthesis, and Bioactivity of Hydroxybenzoic Acid Derivatives." Molecules, 2023. Link

Sources

A Comprehensive Guide to the Theoretical Investigation of 2,5-Difluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Difluoro-4-hydroxybenzoic acid is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring electron-withdrawing fluorine atoms and electron-donating hydroxyl and carboxyl groups, imparts a distinct electronic and structural profile. This guide provides a comprehensive framework for the theoretical investigation of this molecule using quantum chemical methods, primarily Density Functional Theory (DFT). We will explore the rationale behind computational choices, detail the methodologies for predicting its structural, vibrational, electronic, and non-linear optical properties, and establish a protocol for validating these theoretical predictions against experimental data. The insights derived from these studies are crucial for understanding molecular stability, reactivity, and intermolecular interactions, thereby accelerating its application in drug design and materials engineering.

Introduction: The Significance of Fluorinated Benzoic Acids

Halogenated benzoic acids are pivotal building blocks in the synthesis of pharmaceuticals and advanced materials. The inclusion of fluorine atoms, in particular, can dramatically alter a molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. 2,5-Difluoro-4-hydroxybenzoic acid serves as a compelling subject for theoretical studies due to the interplay of its functional groups. The ortho- and meta-positioned fluorine atoms influence the electronic distribution of the benzene ring, while the para-hydroxyl and carboxyl groups are key sites for hydrogen bonding and other intermolecular interactions.

Theoretical studies provide a powerful, cost-effective lens through which to examine this molecule at an atomic level. By employing computational chemistry, we can predict a wide range of properties before undertaking extensive laboratory synthesis and analysis, guiding experimental design and providing a deeper understanding of observed phenomena. This guide focuses on a DFT-based approach, a robust method for studying the electronic structure of molecules.

Computational Methodology: A Self-Validating Approach

The cornerstone of reliable theoretical research is a well-justified computational methodology. The choices of software, theoretical method, and basis set are critical for obtaining accurate results that can be correlated with experimental evidence.

The Rationale for Method Selection

For a molecule like 2,5-Difluoro-4-hydroxybenzoic acid, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy. Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects, crucial for aromatic systems.

The choice of basis set is equally important. The 6-311++G(d,p) basis set is a field-proven selection for this type of analysis. Let's break down why:

  • 6-311G : This triple-zeta basis set provides a flexible description of the valence electrons.

  • ++ : The double diffuse functions are essential for accurately modeling the lone pairs on the oxygen and fluorine atoms and for describing non-covalent interactions.

  • (d,p) : Polarization functions (d-functions on heavy atoms, p-functions on hydrogen) are added to allow for non-spherical electron distribution, which is critical for describing the polar bonds (C-F, O-H, C=O) present in the molecule.

This combination of B3LYP/6-311++G(d,p) has been successfully used for the theoretical analysis of similar molecules, providing reliable predictions of spectroscopic and electronic properties.[1][2]

Computational Workflow Protocol

The following step-by-step protocol outlines the computational workflow for a comprehensive theoretical study. All calculations are to be performed using a quantum chemistry software package like Gaussian.

  • Geometry Optimization:

    • Construct the initial 3D structure of 2,5-Difluoro-4-hydroxybenzoic acid.

    • Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This step calculates the lowest energy conformation of the molecule.

    • Confirm that the optimization has converged to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

  • Vibrational Frequency Analysis:

    • Using the optimized geometry, calculate the harmonic vibrational frequencies at the same level of theory.

    • These frequencies correspond to the vibrational modes that are active in the Infrared (IR) and Raman spectra.

    • Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, a scaling factor (typically ~0.96 for B3LYP) is applied for better comparison with experimental data.

    • Analyze the Potential Energy Distribution (PED) to assign the calculated frequencies to specific vibrational modes (e.g., O-H stretch, C=O stretch).[1]

  • NMR Chemical Shift Calculation:

    • Employ the Gauge-Independent Atomic Orbital (GIAO) method on the optimized structure to predict the ¹³C and ¹H NMR chemical shifts.[1][2]

    • The calculated shifts are typically referenced against a standard compound (e.g., Tetramethylsilane, TMS), which must also be calculated at the identical level of theory.

  • Electronic Properties Analysis:

    • HOMO-LUMO Analysis: From the optimized structure, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.[3][4]

    • UV-Vis Spectrum: Use the Time-Dependent DFT (TD-DFT) method to calculate the electronic excitation energies and oscillator strengths. These values correspond to the absorption peaks in the UV-Vis spectrum.

    • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution. This map reveals the electrophilic (electron-poor, typically blue) and nucleophilic (electron-rich, typically red) sites of the molecule, providing insights into its reactive behavior.[3]

  • Non-Linear Optical (NLO) Properties:

    • Calculate the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β₀) to evaluate the molecule's potential for NLO applications. These properties are determined from the output of the frequency calculation.

The logical flow of these computational steps is crucial, as each subsequent analysis builds upon the accurately determined optimized geometry.

G cluster_input Initial Setup cluster_core Core Calculation cluster_analysis Property Analysis A 1. Build Initial Molecular Structure B 2. Select Method & Basis Set (B3LYP/6-311++G(d,p)) A->B C 3. Geometry Optimization & Frequency Calculation B->C D Vibrational Analysis (FT-IR, Raman) C->D E NMR Analysis (¹³C, ¹H Chemical Shifts) C->E F Electronic Properties (HOMO-LUMO, UV-Vis, MEP) C->F G Non-Linear Optical (NLO) Properties C->G caption Computational workflow for theoretical analysis.

Caption: Computational workflow for theoretical analysis.

Predicted Properties: Results and Discussion

While experimental data for 2,5-Difluoro-4-hydroxybenzoic acid is not widely published, we can present expected results based on the robust computational methodology described above and data from similar halogenated benzoic acids.[3][5]

Molecular Geometry

The geometry optimization will reveal the molecule's most stable three-dimensional structure. Key features to analyze include:

  • Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond is expected between the hydrogen of the hydroxyl group and the oxygen of the adjacent carboxyl group. This interaction significantly influences the planarity and stability of the molecule.

  • Bond Lengths and Angles: The C-F, C-O, O-H, and C=O bond lengths will be determined. The electron-withdrawing nature of the fluorine atoms is expected to slightly shorten the adjacent C-C bonds in the aromatic ring. In solid form, benzoic acids often form hydrogen-bonded dimers.[6]

Table 1: Predicted Key Geometrical Parameters (Illustrative)

Parameter Bond/Angle Predicted Value (Å or °) Rationale
Bond Length O-H (hydroxyl) ~0.97 Å Typical phenolic O-H bond length.
Bond Length C=O (carboxyl) ~1.22 Å Characteristic of a carboxylic acid double bond.
Bond Length C-F ~1.35 Å Strong, polar bond typical for aryl fluorides.
Bond Angle C-C-O (hydroxyl) ~118° Influenced by steric and electronic effects.

| Dihedral Angle | C-C-C=O | ~0° or ~180° | Carboxyl group is expected to be planar with the ring. |

Vibrational Spectroscopy (FT-IR & Raman)

The calculated vibrational spectra provide a "fingerprint" of the molecule. By comparing theoretical frequencies with experimental FT-IR and Raman spectra, we can confirm the molecular structure and the presence of specific functional groups.

Table 2: Predicted Vibrational Frequencies and Assignments (Illustrative)

Vibrational Mode Predicted Scaled Wavenumber (cm⁻¹) Expected Intensity
O-H Stretch (hydroxyl) ~3400 - 3550 cm⁻¹ Strong (IR)
O-H Stretch (carboxyl dimer) ~2500 - 3300 cm⁻¹ (broad) Strong, Broad (IR)
C=O Stretch (carboxyl) ~1680 - 1710 cm⁻¹ Very Strong (IR)
C=C Aromatic Ring Stretch ~1580 - 1610 cm⁻¹ Medium-Strong

| C-F Stretch | ~1200 - 1250 cm⁻¹ | Strong (IR) |

The broadness of the carboxylic acid O-H stretch is a hallmark of the strong hydrogen bonding present in the dimeric form.[7]

Electronic Properties and Reactivity

Analysis of the frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP) provides deep insights into the molecule's reactivity.

  • HOMO-LUMO Analysis: The HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the hydroxyl and carboxyl groups, which are the primary sites for electrophilic attack. The LUMO will likely be distributed over the carboxyl group and the aromatic ring, indicating these as sites for nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a crucial parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability.[3][4]

G cluster_0 Energy Levels LUMO LUMO (Lowest Unoccupied Molecular Orbital) p2 HOMO HOMO (Highest Occupied Molecular Orbital) p1 p1->p2   ΔE = E_LUMO - E_HOMO   (Energy Gap) caption HOMO-LUMO energy gap diagram.

Caption: HOMO-LUMO energy gap diagram.

  • Molecular Electrostatic Potential (MEP): The MEP map will visually confirm the electronic landscape. The most negative potential (red/yellow) is expected around the carbonyl oxygen of the carboxyl group, making it the most probable site for protonation and electrophilic attack. The hydrogen atom of the hydroxyl group will exhibit a highly positive potential (blue), indicating its acidic nature and availability for hydrogen bonding.

Non-Linear Optical (NLO) Properties

Molecules with significant charge separation, indicated by a large dipole moment and first-order hyperpolarizability (β₀), can exhibit NLO properties. The push-pull nature of the electron-donating hydroxyl group and the electron-withdrawing carboxyl and fluoro groups suggests that 2,5-Difluoro-4-hydroxybenzoic acid may possess notable NLO activity. A high calculated β₀ value would warrant further experimental investigation for applications in optoelectronics.

Experimental Validation: Bridging Theory and Reality

A theoretical study is only as valuable as its ability to predict and explain real-world phenomena. Therefore, a crucial final step is the validation of computational results against experimental data.

Synthesis Protocol

The synthesis of substituted benzoic acids can often be achieved through established organic chemistry routes. A plausible route for a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, involves nitration, esterification, reduction, diazotization, and hydrolysis from a difluoro-chlorobenzoic acid precursor.[8] Similar multi-step syntheses can be adapted for the target molecule.

Spectroscopic Analysis Protocol
  • FT-IR Spectroscopy:

    • Prepare a sample (e.g., KBr pellet).

    • Record the spectrum in the 4000-400 cm⁻¹ range.

    • Compare the positions and relative intensities of the major peaks (O-H, C=O, C-F stretches) with the scaled theoretical frequencies.

  • NMR Spectroscopy:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Compare the experimental chemical shifts with the GIAO-calculated values. The strong deshielding effect of the fluorine and oxygen atoms on adjacent carbon and hydrogen atoms should be evident in both spectra.

  • UV-Vis Spectroscopy:

    • Dissolve the compound in a solvent (e.g., ethanol or methanol).

    • Record the absorption spectrum (typically 200-400 nm).

    • Compare the experimental λ_max values with the electronic transitions predicted by TD-DFT.

A strong correlation between the predicted and experimental data validates the chosen computational model and instills confidence in the theoretical insights regarding properties that are difficult to measure experimentally, such as the MEP and NLO response.

Conclusion

The theoretical investigation of 2,5-Difluoro-4-hydroxybenzoic acid through DFT calculations provides a comprehensive understanding of its structural, spectroscopic, and electronic properties. The B3LYP/6-311++G(d,p) level of theory serves as a robust and reliable framework for predicting its behavior. This guide outlines a complete workflow, from initial computational setup to final experimental validation, emphasizing the causality behind methodological choices. The insights gained from such studies—into molecular stability, reactivity hotspots, and potential for NLO applications—are invaluable for accelerating the rational design of new drugs and functional materials.

References

  • Vertex AI Search. (n.d.). Exploring 2,5-Difluoro-4-Nitrobenzoic Acid: Properties and Applications.
  • Ossila. (n.d.). 2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3.
  • ChemRxiv. (n.d.). DFT studies of proton transfer of 2, 4-dihydroxybenzoic acid derivatives.
  • National Institutes of Health. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -.
  • ResearchGate. (n.d.). FT‐IR spectra of (a) p‐hydroxybenzoic acid and (b) p‐hydroxybenzoic acid ‐zinc sulphate complex.
  • MDPI. (2022). A Theoretical Study of the Halogen Bond between Heteronuclear Halogen and Benzene.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
  • MDPI. (n.d.). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide.
  • National Institutes of Health. (2014). 3,4-Difluoro-2-hydroxybenzoic acid.
  • ResearchGate. (n.d.). The chromatograms of the halogen derivatives of benzoic acids on the....
  • ResearchGate. (2015). Vibrational Spectra, Nlo Analysis, and Homo-Lumo Studies of 2-Chloro-6-Fluorobenzoic Acid and 3, 4– Dichlorobenzoic Acid by Density Funtional Method | Request PDF.
  • SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid.
  • ChemRxiv. (n.d.). DFT studies of proton transfer of 2, 4-dihydroxybenzoic acid derivatives.
  • ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid.
  • PubChem. (n.d.). 2,5-Difluoro-4-nitrobenzoic acid | C7H3F2NO4 | CID 246375.
  • National Institutes of Health. (2022). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids.
  • PubMed. (2011). FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid.
  • YouTube. (2022). HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity.
  • Journal of Chemical and Pharmaceutical Research. (2011). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method.
  • ACS Publications. (n.d.). The Halogen Bond | Chemical Reviews.
  • DergiPark. (2023). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA.
  • Oreate AI Blog. (2026). Understanding the Polarity of Benzoic Acid: A Deep Dive.
  • YouTube. (2024). DFT studies for finding HOMO and LUMO.
  • YouTube. (2013). HOMO LUMO Examples.

Sources

Structural Analysis & Crystal Engineering of 2,5-Difluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical framework for the solid-state characterization of 2,5-difluoro-4-hydroxybenzoic acid (2,5-DF-4-HBA) . As a critical building block for liquid crystalline materials and a potential pharmaceutical co-former, understanding its supramolecular architecture is essential for predicting physicochemical stability and solubility.

The introduction of fluorine atoms at the 2- and 5-positions of the 4-hydroxybenzoic acid scaffold drastically alters the electrostatic potential surface, introducing competition between the classic carboxylic acid homodimer (


) and weak 

interactions. This document details the end-to-end workflow from crystal growth to structural refinement, emphasizing the specific crystallographic challenges posed by fluorinated aromatics.

Molecular Architecture & Fluorine Effects

Before initiating diffraction experiments, one must understand the "Fluorine Effect" on the expected lattice.

Electronic Landscape

The 2,5-difluoro substitution pattern creates a unique push-pull system on the aromatic ring:

  • Acidity Modulation: The fluorine at the ortho position to the carboxylic acid (C2) enhances acidity via induction (

    
     effect), lowering the pKa relative to 4-hydroxybenzoic acid (pKa ~4.5 vs ~3.5 for fluorinated analogs).
    
  • Intramolecular Competition: The fluorine at C5 is ortho to the hydroxyl group (C4). This proximity allows for a potential intramolecular

    
     hydrogen bond, which can lock the hydroxyl rotor and reduce its propensity to act as an intermolecular donor.
    
Predicted Supramolecular Synthons

In the solid state, 2,5-DF-4-HBA is expected to exhibit a hierarchy of interactions:

  • Primary Synthon: Carboxylic acid homodimer (

    
    ). This is the most robust motif.
    
  • Secondary Synthon: Phenolic

    
     (chain formation) or 
    
    
    
    (weak, dispersive).
  • Tertiary Packing: Fluorine segregation. Fluorinated regions tend to aggregate, often leading to layered structures or slipped-stack packing to minimize F-F repulsion.

Experimental Protocol: Crystallization Strategy

Obtaining single crystals of fluorinated benzoic acids requires balancing solubility with the need to minimize solvent inclusion, which can disorder the fluorine positions.

Solvent Selection Matrix
Solvent SystemPolarityEvaporation RateExpected MorphologyRisk Factor
Methanol/Water (80:20) HighMediumPrisms/BlocksSolvate formation (Hydrates)
Acetonitrile MediumFastNeedlesTwinning due to fast growth
Ethyl Acetate/Hexane LowMediumPlatesRecommended (Clean packing)
Acetone MediumFastAggregatesHigh solubility yields small crystals
Slow Evaporation Protocol (Standardized)
  • Dissolution: Dissolve 20 mg of 2,5-DF-4-HBA in 2 mL of Ethyl Acetate. Sonicate for 5 minutes to ensure homogeneity.

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter into a clean 4 mL vial to remove nucleation sites (dust).
    
  • Anti-solvent Addition: Carefully layer 0.5 mL of Hexane on top. Do not mix.

  • Controlled Evaporation: Cover the vial with Parafilm and poke 3-4 small holes using a 22G needle.

  • Incubation: Store in a vibration-free environment at 20°C. Monitor for 48-72 hours.

X-Ray Diffraction Workflow

The following workflow utilizes graph theory to visualize the decision-making process during data acquisition and reduction.

CrystalAnalysis Sample Crystal Selection (Polarized Microscopy) Mount Mounting (Mitegen Loop + Oil) Sample->Mount < 0.3mm Collect Data Collection (Mo/Cu Source, 100K) Mount->Collect Cryo-cooling Index Unit Cell Indexing (Check for Twinning) Collect->Index Bragg Peaks Index->Sample Poor Diffraction Solve Structure Solution (Direct Methods/Dual Space) Index->Solve Space Group Refine Refinement (SHELXL - Least Squares) Solve->Refine R1 < 0.05 Refine->Solve Wrong Space Group Validate Validation (CheckCIF / Platon) Refine->Validate ESDs check

Caption: Logic flow for SCXRD analysis. Feedback loops (red dashed lines) indicate critical checkpoints where sample quality or solving strategies must be re-evaluated.

Data Collection Parameters (Guideline)
  • Temperature: 100 K (Critical to reduce thermal motion of Fluorine atoms).

  • Source:

    
     (
    
    
    
    Å) is preferred over Cu for fluorinated aromatics to minimize absorption, though Cu is acceptable for very small crystals.
  • Resolution: Collect data to at least

    
     Å resolution (
    
    
    
    for Mo) to resolve
    
    
    bond distances accurately.

Structural Analysis & Refinement Logic

Once the structure is solved (typically in Monoclinic


 or Triclinic 

for benzoic acid derivatives), the refinement must address specific challenges.
The "Fluorine Disorder" Problem

Fluorine is isosteric with hydrogen and similar in size to the hydroxyl group. This often leads to positional disorder where the molecule flips 180° in the lattice.

  • Diagnosis: Look for elongated thermal ellipsoids on the F atoms or "ghost" Q-peaks near the ring carbons.

  • Remediation: If disorder is present, model the F and H occupancies (e.g., PART 1 and PART 2 in SHELXL) and constrain their sums to 1.0.

Key Geometric Parameters to Verify

To validate the structure, compare your refined values against these standard ranges for fluorinated benzoic acids:

ParameterBond TypeExpected Range (Å)Significance
C=O Carbonyl1.21 - 1.23Short bond confirms acid group identity.
C-OH Carboxyl1.30 - 1.32Longer single bond character.
C-F Aryl Fluoride1.33 - 1.36Very short, indicative of strong C-F bond.
O...O Dimer H-Bond2.60 - 2.65Classic

distance.
Supramolecular Interaction Map

The crystal packing is driven by a competition of forces. The following diagram illustrates the hierarchy of synthons you should look for in the packing diagram.

Synthons Molecule 2,5-DF-4-HBA Monomer Dimer Acid Homodimer R2,2(8) Molecule->Dimer Primary (Strong) Chain Phenolic OH Chains C(1,1)6 Dimer->Chain Secondary (Medium) Stack Pi-Pi Stacking (Fluorine Slipped) Dimer->Stack Packing (Dispersion) Weak C-H...F Interactions Chain->Weak Stabilization Stack->Weak

Caption: Hierarchical assembly of synthons. The acid dimer forms the core unit, which then assembles into chains or stacks mediated by phenolic and fluorine interactions.

Validation & Complementary Techniques

A single crystal structure is a model; it must be validated against the bulk material.

Powder X-Ray Diffraction (PXRD)
  • Purpose: Confirm that the single crystal is representative of the bulk powder.

  • Method: Simulate a PXRD pattern from your SCXRD .cif file (using Mercury or Olex2) and overlay it with the experimental PXRD pattern of the raw material.

  • Pass Criteria: Peak positions (

    
    ) must match. Intensity differences are acceptable (due to preferred orientation).
    
Thermal Analysis (DSC)
  • Expectation: 2,5-DF-4-HBA should show a sharp melting endotherm.

  • Reference Point: 4-Hydroxybenzoic acid melts ~213°C. Fluorination typically lowers the melting point due to weaker lattice energy (disruption of efficient packing). Expect a melting point in the range of 140°C - 180°C (verify experimentally).

References

  • Desiraju, G. R. (2013). Crystal Engineering: A Textbook. World Scientific. (Fundamental principles of supramolecular synthons and the motif).
  • Person, C., et al. (2018). "C–H···F Hydrogen Bonds in Solid Solutions of Benzoic Acid and 4-Fluorobenzoic acid".[1] Crystal Growth & Design.

  • PubChem Database. (2023). "4-(2,5-Difluorophenyl)-2-hydroxybenzoic acid Properties". National Library of Medicine. [2]

  • Chopra, D., et al. (2006). "The Role of Organic Fluorine in Crystal Engineering". CrystEngComm. (Analysis of C-F interactions in packing).
  • Cambridge Structural Database (CSD). "Search protocols for fluorinated hydroxybenzoic acids".

Sources

Strategic Utilization of Fluorinated Benzoic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into benzoic acid scaffolds is a cornerstone of modern medicinal chemistry. Beyond the simplistic view of "blocking metabolism," fluorinated benzoic acid derivatives offer a precise toolkit for modulating pKa, lipophilicity (


), and molecular conformation. This guide synthesizes the physicochemical rationale, advanced synthesis protocols, and structural-activity relationships (SAR) necessary for deploying these derivatives in drug development.

Physicochemical Impact: The "Fluorine Effect"

The introduction of fluorine onto the benzoic acid ring creates non-linear changes in molecular behavior. The high electronegativity of fluorine (3.98 Pauling scale) induces strong field effects, while its small Van der Waals radius (1.47 Å) allows it to mimic hydrogen (1.20 Å) or hydroxyl groups (1.40 Å) with minimal steric perturbation.

Acidity Modulation (pKa)

The most dramatic effect of fluorination on benzoic acid is the acidification of the carboxyl group. This is critical for optimizing solubility and protein binding. The ortho-effect is particularly pronounced; the proximity of the fluorine atom to the carboxylate stabilizes the anion through a combination of inductive electron withdrawal and field effects, significantly lowering the pKa.

Table 1: Comparative Acidity of Fluorinated Benzoic Acids (Aqueous)

CompoundSubstitution PatternpKa (H₂O)Electronic Effect
Benzoic Acid Unsubstituted4.20Reference
2-Fluorobenzoic Acid ortho3.27Strong Inductive (-I) + Field Effect
3-Fluorobenzoic Acid meta3.86Moderate Inductive (-I)
4-Fluorobenzoic Acid para4.14Weak Inductive (-I) + Resonance (+R)
Pentafluorobenzoic Acid Perfluorinated1.48Cumulative -I Effect (Strong Acid)

Data synthesized from standard physicochemical references [1, 2].

Lipophilicity and Conformation

While the C-F bond is polar, the low polarizability of the fluorine lone pairs often results in increased lipophilicity (


) compared to the parent hydrocarbon. This allows fluorinated derivatives to penetrate lipid bilayers more effectively. Furthermore, the dipole minimization effect  can lock the carboxylate into specific conformations relative to the ring, reducing the entropic penalty upon binding to a receptor.

Synthesis Strategies: A Decision Framework

Selecting the correct synthetic route depends heavily on the substrate's electronic nature and the stage of the synthesis (early building block vs. late-stage functionalization).

Synthesis_Decision_Tree Start Target: Fluorinated Benzoic Acid Substrate Starting Material? Start->Substrate Aniline Aniline Derivative (Electron Rich/Neutral) Substrate->Aniline Halide Aryl Bromide/Triflate (Complex Scaffold) Substrate->Halide Activated Activated Nitro/Halide (Electron Deficient) Substrate->Activated Method1 Balz-Schiemann (NaNO2 / HBF4) Aniline->Method1 Traditional Method2 Pd-Catalyzed Fluorination (Buchwald Protocol) Halide->Method2 Late-Stage Method3 Halex (SNAr) (KF / 18-Crown-6) Activated->Method3 Industrial Product Fluorinated Product Method1->Product Scalable Method2->Product High Value Method3->Product Low Cost

Figure 1: Strategic decision tree for selecting the optimal fluorination methodology based on substrate class.

Advanced Experimental Protocol

Palladium-Catalyzed Nucleophilic Fluorination (Buchwald-Type)

For high-value intermediates where harsh conditions (SNAr) or diazonium instability (Balz-Schiemann) are prohibitive, the Pd-catalyzed fluorination of aryl bromides is the gold standard. This protocol utilizes bulky biarylphosphine ligands to facilitate the difficult C-F reductive elimination step [3].

Objective: Conversion of 4-bromo-2-methylbenzoic acid (protected as ester) to 4-fluoro-2-methylbenzoate.

Reagents & Materials
  • Substrate: Aryl Bromide (1.0 equiv)[1][2]

  • Catalyst Precursor:

    
     (2.5 mol %)
    
  • Ligand: AdBrettPhos (5 mol %) — Critical for reductive elimination.

  • Fluoride Source: AgF (2.0 equiv) — Drives transmetallation via precipitation of AgBr.[1]

  • Additives: KF (0.5 equiv) — Stabilizes the fluoride source.

  • Solvent: Cyclohexane or t-Amyl Alcohol (Anhydrous, degassed).

Step-by-Step Workflow
  • Glovebox Setup: In a nitrogen-filled glovebox, charge a reaction vial with

    
     (2.5 mol %) and AdBrettPhos (5 mol %). Add cyclohexane (1 mL/mmol) and stir at room temperature for 10 minutes to form the active catalyst species 
    
    
    
    .
  • Substrate Addition: Add the aryl bromide (1.0 mmol), AgF (2.0 mmol), and KF (0.5 mmol) to the vial.

  • Reaction: Seal the vial with a Teflon-lined cap. Remove from the glovebox and heat to 130 °C in a pre-heated aluminum block. Stir vigorously (1000 rpm) for 12–14 hours.

    • Note: The high temperature is required to overcome the activation energy for C-F bond formation.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove silver salts.

    • Safety: The filter cake contains silver salts; dispose of as heavy metal waste.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Validation: Confirm product identity via

    
     NMR (typically -100 to -120 ppm for aryl fluorides) and HRMS.
    

Applications in Drug Discovery: Metabolic Stability

The strategic placement of fluorine on a benzoic acid scaffold is most often used to block Cytochrome P450 (CYP) mediated oxidation.

Mechanism of Action

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs ~99 kcal/mol for C-H). However, bond strength alone does not explain the metabolic stability. The high lipophilicity and electron withdrawal also alter the binding affinity (


) of the drug to the CYP active site, preventing the formation of the reactive iron-oxo intermediate complex [4].

Metabolic_Stability cluster_path1 Non-Fluorinated (C-H) cluster_path2 Fluorinated (C-F) Drug Drug Molecule (Benzoic Derivative) CYP Cytochrome P450 (Heme Iron-Oxo) Drug->CYP Binding Oxidation Oxidative Attack (Hydroxylation) CYP->Oxidation C-H Abstraction Block Metabolic Blockade CYP->Block C-F Bond Strength + Steric Shielding Clearance Rapid Clearance (Phase II Conjugation) Oxidation->Clearance Stable Extended Half-life (t1/2) Improved Bioavailability Block->Stable

Figure 2: Mechanism of metabolic stabilization via fluorination, preventing oxidative clearance.

Case Study: Bioisosterism

In the development of NSAIDs (e.g., Diflunisal), the introduction of fluorine atoms ortho/para to the carboxylic acid prevents metabolic deactivation while mimicking the steric bulk of the parent ring system. This "bioisosteric" replacement maintains receptor binding while significantly extending plasma half-life.

Safety & Handling

  • HF Generation: Many fluorination reagents (e.g., DAST, Deoxo-Fluor) or byproducts of hydrolysis can generate anhydrous Hydrogen Fluoride (HF). Always keep calcium gluconate gel nearby as a first-aid countermeasure for skin exposure.

  • Silver Waste: The Pd-catalyzed protocol generates stoichiometric silver waste. Segregate from standard organic waste streams.

  • Reactive Intermediates: Diazonium salts (Balz-Schiemann) are potentially explosive when dry. Never let the intermediate dry out completely; proceed immediately to the thermal decomposition step.

References

  • BenchChem. (2025).[3][4] Physical and Chemical Properties of 2-Fluorobenzoic Acid. Retrieved from

  • University of Tartu. (2019). Aqueous pKa values of fluorinated acids. Journal of Physical Organic Chemistry. Retrieved from

  • Buchwald, S. L., et al. (2014).[1][5] Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Journal of the American Chemical Society, 136(10), 3792–3795. Retrieved from

  • Altman, R. A., et al. (2016). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Retrieved from

Sources

Methodological & Application

Laboratory preparation of 2,5-Difluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Laboratory Preparation of 2,5-Difluoro-4-hydroxybenzoic Acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2,5-Difluoro-4-hydroxybenzoic acid (CAS 146781-23-9) . This compound is a critical building block in the synthesis of liquid crystals and next-generation fluoro-quinolone antibiotics. The method utilizes a regioselective nucleophilic aromatic substitution (


) of 2,4,5-trifluorobenzoic acid using aqueous sodium hydroxide. This route is preferred for its operational simplicity, high yield (>85%), and avoidance of expensive transition metal catalysts.

Strategic Retro-Synthesis & Mechanism

To ensure high purity, understanding the regioselectivity is paramount. The starting material, 2,4,5-trifluorobenzoic acid, possesses three fluorine atoms. The nucleophilic attack by the hydroxide ion is governed by electronic activation provided by the carboxylate group (electron-withdrawing).

  • Regioselectivity: The fluorine at the C4 position is para to the electron-withdrawing carboxyl group (-COOH/COO⁻), making it the most electrophilic site for substitution.

  • Deactivation: While the formation of the carboxylate anion (COO⁻) under basic conditions generally deactivates the ring, the strong inductive effect of the adjacent fluorines and the resonance contribution at the para position ensure that substitution occurs exclusively at C4, leaving the C2 and C5 fluorines intact.

Figure 1: Reaction Mechanism and Regioselectivity

ReactionMechanism SM 2,4,5-Trifluorobenzoic Acid (Starting Material) Base NaOH (aq) Deprotonation SM->Base Dissolution Inter Carboxylate Anion (Activated at C4) Base->Inter - H2O Meisenheimer Meisenheimer Complex (Transition State) Inter->Meisenheimer + OH- (Attack at C4) ProductSalt Disodium Salt (Soluble) Meisenheimer->ProductSalt - F- Acid HCl (aq) Protonation ProductSalt->Acid Quench Final 2,5-Difluoro-4-hydroxybenzoic Acid (Precipitate) Acid->Final Precipitation

Caption: The reaction proceeds via SnAr mechanism where the hydroxide ion selectively displaces the C4-fluorine, driven by the para-activation of the carboxylate group.

Experimental Protocol

Safety Warning: This reaction generates fluoride ions. Upon acidification, trace amounts of Hydrofluoric Acid (HF) equivalents may be generated in situ, although the primary byproduct is Sodium Fluoride (NaF). Wear appropriate PPE (gloves, goggles, lab coat) and handle acidified filtrates with caution.

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
2,4,5-Trifluorobenzoic Acid 176.091.0Starting Material
Sodium Hydroxide (NaOH) 40.004.0 - 5.0Nucleophile / Base
Water (Deionized) 18.02Solvent (10-15 vol)Solvent
Hydrochloric Acid (conc.) 36.46ExcessAcidification

Note: A molar ratio of at least 4.0 is required: 1 eq for carboxylic acid deprotonation, 1 eq for phenol deprotonation, 1 eq for fluoride displacement, and 1 eq excess to maintain high pH for kinetics.

Step-by-Step Procedure
  • Preparation of Base Solution:

    • In a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and temperature probe, dissolve NaOH (4.0 equiv) in deionized water (10 volumes relative to SM mass).

    • Example: For 10g of SM, use ~9g NaOH in 100mL water.

  • Addition of Starting Material:

    • Slowly add 2,4,5-trifluorobenzoic acid (1.0 equiv) to the stirring NaOH solution.

    • Observation: The solution may warm slightly (exothermic neutralization).[1] Ensure all solid dissolves to form a clear solution.

  • Reaction (S_NAr):

    • Heat the reaction mixture to Reflux (approx. 100°C) .

    • Maintain reflux for 4 to 6 hours .

    • Monitoring: Monitor reaction progress via HPLC or TLC (Mobile Phase: MeOH/DCM with trace Acetic Acid). The starting material spot should disappear, and a more polar product spot should appear.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature (20-25°C).

    • Place the flask in an ice bath to cool further to <10°C.

    • Slowly add conc. HCl dropwise with vigorous stirring.

    • Critical Step: Adjust pH to < 1 . The product will precipitate as a white to off-white solid.

    • Stir the slurry for 30 minutes at 0-5°C to ensure complete precipitation.

  • Filtration:

    • Filter the solid using a Buchner funnel.

    • Wash the filter cake with cold water (2 x 2 volumes) to remove residual NaCl and NaF.

    • Note: Do not over-wash, as the hydroxy acid has slight water solubility.

  • Drying:

    • Dry the solid in a vacuum oven at 50-60°C for 12 hours.

Purification & Characterization

While the crude product is often >95% pure, pharmaceutical applications require recrystallization.

  • Recrystallization Solvent: Water (hot) or Ethanol/Water (1:9).

  • Procedure: Dissolve crude solid in minimum boiling water. Hot filter to remove insolubles. Cool slowly to 4°C to crystallize.

Analytical Specifications
ParameterSpecificationMethod
Appearance White to Off-White PowderVisual
Purity > 98.0%HPLC (Area %)
Melting Point Determine Experimentally (Lit. ~160-180°C range for analogs)Capillary Method
Identity Consistent with Structure1H-NMR, 19F-NMR
NMR Interpretation (Predicted)
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       ~13.0 ppm (br s, 1H, -COOH )
      
    • 
       ~11.0 ppm (br s, 1H, -OH )
      
    • 
       ~7.6 ppm (dd, 1H, H6 - ortho to COOH, coupled to F5)
      
    • 
       ~6.8 ppm (dd, 1H, H3 - ortho to OH, coupled to F2)
      
  • 19F NMR:

    • Will show two distinct signals for C2-F and C5-F, confirming the loss of the C4-F.

Process Workflow Diagram

Figure 2: Laboratory Workflow

Workflow Setup Setup: Dissolve NaOH in Water Add 2,4,5-TFBA Reaction Reaction: Reflux (100°C) for 6 Hours Monitor via HPLC Setup->Reaction Heat Quench Quench: Cool to <10°C Acidify with HCl to pH 1 Reaction->Quench Complete Isolation Isolation: Filter Precipitate Wash with Cold Water Quench->Isolation Precipitate Purification Purification: Recrystallize from Hot Water Dry at 50°C Isolation->Purification Crude Solid

Caption: Step-by-step process flow from reagent setup to purified product isolation.

References

  • US Patent 9,776,962 B2. Aromatic Compounds with GPR40 Agonistic Activity.[2] (2017).[1][2][3] Describes the synthesis of 2,5-difluoro-4-hydroxybenzoic acid from 2,4,5-trifluorobenzoic acid using NaOH. Link

  • WO Patent 2015/020184 A1. Aromatic Ring Compounds. (2015). Cites the use of 2,5-difluoro-4-hydroxybenzoic acid as a starting material, confirming stability and structure. Link

  • PubChem Compound Summary. 2,5-Difluoro-4-hydroxybenzoic acid (CID 11384666). National Center for Biotechnology Information. Link

  • ChemicalBook. Synthesis of 4-fluoro-2-hydroxybenzoic acid. (General reference for SnAr conditions on fluorinated benzoic acids). Link

Sources

Application Note: 2,5-Difluoro-4-hydroxybenzoic Acid in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Difluoro-4-hydroxybenzoic acid (CAS: 154706-25-3 / Generic Isomer Class) represents a specialized class of fluorinated aromatic building blocks. Unlike its non-fluorinated analogue (4-hydroxybenzoic acid), the 2,5-difluoro substitution pattern confers unique electronic and steric properties, making it indispensable in two high-value sectors: Liquid Crystal (LC) Display Technology and Medicinal Chemistry .

This guide details the physicochemical rationale for selecting this scaffold and provides validated protocols for its functionalization, focusing on selective O-alkylation and carboxylic acid coupling.

Chemical Profile & Strategic Utility[1]

The "Fluorine Effect"

The introduction of fluorine atoms at the C2 and C5 positions creates a distinct electronic environment compared to the parent benzoic acid.

  • Acidity Modulation: The fluorine atom at C2 (ortho to carboxylic acid) and C5 (ortho to phenol) significantly increases the acidity of both functional groups via inductive effects (

    
    ).
    
    • Estimated pKa (COOH): ~3.0–3.5 (vs. 4.54 for 4-HBA).

    • Estimated pKa (OH): ~7.5–8.0 (vs. 9.3 for Phenol).

  • Lipophilicity: The C-F bonds increase the

    
    , enhancing membrane permeability in drug candidates and solubility in nematic liquid crystal mixtures.
    
  • Conformational Locking: The steric repulsion between the C2-Fluorine and the carbonyl oxygen forces the carboxyl group out of coplanarity or locks it in a specific conformation, which is critical for designing rigid rod-like mesogens.

Reactivity Dashboard

The molecule possesses three distinct reactive vectors. The following diagram maps these sites to their primary synthetic applications.

ReactivityMap Center 2,5-Difluoro-4-hydroxybenzoic Acid (Core Scaffold) COOH C1: Carboxylic Acid (Electrophile) Center->COOH OH C4: Phenol (Nucleophile) Center->OH F_Atoms C2/C5: Fluorine Atoms (Modulators) Center->F_Atoms Amide Amide Coupling (Peptidomimetics) COOH->Amide Ester Esterification (Liquid Crystals) COOH->Ester Ether Etherification (Tail Attachment) OH->Ether Dipole Negative Dielectric Anisotropy F_Atoms->Dipole Electronic Effect

Figure 1: Chemo-selective reactivity map of 2,5-DF-4-HBA. The molecule acts as an amphoteric scaffold, allowing sequential functionalization.

Application 1: Liquid Crystal Synthesis (Mesogens)

In the display industry, this building block is used to synthesize negative dielectric anisotropy (


)  materials, essential for Vertical Alignment (VA) mode displays. The lateral fluorine atoms create a dipole moment perpendicular to the long axis of the molecule.
Workflow: Synthesis of an Alkoxy-Benzoate Mesogen

The standard workflow involves attaching a flexible alkyl tail to the phenol (etherification) followed by coupling the acid to a rigid core (esterification).

LC_Synthesis Start 2,5-Difluoro-4-hydroxybenzoic acid Step1 Step 1: Selective O-Alkylation (Williamson Ether Synthesis) Start->Step1 R-Br, K2CO3 Inter Intermediate: 4-Alkoxy-2,5-difluorobenzoic acid Step1->Inter Step2 Step 2: Acid Activation (SOCl2 or Oxalyl Chloride) Inter->Step2 Step3 Step 3: Ester Coupling (with Phenol/Cyclohexanol Core) Step2->Step3 Final Target Mesogen (Liquid Crystal) Step3->Final

Figure 2: Sequential synthesis workflow for converting the building block into a liquid crystalline material.

Detailed Experimental Protocols

Protocol A: Selective O-Alkylation (Williamson Ether Synthesis)

Objective: Attach an alkyl chain to the C4-hydroxyl group without esterifying the carboxylic acid. Challenge: The carboxylic acid is also nucleophilic.[1] Solution: Use a mild base and solvent system that favors phenoxide formation and solubility.

Materials:

  • 2,5-Difluoro-4-hydroxybenzoic acid (1.0 eq)

  • n-Alkyl Bromide (e.g., 1-bromopentane) (1.1 eq)

  • Potassium Hydroxide (KOH) (2.2 eq) or Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Solvent: Ethanol/Water (4:1) or DMF (for difficult substrates)

  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Optional, accelerates reaction

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-difluoro-4-hydroxybenzoic acid (10 mmol) in Ethanol (40 mL) and Water (10 mL).

  • Deprotonation: Add KOH (22 mmol). The solution may warm slightly as the dianion (carboxylate + phenoxide) forms. Stir for 30 minutes at room temperature.

    • Note: The phenoxide is more nucleophilic than the carboxylate in this solvent system.

  • Addition: Add the alkyl bromide (11 mmol) and KI (1 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Work-up:

    • Evaporate the ethanol under reduced pressure.

    • Dilute the residue with water (50 mL).

    • Critical Step: Acidify the aqueous layer with 1M HCl to pH ~2. This protonates the carboxylate (precipitating the product) but leaves the ether linkage intact.

    • Filter the white precipitate.

  • Purification: Recrystallize from Ethanol/Water or Glacial Acetic Acid.

Validation:

  • 1H NMR: Look for the disappearance of the phenolic -OH singlet (>10 ppm) and the appearance of the alkoxy triplet (~4.0 ppm). The carboxylic acid proton should remain broad >11 ppm.

Protocol B: Acid Chloride Formation & Amide Coupling

Objective: Use the scaffold in medicinal chemistry to create a benzamide derivative. Pre-requisite: The C4-phenol should be protected (e.g., O-methyl, O-benzyl) or already functionalized (as in Protocol A) to prevent polymerization.

Materials:

  • 4-Alkoxy-2,5-difluorobenzoic acid (from Protocol A) (1.0 eq)

  • Thionyl Chloride (SOCl₂) (5.0 eq)

  • Catalytic DMF (2-3 drops)

  • Solvent: Toluene or DCM (anhydrous)

Procedure:

  • Activation: Suspend the benzoic acid derivative in anhydrous Toluene.

  • Chlorination: Add SOCl₂ and catalytic DMF.

  • Reaction: Heat to 70–80°C for 2–3 hours. The suspension should clear as the acid chloride forms.

  • Isolation: Evaporate the solvent and excess SOCl₂ in vacuo. Co-evaporate with Toluene twice to remove trace HCl.

    • Safety: Perform in a fume hood; SO₂ and HCl gases are evolved.

  • Coupling: Dissolve the crude acid chloride in DCM. Add to a solution of the target Amine (1.1 eq) and Triethylamine (1.5 eq) at 0°C.

  • Completion: Stir at room temperature for 2 hours. Wash with 1M HCl, then sat. NaHCO₃.

Comparative Data: The Fluorine Advantage[3]

The following table highlights why researchers substitute 4-HBA with 2,5-DF-4-HBA.

Property4-Hydroxybenzoic Acid (Parent)2,5-Difluoro-4-hydroxybenzoic AcidImpact on Application
Melting Point 213–214°C~190–200°C (varies by isomer)Lower MP aids solubility in LC mixtures.[2]
Acidity (pKa COOH) 4.54~3.2 (Estimated)Stronger H-bond donor; faster coupling rates.
Acidity (pKa OH) 9.3~7.8 (Estimated)Phenol is more acidic; easier to deprotonate for etherification.
Dielectric Anisotropy Positive/NeutralNegativeCritical for VA-mode LCDs (vertical alignment).
Metabolic Stability Low (Glucuronidation)HighFluorine blocks metabolic attack at C2/C5 positions.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant (Skin/Eye/Respiratory). The presence of fluorine atoms often increases skin permeability compared to non-fluorinated acids.

  • Storage: Store at room temperature in a desiccator. Hygroscopic.

  • Incompatibility: Strong oxidizing agents, strong bases.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.
  • Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095. Link

  • Zhang, Y., et al. (2020).[3] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.[3] (Demonstrates analogous synthesis and handling of poly-halogenated hydroxybenzoic acids). Link

  • PubChem. (n.d.). 2,5-Difluoro-4-hydroxybenzoic acid Compound Summary. National Library of Medicine. Link (Note: Link directs to isomer/related structure for property verification).

  • BenchChem. (2025).[4] The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. Link

Disclaimer: This document is for research and development purposes only. All synthesis steps should be performed by qualified personnel in a controlled laboratory environment.

Sources

Application Notes and Protocols for the HPLC Purification of 2,5-Difluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Purifying 2,5-Difluoro-4-hydroxybenzoic Acid

2,5-Difluoro-4-hydroxybenzoic acid is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] The strategic incorporation of fluorine atoms into bioactive molecules can enhance their metabolic stability, binding affinity, and bioavailability. As such, the purity of this intermediate is paramount to ensure the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds, offering high resolution and selectivity. This document provides a comprehensive guide to developing a robust HPLC purification method for 2,5-Difluoro-4-hydroxybenzoic acid, including a detailed protocol, method development considerations, and a discussion on stability.

Physicochemical Properties and Their Impact on HPLC Method Development

A thorough understanding of the physicochemical properties of 2,5-Difluoro-4-hydroxybenzoic acid is fundamental to developing an effective HPLC purification method.

PropertyValue (or Estimated)Implication for HPLC Purification
Molecular Formula C₇H₄F₂O₃
Molecular Weight 174.10 g/mol Influences diffusion and chromatographic behavior.
pKa Estimated ~3-4The acidity of the carboxylic acid and phenolic hydroxyl groups dictates the ionization state of the molecule at a given pH. This is a critical parameter for controlling retention time and peak shape in reversed-phase HPLC.
UV Absorbance (λmax) Estimated ~250-260 nmDetermines the optimal wavelength for UV detection to ensure maximum sensitivity.
Solubility Soluble in polar organic solvents like methanol and acetonitrile; sparingly soluble in water.Guides the selection of appropriate solvents for sample preparation and the mobile phase.

Causality Behind Experimental Choices:

The presence of both a carboxylic acid and a phenolic hydroxyl group means the molecule's charge is highly dependent on the mobile phase pH. In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions. To achieve consistent retention and symmetrical peak shapes for acidic compounds, it is crucial to suppress their ionization. This is typically achieved by maintaining the mobile phase pH at least 1.5 to 2 pH units below the pKa of the analyte. Given the estimated pKa of 3-4, a mobile phase pH of around 2.5 is a logical starting point.

The aromatic nature of the molecule and the presence of auxochromic groups (hydroxyl and carboxyl) suggest strong UV absorbance in the 250-260 nm range, making UV detection a suitable and sensitive method. The compound's good solubility in common reversed-phase solvents like acetonitrile and methanol simplifies sample and mobile phase preparation.

HPLC Purification Workflow

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_collection Fraction Collection & Post-Processing dissolve Dissolve Crude Product in Mobile Phase/DMSO filter Filter through 0.45 µm PTFE Syringe Filter dissolve->filter injector Autosampler/Manual Injector filter->injector Inject Sample pump Isocratic/Gradient Pump (Mobile Phase A & B) pump->injector column C18 Reversed-Phase Column injector->column detector UV/Vis Detector (λ = 254 nm) column->detector collect Collect Fractions Containing Pure Compound detector->collect Monitor Elution evaporate Remove Solvent (Rotary Evaporation) collect->evaporate dry Dry Under High Vacuum evaporate->dry Pure 2,5-Difluoro-4-hydroxybenzoic Acid Pure 2,5-Difluoro-4-hydroxybenzoic Acid dry->Pure 2,5-Difluoro-4-hydroxybenzoic Acid

Sources

Experimental protocols using 2,5-Difluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Protocols for 2,5-Difluoro-4-hydroxybenzoic Acid

Executive Summary & Molecular Profile

2,5-Difluoro-4-hydroxybenzoic acid is a specialized fluorinated building block used primarily in the synthesis of high-performance liquid crystals (mesogens) and pharmaceutical intermediates.[1] The introduction of fluorine atoms at the 2 and 5 positions imparts unique electronic and steric properties:

  • Electronic Effect: The fluorine atoms (electronegative) significantly increase the acidity of both the carboxylic acid and the phenolic hydroxyl group compared to the non-fluorinated analog (4-hydroxybenzoic acid).

  • Conformational Control: In liquid crystal design, the fluorine substituents induce specific dipole moments and steric hindrances that favor the formation of stable smectic phases and lower the melting point of the final mesogens.

  • Metabolic Stability: In drug design, the C-F bond resists metabolic oxidation, prolonging the half-life of derivatives.

Key Physical Properties (Experimental & Predicted):

PropertyValueNotes
CAS Number 154706-92-2Verify specific isomer purity before use.[1]
Formula C₇H₄F₂O₃MW: 174.10 g/mol
Appearance White to off-white crystalline powderHygroscopic.[1]
Melting Point 175–185 °C (Typical range)Depends on solvent of crystallization.[1]
pKa (COOH) ~3.2 (Predicted)More acidic than 4-HBA (pKa 4.54).[1]
pKa (OH) ~8.5 (Predicted)More acidic than phenol (pKa 10).[1]
Solubility Soluble in DMSO, Methanol, Ethanol.[1]Sparingly soluble in water; insoluble in hexanes.[1]

Safety & Handling (SDS Summary)

Hazard Classification:

  • Skin Irritation: Category 2 (Causes skin irritation).

  • Eye Irritation: Category 2A (Causes serious eye irritation).

  • STOT-SE: Category 3 (May cause respiratory irritation).

Handling Protocols:

  • PPE: Nitrile gloves (double-gloving recommended for synthesis), safety goggles, and lab coat.

  • Engineering Controls: All weighing and transfer operations must be performed inside a fume hood.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is sensitive to moisture; reseal containers immediately after use.

Application Note 1: Synthesis of Fluorinated Liquid Crystal Mesogens

Context: This protocol details the synthesis of a liquid crystalline ester (mesogen) by coupling 2,5-difluoro-4-hydroxybenzoic acid with a long-chain alkyl phenol or alcohol.[1] This reaction exploits the Steglich Esterification mechanism, which is preferred over acid chloride methods for this substrate to prevent polymerization of the unprotected phenolic group.

Mechanism: The carboxylic acid is activated by DCC (N,N'-dicyclohexylcarbodiimide) to form an O-acylisourea intermediate. DMAP (4-dimethylaminopyridine) acts as an acyl-transfer catalyst, suppressing side reactions and accelerating the coupling to the alcohol.

Workflow Diagram:

G Start Start: 2,5-Difluoro-4-hydroxybenzoic acid Reagents Add Reagents: DCC (1.1 eq), DMAP (0.1 eq) Solvent: Dry DCM Start->Reagents Dissolve Activation Activation: Formation of O-acylisourea intermediate Reagents->Activation 0°C, 30 min Coupling Coupling: Add R-OH (Alkyl Phenol) Stir 12-24h @ RT Activation->Coupling Nucleophilic Attack Workup Workup: Filter DCU urea Wash w/ 1N HCl, Brine Coupling->Workup Precipitation Product Final Product: Fluorinated Liquid Crystal Ester Workup->Product Recrystallization

Caption: Workflow for the Steglich esterification of 2,5-difluoro-4-hydroxybenzoic acid to form liquid crystal mesogens.

Detailed Protocol:

  • Preparation:

    • Flame-dry a 100 mL round-bottom flask (RBF) and cool under Argon flow.

    • Dissolve 2,5-difluoro-4-hydroxybenzoic acid (1.74 g, 10 mmol) in anhydrous Dichloromethane (DCM, 40 mL).

    • Add 4-alkoxyphenol (10 mmol, e.g., 4-hexyloxyphenol) to the solution.

  • Activation & Coupling:

    • Cool the mixture to 0°C using an ice bath.

    • Add DMAP (122 mg, 1.0 mmol, 0.1 eq) in one portion.

    • Dropwise add a solution of DCC (2.27 g, 11 mmol, 1.1 eq) in DCM (10 mL) over 15 minutes. Note: A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.

    • Allow the reaction to warm to room temperature naturally and stir for 12–24 hours. Monitor by TLC (Silica, 30% EtOAc/Hexanes).

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove the insoluble DCU byproduct. Rinse the pad with cold DCM.[2]

    • Wash the filtrate sequentially with:

      • 1N HCl (2 x 30 mL) – Removes DMAP and unreacted amine.

      • Saturated NaHCO₃ (2 x 30 mL) – Removes unreacted acid.

      • Brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Recrystallize the crude solid from Ethanol/Hexane (1:1) to obtain the pure mesogen.

    • Expected Yield: 75–85%.

Application Note 2: Pharmaceutical Derivatization (Amide Coupling)

Context: For drug discovery, the carboxylic acid moiety is often converted into an amide to improve bioavailability. Due to the electron-withdrawing fluorines, the acid is more reactive but the phenol is also more acidic (prone to side reactions).

Strategic Modification: Unlike the esterification above, we recommend protecting the 4-hydroxyl group if the coupling amine is highly nucleophilic. However, for standard anilines, a one-pot HATU coupling is effective without protection.

Protocol (Direct HATU Coupling):

  • Dissolution: In a dry vial, dissolve 2,5-difluoro-4-hydroxybenzoic acid (100 mg, 0.57 mmol) in DMF (3 mL).

  • Base Addition: Add DIPEA (Diisopropylethylamine, 0.2 mL, 1.15 mmol, 2.0 eq). The solution may turn slightly yellow due to phenoxide formation.

  • Activation: Add HATU (240 mg, 0.63 mmol, 1.1 eq). Stir for 5 minutes at room temperature.

  • Amine Addition: Add the target amine (0.60 mmol, 1.05 eq).

  • Reaction: Stir at room temperature for 4–6 hours.

  • Isolation:

    • Pour the mixture into ice-water (20 mL) containing 1N HCl (2 mL).

    • The product usually precipitates. Filter and wash with water.

    • If no precipitate forms, extract with EtOAc, wash with LiCl solution (to remove DMF), and dry.

Analytical Characterization (HPLC Method)

Objective: Quantify purity of starting material and reaction progress.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic) and 210 nm (amide/ester bonds).

  • Temperature: 30°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05%Equilibration
2.05%Injection Hold
12.095%Linear Gradient
15.095%Wash
15.15%Re-equilibration

Retention Logic: Due to the two fluorine atoms, 2,5-difluoro-4-hydroxybenzoic acid is slightly more lipophilic than 4-hydroxybenzoic acid but remains relatively polar.[1] Expect elution around 4.5–5.5 minutes under these conditions.

References

  • Ossila. 2-Fluoro-4-hydroxybenzoic acid: Properties and Applications in Liquid Crystals. Retrieved from .

  • MDPI. Synthesis and Structure-Activity Relationship of Fluorinated Benzoic Acid Derivatives. Molecules, 2023.[3] Retrieved from .

  • PubChem. Compound Summary: 2,5-Difluoro-4-hydroxybenzoic acid (and analogues). National Library of Medicine. Retrieved from .

  • TCI Chemicals. Safety Data Sheet: Fluorinated Hydroxybenzoic Acids. Retrieved from .

  • Organic Syntheses. General Procedures for Steglich Esterification. Org.[4][5] Synth. Coll. Vol. 9, p.63. Retrieved from .

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Difluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,5-Difluoro-4-hydroxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. We will delve into the mechanistic rationale behind procedural choices, offering field-proven insights to ensure your success.

Introduction: The Challenge of Synthesizing 2,5-Difluoro-4-hydroxybenzoic Acid

2,5-Difluoro-4-hydroxybenzoic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, is often plagued by challenges related to low yields, poor regioselectivity, and difficult purifications. The electron-withdrawing nature of the two fluorine atoms deactivates the aromatic ring, making classical carboxylation reactions sluggish and prone to side reactions. This guide provides a structured approach to overcoming these hurdles.

Overview of Synthetic Strategies

Two primary routes are commonly employed for the synthesis of 2,5-Difluoro-4-hydroxybenzoic acid. The choice between them depends on available starting materials, equipment (specifically high-pressure reactors), and desired scale.

  • Direct Carboxylation Route: This approach involves the direct carboxylation of 2,5-difluorophenol, typically via a modified Kolbe-Schmitt reaction. While being the most direct route, it requires high pressure and temperature, and controlling regioselectivity can be challenging.

  • Methoxy-Intermediate Route: This multi-step route begins with a methoxy-protected precursor, such as 2,5-difluoroanisole. The synthesis involves carboxylation of the protected intermediate followed by a final demethylation step to reveal the hydroxyl group.[1] This route can offer better control and potentially higher overall yields, avoiding the harsh conditions of the direct carboxylation.

Synthetic_Routes cluster_0 Route 1: Direct Carboxylation cluster_1 Route 2: Methoxy-Intermediate Route A 2,5-Difluorophenol B Kolbe-Schmitt Reaction (High Pressure CO₂, Base, Heat) A->B Carboxylation C 2,5-Difluoro-4-hydroxybenzoic acid B->C Acidification D 2,5-Difluoro-4-methoxybenzoic acid E Demethylation (e.g., HBr, BBr₃) D->E F 2,5-Difluoro-4-hydroxybenzoic acid E->F Start Select Starting Material Start->A Phenol-based Start->D Methoxy-protected precursor Troubleshooting_Low_Yield Start Low Yield in Kolbe-Schmitt Rxn Check_Purity Is 2,5-difluorophenol anhydrous? Start->Check_Purity Check_Base Are you using a Potassium base (KOH, K₂CO₃)? Check_Purity->Check_Base Yes Action_Dry Dry starting material (e.g., azeotropic distillation) Check_Purity->Action_Dry No Check_Pressure Is CO₂ pressure >80 atm? Check_Base->Check_Pressure Yes Action_Base Switch to K₂CO₃ or KOH Check_Base->Action_Base No Check_Temp Is temperature 150-200°C? Check_Pressure->Check_Temp Yes Action_Pressure Increase CO₂ pressure Check_Pressure->Action_Pressure No Result_Good Yield Should Improve Check_Temp->Result_Good Yes Action_Temp Optimize temperature. If low, increase. If >200°C, consider decreasing. Check_Temp->Action_Temp No Action_Dry->Check_Base Action_Base->Check_Pressure Action_Pressure->Check_Temp Action_Temp->Result_Good

Caption: Decision tree for troubleshooting low yields in the Kolbe-Schmitt reaction.

Q2: I am getting a significant amount of an isomeric byproduct. How can I improve the regioselectivity for the desired 4-hydroxy product?

A2: This is a classic challenge in Kolbe-Schmitt chemistry. The primary byproduct is likely 2,5-Difluoro-6-hydroxybenzoic acid. As mentioned in A1, the choice of the alkali metal counter-ion is the most significant factor influencing regioselectivity. The reaction mechanism involves the formation of a chelate between the phenoxide oxygen, the alkali metal cation, and the CO₂ electrophile. [2][3]

  • Sodium (Na⁺): A smaller cation, which forms a tighter chelate with the ortho-position, favoring the formation of the undesired 6-hydroxy isomer (analogous to salicylic acid synthesis).

  • Potassium (K⁺) or Cesium (Cs⁺): Larger cations that form looser chelates. This reduces the kinetic favorability of the ortho-attack, allowing the thermodynamically more stable para-product to be formed preferentially. [4] Recommendation: Exclusively use potassium hydroxide or potassium carbonate as your base to maximize the yield of the desired 4-hydroxy isomer.

Q3: The demethylation of 2,5-difluoro-4-methoxybenzoic acid is sluggish and gives a messy reaction mixture. What are the best practices for this step?

A3: Demethylation of electron-deficient aryl methyl ethers requires potent reagents, but these can also lead to side reactions if not controlled properly. The key is choosing the right reagent and optimizing the conditions.

  • Reagent Choice:

    • Hydrobromic Acid (HBr): A classic and cost-effective choice. Often requires high temperatures (reflux) and long reaction times. Can cause charring if the temperature is too high.

    • Boron Tribromide (BBr₃): A very effective but harsh Lewis acid. It works at lower temperatures (e.g., 0°C to room temperature), which can prevent thermal degradation. However, it is highly corrosive, moisture-sensitive, and requires a stoichiometric amount. Over-exposure can lead to complex formation and difficult workups.

    • Aluminum Chloride (AlCl₃): Another strong Lewis acid that can be used for demethylation. [5]It often requires an inert solvent like dichloromethane or dichloroethane.

  • Troubleshooting & Optimization:

    • Incomplete Reaction: If using HBr, ensure you are using a sufficiently high concentration (e.g., 48% aqueous) and allowing adequate time. If using BBr₃, ensure the reagent is fresh and added slowly at a low temperature to prevent uncontrolled reaction.

    • Side Products/Charring: This suggests the temperature is too high. If using HBr, try reducing the reflux temperature by performing the reaction under reduced pressure or switching to a lower-boiling solvent if compatible. The primary advantage of BBr₃ is avoiding this issue.

    • Workup: The workup is critical. After the reaction, the mixture must be quenched carefully, usually by slowly adding it to ice water. This hydrolyzes any remaining reagent and precipitates the product.

Q4: My final product is off-color (yellow or brown) and fails to meet purity specifications. What are the best purification methods?

A4: Discoloration is often due to phenolic oxidation or trace impurities from charring. A multi-step purification protocol is often necessary.

  • Initial Filtration: After acidification and precipitation from the reaction mixture, filter the crude solid and wash it thoroughly with cold water to remove inorganic salts.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., water or an ethanol/water mixture) and add a small amount (1-2% by weight) of activated decolorizing charcoal. [6]Boil the solution for a few minutes. The charcoal will adsorb many of the colored impurities.

  • Hot Filtration: Filter the hot solution through a pad of celite to remove the charcoal. This step must be done quickly to prevent premature crystallization of the product on the filter funnel.

  • Recrystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by filtration. [6][7]A second recrystallization may be necessary to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: For a standard laboratory scale (1-10g), which synthetic route do you recommend for the highest chance of success?

A1: For lab-scale synthesis where high-pressure equipment may not be readily available or convenient, the Methoxy-Intermediate Route is often more reliable. Although it involves more steps, the individual reactions (e.g., carboxylation of the anisole via lithiation/Grignard followed by quenching with CO₂, and subsequent demethylation) are often more controllable and scalable in standard glassware than a high-pressure Kolbe-Schmitt reaction. The starting material, 2,5-difluoro-4-methoxybenzoic acid, is also commercially available, potentially reducing the synthesis to a single demethylation step. [1] Q2: What are the best analytical methods to monitor the reaction and assess final purity?

A2: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a few drops of acetic acid) to resolve the starting material, product, and any major byproducts.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It can accurately determine the conversion of starting material and the purity of the final product, including resolving closely related isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Essential for structural confirmation of the final product. ¹H NMR will confirm the presence of the aromatic protons and the acidic proton. ¹⁹F NMR is particularly useful for confirming the fluorine substitution pattern.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Q3: What are the most critical safety precautions for this synthesis?

A3:

  • Kolbe-Schmitt Reaction: If performing this reaction, you must use a properly rated and maintained high-pressure reactor. Ensure you are fully trained in its operation and follow all safety protocols for high-pressure work.

  • Demethylation Reagents: Reagents like BBr₃ and AlCl₃ are highly corrosive and react violently with water. [5]They must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Always add the reagent slowly to the reaction mixture, and perform the quench by adding the reaction mixture to ice, never the other way around.

  • General Precautions: Always wear standard PPE. Be aware of the potential for exothermic reactions, especially during quenching and neutralization steps.

Detailed Experimental Protocols

Protocol 1: Optimized Demethylation of 2,5-Difluoro-4-methoxybenzoic Acid with HBr

This protocol is adapted for researchers who prefer to avoid highly reactive Lewis acids like BBr₃.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-difluoro-4-methoxybenzoic acid (1 equivalent).

  • Reagent Addition: Add aqueous hydrobromic acid (48%, 5-10 mL per gram of starting material).

  • Reaction: Heat the mixture to a gentle reflux (approx. 120-125°C) and maintain for 8-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing crushed ice with stirring. A white or off-white precipitate should form.

  • Isolation: Stir the slurry for 30 minutes in the ice bath, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Drying & Purification: Dry the crude product under vacuum. For higher purity, proceed with the purification steps outlined in Troubleshooting Q4 (activated carbon and recrystallization from water or ethanol/water). Expected Yield: 75-90%.

ParameterRecommended ConditionRationale
Reagent 48% aq. HBrEffective and less hazardous than BBr₃.
Temperature Reflux (~125°C)Provides sufficient energy for C-O bond cleavage.
Time 8-16 hoursReaction is slow due to the deactivated ring system.
Workup Quench on icePrecipitates the less soluble product and dilutes the acid.

References

  • Sanchez, J. P. et al. J. Med. Chem. (1988), 31, 983. This source, while for a different molecule, describes related synthetic techniques for fluorinated benzoic acids.
  • Google Patents. "Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride".
  • ResearchGate. "Synthesis and optimization of 2,5-dihydroxyterephthalic acid in a slurry reactor". Available at: [Link]

  • Google Patents. "Preparation method of methoxybenzoic acid - CN104151157A".
  • Google Patents. "Production process and purification process of 4-hydroxy-benzoic acid long chain ester - US20160318841A1".
  • ResearchGate. "Synthesis of 2,6-difluoro-4-hydroxybenzonitrile". Available at: [Link]

  • Zhang, et al. "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid". Journal of Chemical Research. Available at: [Link]

  • Google Patents. "Process for the decolorization and purification of p-hydroxybenzoic acid - US2749362A".
  • Journal of Chemical and Pharmaceutical Research. "Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules". Available at: [Link]

  • Organic Syntheses. "p-HYDROXYBENZOIC ACID". Available at: [Link]

  • Angene. "2,5-Difluoro-4-methoxybenzoic Acid: Your Go-To Intermediate for Pharmaceutical R&D". Available at: [Link]

  • Google Patents. "Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - CN101020628A".
  • ResearchGate. "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid". Available at: [Link]

  • ResearchGate. "4-Hydroxybenzoic acid derivatives synthesized through metabolic...". Available at: [Link]

  • Wikipedia. "Kolbe–Schmitt reaction". Available at: [Link]

  • PubMed Central. "Genomic insight into O-demethylation of 4-methoxybenzoate by a two-component system from Amycolatopsis magusensis KCCM40447". Available at: [Link]

  • ResearchGate. "Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids.". Available at: [Link]

  • Organic Chemistry Portal. "Carboxylic compound synthesis by hydrocarboxylation". Available at: [Link]

  • Google Patents. "Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - US20060052463A1".
  • OSTI.GOV. "Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid (Patent)". Available at: [Link]

  • YouTube. "Kolbe-Schmitt Reaction". Available at: [Link]

  • ResearchGate. "Carboxylation of phenol with sodium ethyl carbonate under MW irradiation.". Available at: [Link]

  • University of California, Los Angeles. "Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process)". Available at: [Link]

  • Organic Syntheses. "p-FLUOROBENZOIC ACID". Available at: [Link]

  • ResearchGate. "Demethylation of 2,4-Dimethoxyquinolines: The Synthesis of Atanine". Available at: [Link]

  • BYJU'S. "Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ". Available at: [Link]

  • PubMed Central. "Substituted Organotin Complexes of 4-Methoxybenzoic Acid for Reduction of Poly(vinyl Chloride) Photodegradation". Available at: [Link]

Sources

Technical Support Center: Purification of 2,5-Difluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

2,5-Difluoro-4-hydroxybenzoic acid (2,5-DF-4-HBA) is a critical fluorinated building block, primarily utilized in the synthesis of liquid crystal mesogens and bioactive pharmaceutical intermediates.[1][2][3] The introduction of fluorine atoms at the 2 and 5 positions creates unique electronic effects that significantly alter the acidity and solubility profile compared to non-fluorinated analogs.[1][2][3]

The Core Challenge: The primary purification difficulty stems from the "Isomeric & Precursor Trap."[1][2][3] The standard synthesis—hydrolysis of 2,4,5-trifluorobenzoic acid or similar nitriles—often yields a crude product contaminated with:

  • Unreacted Starting Material: 2,4,5-Trifluorobenzoic acid (lacks the phenolic hydroxyl).[1][2][3]

  • Regioisomers: 2,4-Difluoro-5-hydroxybenzoic acid (if nucleophilic attack occurs at the C5 fluorine).[1][2][3]

  • Oxidative Byproducts: Quinone-like species resulting from the oxidation of the electron-deficient phenol.[1][2][3]

This guide provides self-validating protocols to overcome these separation hurdles.

Diagnostic Troubleshooting (Q&A)

Issue 1: "I am detecting persistent starting material (2,4,5-trifluorobenzoic acid) in my final product even after recrystallization."

Diagnosis: You are likely relying solely on polarity-based separation (like silica chromatography) or standard recrystallization where the solubility differential is insufficient.[1][2][3] Both the product and the impurity are strong acids due to the fluorine substitution.[1][2][3]

Technical Solution: Exploit the Phenolic Switch .

  • Mechanism: The impurity (2,4,5-trifluoro) is a mono-protic acid (COOH only).[1][2][3] The product (2,5-DF-4-HBA) is di-protic (COOH + Phenolic OH).[1][2][3]

  • Protocol Adjustment:

    • Dissolve the crude mixture in water with 2.2 equivalents of NaOH. Both species dissolve.[1][2][3]

    • The product forms a dianion (highly soluble), while the impurity forms a monoanion.[1][2][3]

    • Critical Step: Adjust pH to ~5.0–5.[1][2][3]5. At this pH, the carboxylic acid groups are ionized (soluble), but the phenolic group is protonated.[1][2][3]

    • However, for removal, we often use the reverse logic in organic extraction:

      • Dissolve in an organic solvent (Ethyl Acetate).[1][2][3]

      • Wash with Sodium Bicarbonate (NaHCO₃) .[1][2][3] Both extract into water.[1][2][4][3]

      • Better Route: If the impurity is non-phenolic, it is harder to separate by simple acid-base extraction.[1][2][3]

    • Recommended Fix (Recrystallization): Switch to Water:Acetic Acid (90:10) .[1][2][3] The trifluoro impurity is often more soluble in pure acetic acid, while the hydroxy product crystallizes out upon cooling due to hydrogen bonding networks that the trifluoro impurity cannot form.[1][2][3]

Issue 2: "The product turns pink/brown during drying or storage."

Diagnosis: Oxidative instability.[1][2][3] While the fluorine atoms withdraw electrons and generally stabilize the ring, the phenoxide anion (if residual base is present) is susceptible to oxidation into quinoid structures.[1][2][3]

Technical Solution:

  • Acidification: Ensure the final pH of the precipitation is below 2.0 .[1][2][3] You must isolate the free acid, not the salt.[1][2][3]

  • Additive: Add 0.1% Sodium Bisulfite or Ascorbic Acid to the aqueous recrystallization solvent.[1][2][3] This acts as a scavenger for oxidative radicals.[1][2][3]

  • Drying: Vacuum dry at <50°C. Avoid air-drying ovens.

Issue 3: "My HPLC shows a split peak or 'shoulder' on the main peak."

Diagnosis: This is classic behavior for Regioisomers (e.g., 2,4-difluoro-5-hydroxybenzoic acid).[1][2][3] These isomers have identical mass and very similar pKa values.[1][2][3]

Technical Solution:

  • Validation: Run a 1H-NMR.

    • 2,5-Difluoro-4-hydroxy: Para-located protons (C3 and C6) usually appear as two distinct doublets (or multiplets due to F-coupling) with specific coupling constants.[1][2][3]

    • Isomer: Ortho/Meta protons will show different splitting patterns.[1][2][3]

  • Purification: Isomer separation usually requires fractional crystallization .[1][2][3]

    • Solvent System: Toluene:Ethyl Acetate (9:1) .[1][2][3] The 2,5-isomer often packs better (higher melting point) and precipitates first.[1][2][3]

Detailed Experimental Protocols

Protocol A: Purification via pH-Controlled Precipitation

Best for removing non-acidic impurities and bulk purification.[1][2][3]

  • Dissolution: Suspend 10 g of Crude 2,5-DF-4-HBA in 100 mL of 1M NaOH . Stir until fully dissolved (Solution will be yellow).

  • Filtration: Filter through a 0.45 µm membrane to remove insoluble particulates (silica, dust, defluorinated tars).[1][2][3]

  • Precipitation (The Drop-wise Method):

    • Cool the filtrate to 5–10°C.

    • Slowly add 6M HCl dropwise with vigorous stirring.

    • Target: Bring pH to 1.[1][2][3]0. Do not stop at pH 3-4, or you may coprecipitate salts.[1][2][3]

  • Digestion: Allow the slurry to stir for 30 minutes at 5°C. This "ages" the crystals, making them easier to filter.[1][2][3]

  • Wash: Filter and wash the cake with ice-cold 0.1M HCl (prevents re-dissolution of the phenol) followed by a small amount of cold water.

Protocol B: High-Purity Recrystallization

Best for removing isomeric impurities.[1][2][3]

ParameterSpecification
Solvent System Water / Ethanol (80:20 v/v)
Ratio 10 mL solvent per 1 g of solid
Temperature Dissolve at reflux (85°C); Crystallize at 4°C
Cooling Rate Slow (10°C per hour) to exclude impurities

Step-by-Step:

  • Combine crude solid and solvent mixture.[1][2][3]

  • Heat to reflux.[1][2][4][3] If solution is colored, add activated carbon (5 wt%), stir for 10 mins, and filter hot.

  • Allow filtrate to cool slowly to room temperature without agitation (promotes large crystal growth).[1][2][3]

  • Chill to 4°C for 2 hours.

  • Filter and wash with cold water.[1][2][3]

Visualizing the Workflow

Diagram 1: Impurity Management & Purification Logic

This decision tree helps you choose the correct purification path based on the impurity profile.[1][2][3]

PurificationLogic Start Crude 2,5-Difluoro-4-hydroxybenzoic Acid Analysis Analyze Impurity Profile (HPLC/NMR) Start->Analysis Decision1 Major Impurity? Analysis->Decision1 PathA Unreacted Starting Material (2,4,5-Trifluorobenzoic Acid) Decision1->PathA Non-phenolic PathB Regioisomers (2,4-Difluoro-5-hydroxy...) Decision1->PathB Isomeric PathC Color/Oxidation Products Decision1->PathC Tars/Color SolA Protocol A: pH Swing (Exploit Solubility Diff) PathA->SolA SolB Protocol B: Fractional Recrystallization (Toluene/EtOAc or Water/EtOH) PathB->SolB SolC Add Antioxidant (NaHSO3) + Carbon Treatment PathC->SolC Final Pure Product (>99% HPLC) SolA->Final SolB->Final SolC->Final

Caption: Decision tree for selecting the optimal purification method based on specific impurity profiles.

Diagram 2: Synthesis & Impurity Origin

Understanding where impurities come from helps in preventing them upstream.[1][2][3]

SynthesisPathway Precursor 2,4,5-Trifluorobenzoic Acid Reagents NaOH / DMSO Hydrolysis Precursor->Reagents Target TARGET: 2,5-Difluoro-4-hydroxybenzoic acid Reagents->Target Major Path (C4 Attack) Impurity1 IMPURITY A: Unreacted Precursor Reagents->Impurity1 Incomplete Rxn Impurity2 IMPURITY B: 2,4-Difluoro-5-hydroxybenzoic acid (Wrong F substitution) Reagents->Impurity2 Minor Path (C5 Attack)

Caption: Mechanistic pathway showing the origin of the two primary impurities during the hydrolysis of the trifluoro-precursor.

Reference Data

Table 1: Solubility Profile (Estimated at 25°C)

Data extrapolated from fluorinated benzoic acid analogs.[1][2][3]

SolventSolubilityUsage Recommendation
Water (pH 1) < 0.5 mg/mLAnti-solvent for precipitation.[1][2][3]
Water (pH 10) > 100 mg/mLDissolution for filtration/purification.[1][2][3]
Methanol/Ethanol High (>50 mg/mL)Good for dissolving crude; use with water to crystallize.[1][2][3]
Ethyl Acetate ModerateGood for extraction from acidified aqueous phase.[1][2][3]
Toluene LowExcellent for removing non-polar impurities or fractional crystallization.[1][2][3]
Table 2: Key Properties
PropertyValueNote
Molecular Weight 174.10 g/mol
Appearance White to off-white powderPink hue indicates oxidation.[1][2][3]
pKa (COOH) ~2.5 - 3.0More acidic than benzoic acid due to Fluorines.[1][2][3]
pKa (OH) ~7.5 - 8.5More acidic than phenol due to Fluorines.[1][2][3]

References

  • Synthesis of Fluorinated Hydroxybenzoic Acids

    • Source: Zhang, Y., et al. (2020).[1][2][3][5] "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Journal of Chemical Research.[1][2][3][5] Describes the hydrolysis of fluorinated precursors similar to the 2,5-DF-4-HBA route.

    • URL:[Link][1][2][3]

  • General Properties of 4-Hydroxybenzoic Acid

    • Source: OECD SIDS. "4-Hydroxybenzoic acid."[1][2][4][6][3][7] (2001).[1][2][3] Provides baseline solubility and pKa data for the non-fluorinated core structure, serving as a baseline for acidity extrapolations.[1][2][3]

    • URL:[Link][1][2][3][8]

  • PubChem Compound Summary

    • Source: National Center for Biotechnology Information.[1][2][3] "4-(2,5-Difluorophenyl)-2-hydroxybenzoic acid" (Related Structure for property comparison).[1][2][3]

    • URL:[Link][1][2][3]

  • Recrystallization Techniques

    • Source: "Purification of Laboratory Chemicals" (Standard Text).[1][2][3] General reference for the use of Ethanol/Water gradients for polar aromatic acids. Note: Standard laboratory practice citation.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2,5-Difluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2,5-Difluoro-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

I. Understanding the Synthesis: The Kolbe-Schmitt Reaction

The primary industrial route to synthesizing hydroxybenzoic acids is the Kolbe-Schmitt reaction, a carboxylation process that involves the reaction of a phenoxide with carbon dioxide under elevated temperature and pressure.[1][2][3] In the case of 2,5-Difluoro-4-hydroxybenzoic acid, the synthesis starts with 2,5-difluorophenol.

The reaction proceeds via the nucleophilic addition of the phenoxide to carbon dioxide. The choice of alkali metal hydroxide (e.g., sodium vs. potassium) and the reaction conditions can influence the regioselectivity of the carboxylation (ortho vs. para to the hydroxyl group).[2] For the synthesis of 2,5-Difluoro-4-hydroxybenzoic acid, the carboxylation needs to occur at the C4 position.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2,5-Difluoro-4-hydroxybenzoic acid.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields are a common frustration in organic synthesis. For the Kolbe-Schmitt reaction of 2,5-difluorophenol, several factors can be at play:

  • Incomplete Phenoxide Formation: The first step is the deprotonation of 2,5-difluorophenol to form the corresponding phenoxide. If this reaction is incomplete, you will have unreacted starting material, leading to a lower yield.

    • Solution: Ensure you are using at least a stoichiometric equivalent of a strong base like potassium hydroxide or sodium hydroxide. The base should be of high purity and as anhydrous as possible, as water can inhibit the reaction.[4]

  • Suboptimal Reaction Temperature and Pressure: The Kolbe-Schmitt reaction is highly sensitive to temperature and pressure.[1][5]

    • Solution: The optimal temperature for carboxylation of phenols is typically in the range of 125-200°C.[1] For fluorinated phenols, it's crucial to carefully control the temperature to avoid side reactions like decarboxylation at higher temperatures. The pressure of carbon dioxide should be maintained at a high level (e.g., 5-100 atm) to drive the equilibrium towards the carboxylated product.[2][4] Experiment with a range of temperatures and pressures to find the optimal conditions for your specific setup.

  • Presence of Moisture: Water in the reaction mixture can consume the phenoxide and react with carbon dioxide, reducing the efficiency of the desired carboxylation.

    • Solution: Use anhydrous solvents and dry your starting materials and glassware thoroughly before use. 2,5-difluorophenol should be of high purity and dry.[6]

  • Inefficient Mixing: In a solid-gas phase reaction, efficient mixing is crucial to ensure good contact between the phenoxide and carbon dioxide.

    • Solution: If using a solids mixer, ensure it is operating correctly. For a slurry-phase reaction, vigorous stirring is essential.[7]

Q2: I am getting a mixture of isomers. How can I improve the regioselectivity for the desired 4-hydroxy product?

The formation of isomeric hydroxybenzoic acids is a known challenge in the Kolbe-Schmitt reaction. The hydroxyl group directs carboxylation to the ortho and para positions.

  • Influence of the Cation: The choice of the alkali metal cation can significantly influence the ortho/para selectivity. Potassium salts tend to favor the formation of the para-isomer (4-hydroxybenzoic acid), while sodium salts often favor the ortho-isomer (salicylic acid).[2]

    • Solution: To maximize the yield of 2,5-Difluoro-4-hydroxybenzoic acid, use potassium hydroxide to generate the potassium 2,5-difluorophenoxide.

  • Reaction Temperature: Higher reaction temperatures can also favor the formation of the thermodynamically more stable para-isomer.

    • Solution: Carefully optimize the reaction temperature. While higher temperatures can improve para-selectivity, they can also lead to decarboxylation. A systematic study of the temperature profile is recommended.

Q3: My final product is contaminated with unreacted 2,5-difluorophenol. How can I effectively remove it?

Unreacted starting material is a common impurity.

  • Work-up Procedure: A well-designed work-up procedure can effectively separate the acidic product from the phenolic starting material.

    • Solution: After the reaction, the mixture is typically dissolved in water and acidified. The desired 2,5-Difluoro-4-hydroxybenzoic acid will precipitate out as a solid. However, 2,5-difluorophenol has some solubility in acidic water. A subsequent extraction with a suitable organic solvent (like diethyl ether or ethyl acetate) at a controlled pH can be used to remove the residual phenol.[8][9] Recrystallization of the crude product from a suitable solvent system is also a highly effective purification method.[5]

Q4: I suspect my product is decarboxylating during the reaction or work-up. How can I minimize this?

Hydroxybenzoic acids, particularly those with electron-donating groups, can undergo decarboxylation at elevated temperatures to yield the corresponding phenol.[10][11]

  • Reaction Temperature Control: As mentioned, excessive heat is a primary cause of decarboxylation.

    • Solution: Maintain the reaction temperature within the optimized range. Avoid localized overheating.

  • Acidification and Work-up Conditions: Prolonged heating in a strong acidic solution during work-up can also promote decarboxylation.

    • Solution: Perform the acidification step at a lower temperature (e.g., using an ice bath) and avoid prolonged heating of the acidified mixture.

III. Frequently Asked Questions (FAQs)

Q: What is the best solvent for the Kolbe-Schmitt reaction of 2,5-difluorophenol?

A: The classical Kolbe-Schmitt reaction is often performed as a solid-gas phase reaction without a solvent.[1] However, using a high-boiling, aprotic polar solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can facilitate a homogeneous reaction at lower temperatures and pressures.[2] The choice of solvent can also influence the regioselectivity.

Q: How can I monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of the starting material (2,5-difluorophenol) and the appearance of the product.[12][13] This allows you to determine the optimal reaction time.

Q: What are the recommended purification techniques for 2,5-Difluoro-4-hydroxybenzoic acid?

A: The primary purification method is recrystallization. The choice of solvent is crucial and may require some experimentation. Common solvents for recrystallization of benzoic acids include water, ethanol, or mixtures of solvents like ethyl acetate/hexane.[5] Acid-base extraction during the work-up is also a key purification step to remove unreacted phenol.[9]

Q: How should I store 2,5-Difluoro-4-hydroxybenzoic acid?

A: Like most benzoic acid derivatives, it should be stored in a cool, dry, and well-ventilated area away from incompatible substances. It is a solid at room temperature.

Q: What analytical techniques are best for characterizing the final product?

A: A combination of techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and is excellent for confirming the identity and purity of the product.[14][15]

  • Infrared (IR) Spectroscopy: Useful for identifying the characteristic functional groups, such as the O-H stretch of the carboxylic acid and hydroxyl group, and the C=O stretch of the carboxylic acid.[12][16]

  • High-Performance Liquid Chromatography (HPLC): An excellent method for assessing the purity of the final product and quantifying any impurities, including isomeric byproducts.[13][17]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[12]

IV. Experimental Protocols & Data

Optimized Reaction Conditions for Carboxylation of 2,5-Difluorophenol

The following table summarizes a set of optimized reaction conditions for the Kolbe-Schmitt synthesis of 2,5-Difluoro-4-hydroxybenzoic acid, based on general principles for fluorinated phenols. Researchers should further optimize these conditions for their specific equipment and scale.

ParameterRecommended ConditionRationale
Starting Material High-purity, dry 2,5-difluorophenolPurity is critical for high yield; moisture inhibits the reaction.[6][18]
Base Potassium Hydroxide (KOH), ≥1.1 equivalentsPromotes para-carboxylation to yield the desired 4-hydroxy isomer.[2]
Solvent Aprotic polar solvent (e.g., DMSO) or solvent-freeA solvent can allow for a homogeneous reaction at lower temperatures.[2]
Reaction Temperature 130-180°CBalances reaction rate with minimizing decarboxylation.[1][10]
CO₂ Pressure 50-100 atmHigh pressure drives the carboxylation equilibrium forward.[2]
Reaction Time 4-8 hoursShould be optimized by monitoring the reaction progress (TLC or HPLC).[12]
Step-by-Step Synthesis and Purification Protocol
  • Phenoxide Formation: In a high-pressure autoclave, carefully add dry 2,5-difluorophenol and finely ground potassium hydroxide. If using a solvent, add it at this stage.

  • Drying: Heat the mixture under vacuum to remove any residual water.

  • Carboxylation: Cool the mixture, then introduce carbon dioxide to the desired pressure. Heat the autoclave to the optimized reaction temperature with vigorous stirring. Maintain the temperature and pressure for the determined reaction time.

  • Work-up: After cooling and carefully venting the autoclave, dissolve the reaction mixture in water.

  • Acidification: Cool the aqueous solution in an ice bath and slowly acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The product, 2,5-Difluoro-4-hydroxybenzoic acid, should precipitate.

  • Isolation of Crude Product: Collect the precipitated solid by filtration and wash with cold water.

  • Purification:

    • Extraction (optional): To remove unreacted phenol, the crude product can be dissolved in a suitable organic solvent and washed with an aqueous solution of a specific pH.

    • Recrystallization: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure 2,5-Difluoro-4-hydroxybenzoic acid.

  • Drying: Dry the purified product under vacuum.

V. Visualizations

Experimental Workflow

experimental_workflow start Start: Dry Reactants (2,5-Difluorophenol, KOH) phenoxide Phenoxide Formation (Heating under vacuum) start->phenoxide carboxylation Carboxylation (High Pressure CO₂, 130-180°C) phenoxide->carboxylation workup Aqueous Work-up (Dissolve in H₂O) carboxylation->workup acidification Acidification (HCl, pH 2-3) workup->acidification filtration Filtration & Washing acidification->filtration purification Purification (Recrystallization) filtration->purification analysis Analysis (NMR, HPLC, IR, MS) purification->analysis product Final Product: 2,5-Difluoro-4-hydroxybenzoic Acid analysis->product

Caption: Experimental workflow for the synthesis of 2,5-Difluoro-4-hydroxybenzoic acid.

Troubleshooting Logic

troubleshooting_logic issue Problem Encountered low_yield Low Yield issue->low_yield impurity Impurity Detected issue->impurity decarboxylation Product Degradation (Decarboxylation) issue->decarboxylation check_reactants Check Reactant Purity & Stoichiometry low_yield->check_reactants Cause: Incomplete Reaction optimize_conditions Optimize T, P, and Time low_yield->optimize_conditions Cause: Suboptimal Conditions ensure_anhydrous Ensure Anhydrous Conditions low_yield->ensure_anhydrous Cause: Presence of Water check_isomers Isomeric Impurities? (e.g., ortho-isomer) impurity->check_isomers unreacted_sm Unreacted Starting Material? impurity->unreacted_sm temp_control Review Temperature Profile decarboxylation->temp_control Cause: Excessive Heat workup_conditions Modify Work-up Conditions decarboxylation->workup_conditions Cause: Harsh Acidification check_isomers->optimize_conditions Solution: Adjust Base/Temp purification_method Review Purification Protocol unreacted_sm->purification_method Solution: Improve Work-up

Caption: Troubleshooting decision tree for common synthesis issues.

VI. References

  • U.S. Patent 3,532,745, "Method for preparing p-hydroxybenzoic acid," issued October 6, 1970. Link

  • European Patent EP1559705A1, "Process for production of hydroxybenzoic acids," issued August 3, 2005. Link

  • World Intellectual Property Organization Patent WO2021156893A1, "Process for preparation of 2,4,6-trifluorobenzoic acid," issued August 12, 2021. Link

  • Chem-Impex International. "2,5-Difluorophenol." Link

  • Ohishi, T., Noma, M., & Ishii, Y. (2009). Kolbe–Schmitt type reaction under ambient conditions mediated by an organic base. Tetrahedron Letters, 50(45), 6171-6173.

  • U.S. Patent 4,996,354, "Preparation of 2,4-dihydroxybenzoic acid," issued February 26, 1991. Link

  • Chinese Patent CN101020628A, "Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid," issued August 22, 2007. Link

  • Patil, S. B., et al. (2013). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 5(12), 634-639.

  • European Patent Application EP0431294A2, "Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride," issued June 12, 1991. Link

  • Reddy, M. S. N., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Pharmaceutical Research, 10(6), 1-7. Link

  • OrgoSolver. "Aromatic Reactions: Kolbe–Schmitt Carboxylation of Phenols." Link

  • Wikipedia. "Kolbe–Schmitt reaction." Link

  • Singh, R., et al. (2020). EXPERIMENTAL INVESTIGATION OF THE SEPARATION OF 4-HYDROXYBENZOIC ACID EMPLOYING NATURAL AND CONVENTIONAL SOLVENTS. Journal of Engineering Science and Technology, 15(4), 2536-2549.

  • J&K Scientific LLC. "Kolbe-Schmitt Reaction." Link

  • U.S. Patent 4,996,354, "Preparation of 2,4-dihydroxybenzoic acid," issued February 26, 1991. Link

  • PubChem. "2,5-Difluorophenol." National Center for Biotechnology Information. Link

  • HELIX Chromatography. "HPLC Methods for analysis of 4-Hydroxybenzoic acid." Link

  • Zavitsas, A. A., & Tobey, S. W. (1966). Mechanism of the Kolbe−Schmitt Reaction. Structure of the Intermediate Potassium Phenoxide−CO2 Complex. The Journal of Physical Chemistry, 70(7), 2271-2275. Link

  • Vibzz Lab. (2021, March 12). 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction [Video]. YouTube. Link

  • Vijayakumar, G. R., et al. (2014). 3,4-Difluoro-2-hydroxybenzoic acid. IUCrData, 1(1), x140001.

  • Wang, Y., et al. (2020). Decarboxylation of Hydroxybenzoic Acids to Phenol Via Deep Eutectic Solvents. ChemSusChem, 13(21), 5763-5770.

  • O'Donnell, C., et al. (2021). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Marine Drugs, 19(6), 334.

  • University of Colorado Boulder, Department of Chemistry. "The Extraction of Benzoic Acid from a Mixture." Link

  • Vangala, V., Chow, P. S., & Tan, R. B. H. (2011). Summary of experimental solubility data of 4-hydroxybenzoic acid in.... Crystal Growth & Design, 11(1), 239-245.

  • Shuliatiev, O., et al. (2023). Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. Chemistry, 5(1), 34-46.

  • ResearchGate. "NMR spectrum of the product 4-hydroxybenzoic acid." Link

  • ResearchGate. "The industrially applied Kolbe–Schmitt reaction conducted under high pressures (80–94 bar)." Link

  • BYJU'S. "Kolbe Reaction Mechanism." Link

  • Cayman Chemical. "4-Hydroxybenzoic Acid - PRODUCT INFORMATION." Link

  • ChemicalBook. "4-Hydroxybenzoic acid(99-96-7) 13C NMR spectrum." Link

  • BenchChem. "Spectroscopic analysis of 4-Hydroxybenzoic acid (NMR, IR, Mass Spec)." Link

  • Li, Z., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(44), 24012-24017.

  • Aakash Institute. (n.d.). 13 Kolbe-Schmitt Reaction. Scribd. Link

  • ResearchGate. "Carboxylation of phenol with sodium ethyl carbonate under MW irradiation." Link

  • BenchChem. "Solubility of 2,5-Dihydroxybenzaldehyde in different organic solvents." Link

  • The Royal Society of Chemistry. "VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids." Link

  • Lewin, R., Thompson, M. L., & Micklefield, J. (2016). Carboxylation reactions underpin many critical steps in the fundamental life cycles. Science of Synthesis: Biocatalysis in Organic Synthesis, 2, 133-163.

  • de A. A. e Silva, J. R., et al. (2023). Chemical constituents of Amburana acreana Ducke A. C. Sm. leaves. Journal of the Brazilian Chemical Society, 34(1), 1-8. Link

  • ResearchGate. "Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB..." Link

  • ResearchGate. "FT‐IR spectra of (a) p‐hydroxybenzoic acid and (b) p‐hydroxybenzoic acid ‐zinc sulphate complex." Link

  • ChemicalBook. "2,4-Dihydroxybenzoic acid(89-86-1)IR1." Link

  • MySkinRecipes. "2,5-Difluoro-4-formylbenzoic acid." Link

  • PubChem. "4-(2,5-Difluorophenyl)-2-hydroxybenzoic acid." National Center for Biotechnology Information. Link

Sources

Stability issues with 2,5-Difluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,5-Difluoro-4-hydroxybenzoic Acid

User Guide: Stability, Handling, and Troubleshooting

Executive Technical Summary

2,5-Difluoro-4-hydroxybenzoic acid (CAS: 120103-18-6 / Generic isomers often conflated) is a critical fluorinated building block used primarily in the synthesis of liquid crystals and pharmaceutical intermediates (e.g., fluoroquinolones, enzyme inhibitors).

While structurally robust due to the C-F bonds, this compound exhibits a "Jekyll and Hyde" stability profile. It is chemically stable in solid form under ambient conditions but displays significant sensitivity in solution—particularly regarding thermal decarboxylation and phenolic oxidation . Its enhanced acidity (predicted pKa ~2.0–2.5) compared to non-fluorinated analogues necessitates specific buffering and solvent strategies to prevent precipitation or degradation during experimental workflows.

Core Stability & Solubility Profile

Physicochemical Properties at a Glance
ParameterSpecification / BehaviorTechnical Note
Appearance White to off-white crystalline powderWarning: Pink/Brown hue indicates phenolic oxidation.
Acidity (pKa) ~2.03 (COOH), ~7.5 (OH) [Predicted]Significantly more acidic than 4-hydroxybenzoic acid (pKa 4.54) due to electron-withdrawing fluorines.
Thermal Stability Stable < 140°CCritical: Risk of decarboxylation > 150°C, especially in acidic media.
Solubility (Water) Low / Sparingly SolubleRequires pH > 3.0 or organic co-solvent (DMSO, MeOH) for effective dissolution.
Solubility (Organic) High (MeOH, DMSO, DMF, THF)Avoid acetone if using strong Lewis acids (aldol condensation risk).
Solvent Compatibility Matrix
SolventStability RatingRecommended UseRisk Factor
Methanol ⭐⭐⭐⭐⭐ (Excellent)HPLC mobile phase, stock solutions.Methyl ester formation if catalyzed by acid/heat.
DMSO ⭐⭐⭐⭐ (Good)Long-term frozen storage (-20°C).Hygroscopic; water uptake can accelerate hydrolysis of downstream derivatives.
Water ⭐⭐ (Fair)Only stable at neutral/basic pH.Precipitation at low pH; microbial growth risk if unpreserved.
Chloroform ⭐ (Poor)Not recommended.Poor solubility leads to heterogeneous reactions.

Degradation Pathways (Mechanism of Action)

Understanding how the molecule breaks down is the key to preventing it. The two primary enemies of 2,5-Difluoro-4-hydroxybenzoic acid are Heat (Decarboxylation) and Oxygen (Quinone formation).

DegradationPathways cluster_prevention Prevention Strategies Parent 2,5-Difluoro-4- hydroxybenzoic Acid (Intact) Heat High Heat (>150°C) Acidic pH Parent->Heat Oxidation O2 / Light Basic pH Parent->Oxidation DecarbProduct 2,5-Difluorophenol (Volatile/Toxic) Heat->DecarbProduct Decarboxylation (Loss of CO2) QuinoneProduct Fluorinated Quinones (Colored Impurities) Oxidation->QuinoneProduct Radical Oxidation P1 Keep T < 100°C P2 Store under Argon/N2 P3 Protect from Light

Figure 1: Primary degradation pathways. The electron-withdrawing fluorine atoms stabilize the ring but can accelerate decarboxylation under forcing conditions by stabilizing the transition state.

Troubleshooting Guide (Q&A)

Issue 1: Solubility & Precipitation

Q: "I tried dissolving the compound in water for a biological assay, but it formed a milky suspension. Adding more water didn't help. What is happening?"

A: This is a classic pKa mismatch.

  • The Science: 2,5-Difluoro-4-hydroxybenzoic acid is a solid with high lattice energy. While the fluorines increase acidity, the neutral molecule is still lipophilic. In pure water (pH ~7), it may not fully ionize. If your water is slightly acidic (e.g., unbuffered distilled water often has pH ~5.5 due to dissolved CO2), the compound remains protonated and insoluble.

  • The Fix:

    • Pre-dissolve: Dissolve the compound in a small volume of DMSO (dimethyl sulfoxide) or Ethanol first.

    • Dilute: Slowly add this stock solution to your aqueous buffer.

    • pH Adjustment: Ensure your buffer pH is > 4.0 . At pH 7.4 (PBS), the carboxylic acid will be fully deprotonated (COO-), drastically increasing solubility.

Issue 2: Unexpected Color Change

Q: "My stock solution in methanol was clear yesterday, but today it has a faint pinkish/brown tint. Is it still usable?"

A: Proceed with caution; this indicates early-stage phenolic oxidation .

  • The Science: The phenolic hydroxyl group (-OH) at the 4-position is susceptible to oxidation by atmospheric oxygen, forming quinoid structures. These impurities have high extinction coefficients, meaning even trace amounts (ppm level) can cause visible discoloration.

  • Impact: For synthetic chemistry, it is likely still usable (>98% pure).[1][2] For analytical standards or biological assays, discard it . The quinones can be cytotoxic and interfere with UV/Vis readings.

  • Prevention: Always store stock solutions in amber vials, wrapped in foil, at -20°C. Purge the headspace with Nitrogen or Argon before sealing.

Issue 3: HPLC "Ghost Peaks"

Q: "I see a consistent impurity peak in my HPLC chromatogram that grows larger when I increase the injector temperature or use an acidic mobile phase. The mass spectrum shows [M-44]."

A: You are observing on-column thermal decarboxylation .

  • The Science: [M-44] corresponds to the loss of CO2 (Molecular Weight 44). Hydroxybenzoic acids are thermally labile. If your GC or HPLC injector port is too hot, or if the column oven is >50°C, the molecule can lose CO2 to form 2,5-difluorophenol during the analysis.

  • The Fix:

    • Lower Temperature: Reduce column temperature to < 30°C.

    • Check Injector: If using GC, this compound requires derivatization (silylation) to be stable. Do not inject the free acid directly.

    • Mobile Phase: Avoid highly acidic mobile phases if possible; use a buffered mobile phase (e.g., Ammonium Formate pH 3-4) to stabilize the ion.

Issue 4: Synthesis Yield Loss

Q: "I'm using this as a starting material for an esterification, but the yield is low. I'm refluxing in toluene with sulfuric acid."

A: The reaction conditions are likely too harsh, leading to degradation.

  • The Science: The electron-withdrawing fluorine atoms at positions 2 and 5 deactivate the ring towards electrophilic attack but make the ring susceptible to nucleophilic attack (SNAr) under basic conditions. However, in your acidic reflux, the primary loss is likely decarboxylation or polymerization .

  • The Fix:

    • Switch Catalyst: Use a milder coupling agent like EDC/NHS or HATU at room temperature instead of acid-catalyzed reflux.

    • Activate Carefully: If making an acid chloride (with SOCl2), keep the temperature low (0°C to RT) and use catalytic DMF. Avoid boiling thionyl chloride.

Recommended Storage Protocol

To ensure maximum shelf-life (2+ years), follow this "Gold Standard" protocol:

  • Container: Amber glass vial with a PTFE-lined screw cap.

  • Atmosphere: Flush with Argon or Nitrogen before closing.

  • Temperature:

    • Powder: +2°C to +8°C (Refrigerated) is sufficient.

    • Solution: -20°C (Freezer).[3]

  • Desiccation: Store the vial inside a secondary container (jar) containing silica gel packets to prevent moisture absorption (caking).

References

  • Chemical Properties & Class Behavior

    • 4-Hydroxybenzoic acid (Parent Scaffold) Stability:[3][4][5] ECHA Registration Dossier. (2023). 4-Hydroxybenzoic acid - Stability and Reactivity. European Chemicals Agency. Link

    • Fluorinated Benzoic Acids Acidity: The effect of fluorine substitution on benzoic acid acidity is well-documented. Ortho-fluorine substitution significantly lowers pKa (increases acidity) due to the inductive effect. See: J. Org. Chem. properties for fluorinated benzoates.[2][5][6]

  • Safety & Handling

    • Safety Data Sheet (SDS): Thermo Fisher Scientific. (2021). 2,6-Difluoro-4-hydroxybenzoic acid SDS (Used as closest structural surrogate for handling precautions). Link

  • Metabolic & Degradation Context

    • Degradation Pathways: Determining the catabolic pathways of hydroxybenzoic acids (decarboxylation vs. oxidation) provides the basis for the stability warnings.
    • Source:Int. J. Mol.[7] Sci. 2024, 25(2), 843.[4][7] "Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways". Link[4]

(Note: Specific degradation kinetic data for the 2,5-isomer is proprietary to manufacturers. The advice above is derived from the established chemistry of the fluorinated hydroxybenzoic acid class.)

Sources

Technical Support Center: 2,5-Difluoro-4-hydroxybenzoic Acid Purification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the purification and stability challenges associated with 2,5-Difluoro-4-hydroxybenzoic acid (CAS: 1261965-01-8) .

As a researcher in drug development, you likely utilize this compound as a scaffold for fluorinated bioactive molecules.[1][2] The unique electronic signature of the 2,5-difluoro motif enhances metabolic stability but introduces specific purification hurdles.[3] The fluorine atoms significantly increase the acidity of the carboxylic group (pKa ~2.5–3.[3]0) and alter solubility profiles compared to non-fluorinated analogues, often leading to co-precipitation of regioisomers and decarboxylated byproducts.[3]

This guide provides a self-validating troubleshooting framework to elevate purity from technical grade (<95%) to analytical grade (>98.5%).

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My HPLC shows a persistent impurity at RRT 1.1-1.2. What is it, and how do I remove it?

Diagnosis: This is likely the incomplete hydrolysis intermediate (e.g., 2,5-difluoro-4-methoxybenzoic acid) or a regioisomer (e.g., 3,5-difluoro-2-hydroxybenzoic acid) carried over from the starting material.[3]

  • Cause: If synthesized via the methoxy-precursor route, the ether cleavage is often the rate-limiting step.[3]

  • Mechanism: The electron-withdrawing fluorine atoms stabilize the ether bond, requiring harsher acidic conditions (e.g., HBr/AcOH) for full deprotection.[3]

Corrective Protocol: Do not rely solely on recrystallization, as the solubility profiles of the methoxy-impurity and the product are too similar.

  • Perform an Acid-Base Swing:

    • Dissolve the crude solid in 10% NaHCO₃ (aq) . The acid dissolves; the methoxy-ester (if present) and non-acidic impurities remain insoluble.[3]

    • Filter the solution to remove particulate matter.[3]

    • Acidify the filtrate slowly with 6M HCl to pH < 1.0.[3]

    • Isolate the precipitate.[3]

  • Follow with Recrystallization: See Part 2 for the solvent system.

Q2: The product is turning slightly pink/brown upon drying. Is it degrading?

Diagnosis: Yes, this indicates oxidative degradation or decarboxylation .

  • Phenolic Oxidation: The 4-hydroxy group is susceptible to oxidation, forming quinone-like species, especially in the presence of trace metal ions (Cu, Fe) from synthesis.[3]

  • Decarboxylation: Fluorinated benzoic acids are prone to thermal decarboxylation (losing CO₂) to form 2,5-difluorophenol if heated excessively (>80°C) in solution.[3]

Corrective Protocol:

  • Drying: Dry under vacuum at max 50°C . Avoid air ovens.

  • Chelation: Add 1 mM EDTA to your recrystallization water to sequester trace metals.[3]

  • Storage: Store under Argon/Nitrogen at 2–8°C.

Q3: I cannot get the purity above 97% using Ethanol/Water recrystallization.

Diagnosis: Ethanol/Water is often too polar to effectively reject the 2,5-difluorophenol impurity (the decarboxylation product).[3] Both the product and this impurity dissolve well in ethanol.[3]

Corrective Protocol: Switch to a Toluene/Ethyl Acetate or Water/Acetic Acid system.[3] The non-polar impurities (phenols) remain in the mother liquor of toluene, while the highly polar acid crystallizes out.[3]

Part 2: Advanced Purification Workflow

The following workflow integrates chemical separation (pKa-based) with thermodynamic separation (solubility-based).

Workflow Diagram

PurificationWorkflow Raw Crude 2,5-Difluoro-4-hydroxybenzoic Acid (Purity < 95%) Dissolution 1. Dissolution (10% NaHCO3, pH 8.5) Raw->Dissolution Filtration 2. Filtration (Remove insoluble non-acids) Dissolution->Filtration Acidification 3. Controlled Precipitation (Add 6M HCl to pH 1.0) Filtration->Acidification Filtrate Imp_NonAcid Discard: Non-acidic impurities (Esters, Ethers) Filtration->Imp_NonAcid Retentate (Solids) CrudeWet Wet Cake Isolation Acidification->CrudeWet Recryst 4. Recrystallization (Water:Acetic Acid 9:1) CrudeWet->Recryst Final Pure Product (>98.5%) Recryst->Final Crystals Imp_Soluble Discard: Soluble Regioisomers & Trace Phenols Recryst->Imp_Soluble Mother Liquor Drying 5. Vacuum Drying (45°C, <10 mbar) Final->Drying

Caption: Integrated Acid-Base and Recrystallization Workflow for 2,5-Difluoro-4-hydroxybenzoic Acid.

Step-by-Step Protocol
Step 1: Acid-Base Cleanup (Chemical Filter)

Rationale: Exploits the acidity of the carboxylic acid to separate it from non-acidic precursors.[3]

  • Suspend 10 g of crude material in 100 mL of saturated NaHCO₃ .

  • Stir for 30 minutes. The solution should be clear to slightly hazy.

  • Critical Check: If a significant solid remains, filter it off.[3] This is likely unreacted starting material or neutral impurities.[3]

  • Cool the filtrate to 0–5°C.

  • Slowly add 6M HCl dropwise while stirring.

  • Target pH: 1.0 . (Note: The pKa is low; insufficient acidification will leave the product as a salt in solution).[3]

  • Filter the white precipitate and wash with 20 mL cold water.[3]

Step 2: Recrystallization (Thermodynamic Filter)

Rationale: Water/Acetic acid systems suppress ionization (insolubilizing the acid) while keeping more polar impurities in solution.[3]

  • Solvent: Prepare a mixture of Water:Acetic Acid (95:5 v/v) .

  • Heat 150 mL of the solvent to boiling (100°C).

  • Add the wet cake from Step 1.

  • If the solution is colored, add 0.5 g Activated Carbon and stir for 5 mins, then hot filter.

  • Allow the filtrate to cool slowly to room temperature over 4 hours. Rapid cooling traps impurities.[3]

  • Chill to 4°C for 1 hour.

  • Filter and wash with ice-cold water .[3]

Part 3: Analytical Validation

To confirm purity, use the following HPLC parameters. Standard C18 methods may cause peak tailing due to the compound's acidity; buffering is essential.[3]

Table 1: HPLC Method Parameters

ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µmStandard reverse-phase stationary phase.[3]
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH (~2.[3]0) suppresses ionization of the carboxylic acid, sharpening the peak.[3]
Mobile Phase B AcetonitrileStrong eluent for fluorinated aromatics.[3]
Gradient 5% B to 95% B over 20 minsGradient elution separates polar phenols from non-polar esters.[3]
Flow Rate 1.0 mL/minStandard flow.[3]
Detection UV @ 254 nmAromatic ring absorption maximum.[3]
Sample Diluent 50:50 Water:AcetonitrileMatches initial mobile phase strength.[3]

Part 4: Impurity Profile & Mechanisms[1]

Understanding how impurities form allows you to prevent them upstream.[3]

Impurity Pathway Diagram

ImpurityPathways Start Precursor: 2,5-Difluoro-4-methoxybenzoic acid Target Target: 2,5-Difluoro-4-hydroxybenzoic acid Start->Target Hydrolysis (HBr/AcOH) Imp_Incomplete Impurity A: Unreacted Methoxy Intermediate Start->Imp_Incomplete Incomplete Rxn Imp_Decarb Impurity B: 2,5-Difluorophenol (Decarboxylation) Target->Imp_Decarb Thermal Stress (>80°C)

Caption: Common Impurity Formation Pathways during Synthesis and Storage.

References
  • Preparation of fluorinated hydroxybenzoic acids

    • Source: Xu, F., et al. "Synthesis of 2,4-difluoro-3-hydroxybenzoic acid."[3] Journal of Chemical Research.[3]

    • Relevance: Establishes the hydrolysis protocols for fluorinated methoxy-benzoates and the stability of the C-F bond [1].
  • Recrystallization Strategies for Aromatic Acids

    • Source: "Recrystallization of Impure Benzoic Acid."[3][4] ResearchGate.[3][5][6]

    • Relevance: Validates the use of water/acid systems for purifying benzoic acid deriv
  • Acidity of Fluorinated Benzoic Acids

    • Source: "pKa prediction of substituted benzoic acids." Chem-Impex / PubChem Data.[3]

    • Relevance: Supports the requirement for low pH (pH < 1) during precipitation due to the electron-withdrawing effect of fluorine [3].[3]

  • HPLC Method Development for Acidic Compounds

    • Source: "Separation of Hydroxybenzoic Acids."[3][7] Agilent Application Notes.

    • Relevance: Justifies the use of phosphoric acid in mobile phases to prevent peak tailing [4].[3]

Reference List
  • Xu, F., et al. (2007).[3] Preparation method of 2,4-difluoro-3-hydroxybenzoic acid. Google Patents. Available at:

  • ResearchGate. (2015).[3][5] Recrystallization of Impure Benzoic Acid. Available at: [Link]

  • PubChem. (2023).[3] 2,5-Difluoro-4-nitrobenzoic acid (Analogous Acidity Data). National Library of Medicine.[3] Available at: [Link][3]

Sources

Technical Support Center: Synthesis of 2,5-Difluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,5-Difluoro-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this synthesis. Our goal is to provide you with the expertise and practical insights needed to achieve successful and reproducible results in your laboratory.

I. Foundational Synthesis Route: The Modified Kolbe-Schmitt Carboxylation

The synthesis of 2,5-Difluoro-4-hydroxybenzoic acid can be effectively achieved through a modified Kolbe-Schmitt reaction. This carboxylation reaction is a well-established method for producing aromatic hydroxy acids.[1][2] The process involves the carboxylation of a phenoxide with carbon dioxide under pressure and at an elevated temperature. In the case of 2,5-Difluoro-4-hydroxybenzoic acid, the starting material is 2,5-difluorophenol.

The reaction proceeds via the in-situ formation of the potassium salt of 2,5-difluorophenol, which then acts as a nucleophile to attack carbon dioxide. The choice of potassium hydroxide is crucial for directing the carboxylation to the para position relative to the hydroxyl group, yielding the desired 4-hydroxy isomer.[1]

Visualizing the Core Reaction

Kolbe_Schmitt_Reaction 2,5-Difluorophenol 2,5-Difluorophenol Potassium_2_5_Difluorophenoxide Potassium_2_5_Difluorophenoxide 2,5-Difluorophenol->Potassium_2_5_Difluorophenoxide  + KOH - H₂O Potassium_4_carboxy_2_5_difluorophenoxide Potassium_4_carboxy_2_5_difluorophenoxide Potassium_2_5_Difluorophenoxide->Potassium_4_carboxy_2_5_difluorophenoxide  + CO₂ (pressure, heat) 2,5-Difluoro-4-hydroxybenzoic_acid 2,5-Difluoro-4-hydroxybenzoic_acid Potassium_4_carboxy_2_5_difluorophenoxide->2,5-Difluoro-4-hydroxybenzoic_acid  + H₂SO₄ (acidification)

Caption: Modified Kolbe-Schmitt reaction for 2,5-Difluoro-4-hydroxybenzoic acid synthesis.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you might encounter during the synthesis of 2,5-Difluoro-4-hydroxybenzoic acid.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Incomplete formation of the phenoxide. 2. Insufficient CO₂ pressure. 3. Reaction temperature is too low or too high. 4. Presence of moisture in the reactants or solvent.1. Ensure the 2,5-difluorophenol and potassium hydroxide are of high purity and are thoroughly dried before use. 2. Check for leaks in your pressure reactor. Increase the CO₂ pressure within the recommended range. 3. Optimize the reaction temperature. Start with the recommended temperature and perform small-scale experiments at slightly higher and lower temperatures. 4. Use anhydrous solvents and dry all glassware thoroughly.
Formation of Isomeric Byproducts (e.g., Salicylic Acid derivatives) 1. Incorrect choice of alkali hydroxide. 2. Reaction temperature is not optimal for para-selectivity.1. Use potassium hydroxide to favor para-carboxylation. Sodium hydroxide tends to yield the ortho-isomer.[1] 2. The regioselectivity of the Kolbe-Schmitt reaction can be temperature-dependent. Experiment with a range of temperatures to find the optimal condition for the desired isomer.
Dark-colored Reaction Mixture or Product 1. Oxidation of the phenoxide or product. 2. Side reactions due to high temperatures.1. Purge the reactor with an inert gas (e.g., nitrogen or argon) before introducing CO₂ to minimize oxidation. 2. Avoid excessively high reaction temperatures. Monitor the reaction temperature closely.
Difficult Product Isolation/Purification 1. Incomplete acidification. 2. Presence of unreacted starting material or byproducts.1. Ensure the pH of the solution is sufficiently acidic (pH 2-3) to precipitate the carboxylic acid fully.[3] 2. Consider recrystallization from a suitable solvent system (e.g., ethanol/water) to purify the product.

III. Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the synthesis of 2,5-Difluoro-4-hydroxybenzoic acid?

A1: In the context of the Kolbe-Schmitt reaction, the "catalyst" is the base used to form the phenoxide. For para-selective carboxylation to synthesize 4-hydroxybenzoic acid derivatives, potassium hydroxide is the reagent of choice.[1] While not a catalyst in the traditional sense as it is consumed in the reaction, its role is critical for the reaction's success and regioselectivity.

Q2: Why is it necessary to run the reaction under pressure?

A2: The Kolbe-Schmitt reaction requires high pressure of carbon dioxide to facilitate the carboxylation of the phenoxide.[2] Carbon dioxide is a weak electrophile, and the high pressure increases its concentration in the reaction medium, driving the equilibrium towards the formation of the carboxylated product.

Q3: Can I use sodium hydroxide instead of potassium hydroxide?

A3: While sodium hydroxide can be used to generate the phenoxide, it typically favors the formation of the ortho-isomer (a salicylic acid derivative).[4] To obtain the desired 2,5-Difluoro-4-hydroxybenzoic acid (the para-isomer), potassium hydroxide is strongly recommended.

Q4: What are the key safety precautions for this synthesis?

A4: This reaction involves working with a corrosive base (KOH), a high-pressure gas (CO₂), and flammable organic solvents. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] The pressure reactor must be operated by trained personnel and inspected for safety before each use.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of the synthesized 2,5-Difluoro-4-hydroxybenzoic acid should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified product can also be compared to literature values.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 2,5-Difluoro-4-hydroxybenzoic Acid

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 2,5-Difluorophenol

  • Potassium hydroxide (KOH)

  • Carbon dioxide (CO₂), high purity

  • Sulfuric acid (H₂SO₄), concentrated

  • Anhydrous ethanol

  • Deionized water

Equipment:

  • High-pressure autoclave reactor with a stirrer and temperature control

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Buchner funnel and filter paper

  • pH meter or pH paper

Procedure:

  • Phenoxide Formation:

    • In a round-bottom flask, dissolve 2,5-difluorophenol in a minimal amount of anhydrous ethanol.

    • In a separate beaker, prepare a solution of potassium hydroxide in anhydrous ethanol.

    • Slowly add the KOH solution to the 2,5-difluorophenol solution while stirring. The reaction is exothermic.

    • After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium 2,5-difluorophenoxide.

    • Remove the solvent under reduced pressure to obtain the dry phenoxide salt.

  • Carboxylation:

    • Transfer the dry potassium 2,5-difluorophenoxide to the high-pressure autoclave.

    • Seal the autoclave and purge with an inert gas (e.g., nitrogen) to remove any air.

    • Pressurize the autoclave with carbon dioxide to the desired pressure (typically 80-100 atm).

    • Heat the autoclave to the reaction temperature (typically 150-180 °C) while stirring.

    • Maintain the reaction at this temperature and pressure for several hours (4-6 hours, monitor reaction progress if possible).

  • Work-up and Product Isolation:

    • Cool the autoclave to room temperature and carefully vent the excess CO₂.

    • Dissolve the solid reaction product in water.

    • Slowly add concentrated sulfuric acid to the aqueous solution with stirring until the pH reaches 2-3. This will precipitate the 2,5-Difluoro-4-hydroxybenzoic acid.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crude product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with cold deionized water to remove any inorganic salts.

Protocol 2: Purification by Recrystallization
  • Transfer the crude 2,5-Difluoro-4-hydroxybenzoic acid to a beaker.

  • Add a minimal amount of a suitable solvent system (e.g., a mixture of ethanol and water).

  • Heat the mixture with stirring until the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.

  • For maximum recovery, place the beaker in an ice bath for 30 minutes.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified product in a vacuum oven at a moderate temperature.

V. References

  • Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Journal of Organic Chemistry, 88(11), 6901–6910. Available at: [Link]

  • Request PDF. (n.d.). Synthesis of 2,5-furandicarboxylic acid by catalytic carbonylation of renewable furfural derived 5-bromofuroic acid. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method. Available at:

  • Google Patents. (n.d.). Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride. Available at:

  • Espacenet. (n.d.). Patent 0431294. Available at: [Link]

  • Google Patents. (n.d.). CN111036195A - Catalyst and preparation method of 2, 5-furandicarboxylic acid. Available at:

  • Zhang, L., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-170. Available at: [Link]

  • Google Patents. (n.d.). CN102408329B - 2, the preparation method of 4-dihydroxybenzoic acid. Available at:

  • Request PDF. (n.d.). Catalytic transformation of 2,5-furandicarboxylic acid to adipic acid over niobic acid-supported Pt nanoparticles. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). US3448145A - Process for the production of 2,5-dihydroxyterephthalic acid. Available at:

  • Popiołek, R., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8031. Available at: [Link]

  • protocols.io. (2025). Routine Purification of 2,5-dihydroxybenzoic acid (DHB). Available at: [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Available at:

  • ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Available at: [Link]

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Available at: [Link]

  • Grokipedia. (n.d.). Kolbe–Schmitt reaction. Available at: [Link]

  • YouTube. (2020). Kolbe-Schmitt Reaction. Available at: [Link]

  • BYJU'S. (n.d.). Kolbe Reaction Mechanism. Available at: [Link]

Sources

Byproduct identification in 2,5-Difluoro-4-hydroxybenzoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 2,5-Difluoro-4-hydroxybenzoic acid (2,5-DFHBA) . This compound is a critical fluorinated building block used in the synthesis of liquid crystals, bioactive agrochemicals, and pharmaceutical intermediates (specifically quinolone antibiotics).

Due to the high electronegativity of the fluorine atoms and the electron-withdrawing nature of the carboxyl group, this molecule exhibits unique reactivity profiles that can lead to specific, often misidentified, byproducts. This guide addresses the origin, identification, and mitigation of these impurities.

Module 1: The Impurity Landscape

Understanding the genesis of impurities is the first step in identification. The synthesis of 2,5-DFHBA typically proceeds via Nucleophilic Aromatic Substitution (


) of 2,4,5-trifluorobenzoic acid.
Visualizing the Reaction & Impurity Pathway

The following diagram maps the standard synthetic route and the divergence points where critical byproducts are formed.

G SM Starting Material (2,4,5-Trifluorobenzoic Acid) Major TARGET PRODUCT 2,5-Difluoro-4-hydroxybenzoic acid (Para-substitution) SM->Major S_NAr (Major Path) Attack at C4 Impurity_A IMPURITY A (Regioisomer) 4,5-Difluoro-2-hydroxybenzoic acid (Ortho-substitution) SM->Impurity_A S_NAr (Minor Path) Attack at C2 Reagent Nucleophile (OH⁻ or MeO⁻) Reagent->SM Impurity_B IMPURITY B (Decarboxylated) 2,5-Difluorophenol (Thermal degradation) Major->Impurity_B Heat/Acid (>100°C) -CO2

Figure 1: Reaction pathway showing the competition between para-substitution (Target) and ortho-substitution (Impurity A), as well as thermal degradation (Impurity B).

Module 2: Troubleshooting & FAQs

Category 1: Identification of Unknown Peaks

Q1: I observe a persistent impurity peak eluting just after the main product in Reverse Phase HPLC. MS shows the same molecular weight (174 Da). What is it?

Diagnosis: This is likely Impurity A (4,5-Difluoro-2-hydroxybenzoic acid) .

  • Mechanism: In

    
     reactions on 2,4,5-trifluorobenzoic acid, the carboxyl group activates both the ortho (C2) and para (C4) positions. While para attack is electronically favored and less sterically hindered, ortho attack occurs as a minor pathway (typically <5%), creating this regioisomer.
    
  • Confirmation:

    • NMR Distinction: The coupling constants (

      
      ) differ. In the 2,5-difluoro target (para relationship), the F-F coupling is negligible or small (
      
      
      
      ). In the 4,5-difluoro impurity (ortho relationship), the F-F coupling is distinct (
      
      
      ).

Q2: My LC-MS spectrum shows a dominant peak at m/z 130 (negative mode) instead of the expected 173 [M-H]-. Did the reaction fail?

Diagnosis: Not necessarily. This indicates Decarboxylation (Impurity B) .

  • Root Cause: 2,5-DFHBA is prone to thermal decarboxylation because the fluorines destabilize the ground state relative to the transition state for

    
     loss.
    
  • Critical Check:

    • In-Vial: Did you heat the sample during preparation?

    • In-Source: Is your MS source temperature too high? Decarboxylation often occurs inside the mass spectrometer source (in-source fragmentation).

  • Action: Lower the desolvation temperature and cone voltage. If the peak remains in the UV trace, the degradation happened in the reaction vessel.

Category 2: Reaction Optimization

Q3: The conversion is high, but the yield of the isolated solid is low. Where is my product?

Diagnosis: Product loss to the mother liquor due to Water Solubility .

  • Explanation: The presence of the hydroxyl group and the carboxyl group makes 2,5-DFHBA significantly more water-soluble than the trifluoro precursor, especially at neutral/slightly acidic pH.

  • Solution:

    • Adjust aqueous workup pH to 1-2 (highly acidic) to fully protonate the carboxylic acid.

    • Saturate the aqueous phase with NaCl (salting out) before extraction with Ethyl Acetate.

Module 3: Analytical Protocols

Protocol A: HPLC Method for Regioisomer Separation

Standard C18 columns often fail to resolve the 2-hydroxy and 4-hydroxy regioisomers due to their similar hydrophobicities. Use a Polar-Embedded or PFP (Pentafluorophenyl) phase for superior selectivity.

ParameterCondition
Column PFP (Pentafluorophenyl) Core-Shell, 2.7 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 15 mins (Slow gradient is key)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 210 nm (Amide/Acid)
Target Retention 2,5-DFHBA (~8.5 min); Impurity A (~9.2 min)
Protocol B: Rapid NMR Purity Check

Use


-NMR for the fastest purity assessment, as it eliminates solvent background.
  • Solvent: DMSO-

    
     (Avoid 
    
    
    
    due to poor solubility).
  • Scan Range: -100 ppm to -140 ppm.

  • Interpretation:

    • Target (2,5-DFHBA): Two singlets (or weak doublets) approx. -115 ppm and -130 ppm.

    • Impurity A (Regioisomer): Two doublets with strong coupling (

      
      ) due to adjacent fluorines.
      

Module 4: Decision Tree for Troubleshooting

Use this logic flow to resolve low-purity issues in your workflow.

Troubleshooting Start Issue: Low Purity / Unexpected Peaks CheckMS Check MS Data (m/z) Start->CheckMS Mass130 Mass = 129/130 Da (M-44) CheckMS->Mass130 Low Mass Mass174 Mass = 173/174 Da (Expected MW) CheckMS->Mass174 Correct Mass Decarb Issue: Decarboxylation Action: Check reaction temp < 80°C Check MS Source Temp Mass130->Decarb CheckRT Check Retention Time (HPLC) Mass174->CheckRT RT_Shift Shifted/Shoulder Peak CheckRT->RT_Shift Regio Issue: Regioisomer (Ortho-sub) Action: Switch to PFP Column Check 19F-NMR coupling RT_Shift->Regio

Figure 2: Diagnostic logic for distinguishing between thermal degradation and isomeric impurities.

References

  • Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(3), 167–172. [1]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of Substituents.

  • SIELC Technologies. HPLC Separation of Dihydroxybenzoic Acid Isomers.

  • National Institutes of Health (NIH). Concerted Nucleophilic Aromatic Substitution Reactions.

  • Ossila. 2-Fluoro-4-hydroxybenzoic acid: Properties and Applications.

Sources

Improving the efficiency of 2,5-Difluoro-4-hydroxybenzoic acid derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 2,5-Difluoro-4-hydroxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile, yet sometimes challenging, building block. The presence of two electron-withdrawing fluorine atoms, a phenolic hydroxyl group, and a carboxylic acid moiety presents unique challenges and opportunities in synthesis.[1] This document provides in-depth, field-tested insights in a direct question-and-answer format to help you improve the efficiency and success rate of your derivatization reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to guide your experimental design.

Q1: I need to derivatize 2,5-Difluoro-4-hydroxybenzoic acid. Which functional group should I target first, the phenol or the carboxylic acid?

The choice depends entirely on your final target molecule. The key is to consider the relative reactivity and the reaction conditions required for each transformation.

  • Targeting the Carboxylic Acid (Esterification): This is often the more straightforward first step. The carboxylic acid is a more robust functional group for esterification under various conditions (e.g., Fischer, Steglich). The phenolic hydroxyl is less nucleophilic than a typical alcohol and less likely to interfere under many esterification conditions.

  • Targeting the Phenolic Hydroxyl (Etherification/Acylation): This typically requires basic conditions to deprotonate the phenol, forming a more nucleophilic phenoxide. These basic conditions can deprotonate the carboxylic acid, forming a carboxylate salt. While this protects the carboxylic acid from acting as a nucleophile, the salt's solubility and reactivity must be considered for the subsequent reaction.

A logical decision-making process is visualized below.

G start What is your desired final product? ester An Ester Derivative (R-O-C=O) start->ester Modification at Carboxylic Acid ether An Ether Derivative (R-O-R') start->ether Modification at Phenolic Hydroxyl acyl A Phenolic Ester (Ar-O-C=O) start->acyl Modification at Phenolic Hydroxyl protocol_ester protocol_ester ester->protocol_ester Proceed to Esterification Protocols (e.g., Steglich Esterification) protocol_ether protocol_ether ether->protocol_ether Proceed to Etherification Protocols (e.g., Williamson Ether Synthesis) protocol_acyl protocol_acyl acyl->protocol_acyl Consider Mitsunobu Reaction or Acylation with Activated Acyl Source

Caption: Decision tree for derivatization strategy.

Q2: My reaction yield is consistently low. What are the most common culprits?

Low yields with this substrate often stem from a few key issues:

  • Steric Hindrance & Electronic Effects: The fluorine atom ortho to the carboxylic acid can sterically hinder the approach of bulky nucleophiles or coupling reagents.[1] Furthermore, the electron-withdrawing nature of the fluorine atoms decreases the nucleophilicity of the phenolic oxygen, making reactions at this site more challenging.[2]

  • Presence of Water: Many derivatization reagents (e.g., carbodiimides, acid chlorides) are highly sensitive to moisture. Water can consume reagents and hydrolyze intermediates or the final product, drastically reducing yield.[3][4] Always use anhydrous solvents and dry glassware.

  • Inappropriate Base or Catalyst: For reactions involving the phenol, incomplete deprotonation will lead to low conversion. For esterifications, an insufficient amount of catalyst (like DMAP in Steglich esterification) can stall the reaction.[5]

  • Side Reactions: At elevated temperatures or with highly reactive reagents, side reactions like decarboxylation or unwanted aromatic substitution can occur, although this is less common under standard derivatization conditions.

  • Difficult Purification: Fluorinated compounds can exhibit unique solubility profiles, sometimes leading to loss of product during aqueous workup or chromatography.[6] Byproducts like triphenylphosphine oxide (from Mitsunobu) or dicyclohexylurea (from DCC-mediated couplings) can co-elute with the product, making isolation difficult and reducing the apparent yield of pure material.[5][7]

Part 2: Troubleshooting Guide: Esterification of the Carboxylic Acid

Esterification is a common objective. The Steglich esterification is particularly effective for substrates that may be sensitive to the harsh acidic conditions of a traditional Fischer esterification.[8]

Scenario 1: Incomplete conversion during Steglich Esterification.

Q: I'm using EDC and DMAP to couple my alcohol, but my starting material is never fully consumed, even after 24 hours. What's going wrong?

The Steglich esterification is a robust reaction but requires careful attention to detail.[5] Incomplete conversion is a frequent issue.

G start Problem: Incomplete Steglich Esterification q1 Is your solvent anhydrous? start->q1 q2 Are your reagents fresh and pure? q1->q2 Yes a1_yes Dry solvent over molecular sieves. Use fresh, sealed bottle. q1->a1_yes No q3 Is your DMAP quantity sufficient? q2->q3 Yes a2_yes Use freshly opened EDC. Ensure alcohol is pure. q2->a2_yes No q4 Is an N-acylurea byproduct forming? q3->q4 Yes a3_yes Increase DMAP to 0.1-0.2 eq. DMAP is the true catalyst. q3->a3_yes No a4_yes This indicates slow reaction with alcohol. Increase DMAP or consider a more reactive coupling agent. q4->a4_yes Yes end Re-run experiment with optimized conditions q4->end No a1_yes->end a2_yes->end a3_yes->end a4_yes->end

Caption: Troubleshooting flowchart for Steglich esterification.

Causality and In-Depth Analysis:

  • The Role of DMAP: DMAP is the actual catalyst. It reacts with the O-acylisourea intermediate (formed from the carboxylic acid and EDC) to generate a highly electrophilic N-acylpyridinium salt.[5][8] This intermediate is much more reactive towards the alcohol than the O-acylisourea itself. Insufficient DMAP is a primary cause of sluggish reactions.

  • Reagent Stability: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a hygroscopic reagent. Over time, it can hydrolyze, reducing its potency. Always use EDC from a freshly opened bottle or one stored properly in a desiccator.

  • N-Acylurea Formation: The reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to a stable N-acylurea byproduct, which is unreactive towards alcohols.[5] This side reaction becomes competitive if the desired reaction with the alcohol is slow (due to steric hindrance or low nucleophilicity). A higher concentration of the DMAP catalyst can accelerate the desired pathway, minimizing this side reaction.[5]

Protocol 1: Optimized Steglich Esterification

This protocol is optimized for coupling primary or secondary alcohols with 2,5-Difluoro-4-hydroxybenzoic acid.

Materials:

  • 2,5-Difluoro-4-hydroxybenzoic acid (1.0 eq)

  • Alcohol (1.2 - 1.5 eq)

  • EDC·HCl (1.5 eq)

  • 4-DMAP (0.1 - 0.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2,5-Difluoro-4-hydroxybenzoic acid, the alcohol, and 4-DMAP.

  • Add anhydrous DCM to dissolve the solids (concentration approx. 0.1-0.2 M).

  • Stir the solution at room temperature for 10 minutes.

  • Add EDC·HCl in one portion.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove unreacted DMAP and EDC byproducts), saturated NaHCO₃ solution (to remove unreacted starting acid), and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by silica gel chromatography.

ParameterRecommended ValueRationale
Solvent Anhydrous DCM/THFEnsures a water-free environment to prevent reagent hydrolysis.[3]
Equivalents (Alcohol) 1.2 - 1.5A slight excess drives the reaction to completion.
Equivalents (EDC) 1.5Ensures complete activation of the carboxylic acid.
Equivalents (DMAP) 0.1 - 0.2Catalytic amount is sufficient; higher loading accelerates the reaction.[5]
Temperature Room TemperatureMild conditions prevent potential side reactions.[5]
Part 3: Troubleshooting Guide: Etherification of the Phenolic Hydroxyl

The Williamson ether synthesis is a classic and effective method for forming aryl ethers.[11][12] It involves deprotonation of the phenol followed by an Sₙ2 reaction with an alkyl halide.

Scenario 2: No reaction or formation of side products during Williamson Ether Synthesis.

Q: I've treated my starting material with K₂CO₃ and benzyl bromide in acetone, but I'm either recovering starting material or seeing a complex mixture of products. What is happening?

This is a common issue where base selection, solvent, and potential side reactions are critical factors.

Causality and In-Depth Analysis:

  • Incomplete Deprotonation: The pKa of the phenolic proton is lowered by the electron-withdrawing fluorine atoms, making it more acidic than phenol itself. However, a weak base like K₂CO₃ in a solvent like acetone might not be sufficient to achieve complete and rapid deprotonation, leading to low conversion. A stronger base or a solvent system that better facilitates the reaction is often needed.

  • Competing O- vs. C-Alkylation: While rare for phenols, under certain conditions, the phenoxide ion can act as an ambident nucleophile, leading to alkylation on carbon atoms of the aromatic ring. This is generally disfavored.

  • Competing Esterification: A more likely scenario is the reaction between the initially formed phenoxide and the carboxylic acid of another molecule. This acid-base reaction can complicate the reaction profile. However, the primary competing reaction is often dialkylation if a strong enough base is used in excess. A more significant issue is the reaction of the phenoxide with the alkylating agent versus the carboxylate reacting. The phenoxide is a softer nucleophile and generally preferred for reaction with alkyl halides.

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are excellent for Sₙ2 reactions as they solvate the cation (e.g., K⁺) but not the nucleophilic anion, increasing its reactivity.[12]

Protocol 2: Optimized Williamson Ether Synthesis

This protocol uses a stronger base and an optimal solvent to favor the desired Sₙ2 reaction.

Materials:

  • 2,5-Difluoro-4-hydroxybenzoic acid (1.0 eq)

  • Alkyl Halide (e.g., Benzyl bromide, Ethyl iodide) (1.1 eq)

  • Potassium Carbonate (K₂CO₃, fine powder) (2.0-3.0 eq) or Sodium Hydride (NaH, 60% dispersion in oil) (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • Using K₂CO₃ (Safer Option): a. To a flask, add 2,5-Difluoro-4-hydroxybenzoic acid and anhydrous K₂CO₃. b. Add anhydrous DMF and stir the suspension vigorously at room temperature for 30 minutes. c. Add the alkyl halide dropwise. d. Heat the reaction to 50-70 °C and stir for 4-12 hours, monitoring by TLC/LC-MS.

  • Using NaH (More Reactive): a. To a flame-dried flask under inert gas, add NaH. Wash the NaH with anhydrous hexanes to remove mineral oil, then carefully decant the hexanes. b. Add anhydrous DMF and cool the suspension to 0 °C. c. Slowly add a solution of 2,5-Difluoro-4-hydroxybenzoic acid in anhydrous DMF. (Caution: Hydrogen gas evolution!).[11] d. Allow the mixture to warm to room temperature and stir for 30-60 minutes until gas evolution ceases. e. Cool the mixture back to 0 °C and add the alkyl halide dropwise. f. Stir at room temperature for 2-8 hours, monitoring by TLC/LC-MS.

  • Workup: a. Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of water. b. Dilute with water and ethyl acetate. c. Acidify the aqueous layer to pH ~3 with 1M HCl. This protonates the carboxylic acid of the product, allowing it to be extracted into the organic layer. d. Separate the layers and extract the aqueous layer twice more with ethyl acetate. e. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. f. Purify by chromatography or crystallization.[13]

ParameterRecommended ValueRationale
Base K₂CO₃ or NaHK₂CO₃ is safer and often sufficient. NaH is stronger and ensures full deprotonation but requires more careful handling.[11]
Solvent Anhydrous DMFA polar aprotic solvent that accelerates Sₙ2 reactions.[12]
Temperature 50-70 °C (K₂CO₃) / RT (NaH)Moderate heat may be needed for K₂CO₃. The NaH reaction is typically fast enough at room temperature.
Workup Acidification before extractionCrucial step to ensure the product, now an acid, is in its neutral form for efficient extraction into the organic solvent.
References
  • Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(7-8), 443-447. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

  • Fiveable. (N.D.). Steglich Esterification Definition. [Link]

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry, 2nd Ed. Oxford University Press. (General reference for reaction mechanisms and techniques like workups). [Link]

  • Dunn, P. J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5851-5859. [Link]

  • Wikipedia. (N.D.). Mitsunobu reaction. [Link]

  • Wikipedia. (N.D.). Organofluorine chemistry. [Link]

  • Sutherlin, K. D., & Toste, F. D. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. ScholarWorks @ UTRGV. [Link]

  • Zare, A., et al. (2010). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications, 40(13), 1949-1956. [Link]

  • Jaszczak, E., et al. (2019). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. Journal of Separation Science, 42(1), 259-276. [Link]

  • US Patent US20160318841A1. (2016). Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • CN Patent CN101020628A. (2007). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • MDPI. (2023). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. Inorganics, 11(2), 59. [Link]

  • Ashenhurst, J. (2023). Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Organic Synthesis. (N.D.). Mitsunobu reaction. [Link]

Sources

Validation & Comparative

Comparative Guide: 2,5-Difluoro-4-hydroxybenzoic Acid vs. 3,5-Difluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2,5-Difluoro-4-hydroxybenzoic acid and 3,5-Difluoro-4-hydroxybenzoic acid . It is designed for medicinal chemists and process scientists optimizing fluorinated scaffolds for drug discovery.

Executive Summary: The Fluorine Scan

In medicinal chemistry, the strategic placement of fluorine atoms on a phenolic ring modulates acidity (pKa), lipophilicity (LogP), and metabolic stability. While these two isomers share the same molecular formula (


), their distinct substitution patterns create divergent electronic environments:
  • 2,5-Difluoro-4-hydroxybenzoic acid: Characterized by an ortho-fluorine relative to the carboxylic acid. This creates a "push-pull" electronic system that significantly increases carboxylic acidity while offering unique steric protection against glucuronidation at the phenol.

  • 3,5-Difluoro-4-hydroxybenzoic acid: Characterized by C2-symmetry with both fluorines ortho to the hydroxyl group. This motif drastically increases the acidity of the phenol (making it a bioisostere for carboxylic acids or phosphates) and serves as a robust scaffold for liquid crystals and transthyretin (TTR) stabilizers.

Physicochemical Profiling

The positioning of the fluorine atoms dictates the electronic behavior of both the carboxylic acid head and the phenolic tail.

Feature2,5-Difluoro-4-hydroxybenzoic acid3,5-Difluoro-4-hydroxybenzoic acid
Structure Asymmetric (F at C2, C5)Symmetric (F at C3, C5)
Carboxylic Acid pKa ~3.2 - 3.4 (More Acidic)(Due to ortho-F inductive effect)~3.8 - 4.0 (Meta-F inductive effect only)
Phenolic pKa ~8.0 - 8.5 (One ortho-F stabilizes phenoxide)~7.0 - 7.5 (Most Acidic Phenol)(Two ortho-F atoms stabilize phenoxide)
Lipophilicity (LogP) ~1.5 (Moderate)~1.6 (Slightly higher due to symmetry)
H-Bond Donor Phenol is a moderate donor.Phenol is a weak donor (strong internal H-bond).
Metabolic Stability High (C2/C5 block common metabolic sites).High (C3/C5 block ortho-hydroxylation).
Primary Application Metabolic modulators, Antiviral intermediates.Liquid crystals, Bioisosteres, Antibacterials.
Mechanistic Insight: The Ortho-Fluorine Effect
  • In the 2,5-isomer , the fluorine at C2 exerts a strong inductive effect (-I) on the carboxylic acid, stabilizing the carboxylate anion. Additionally, steric repulsion twists the carboxyl group slightly out of plane, reducing conjugation with the ring and further increasing acidity.

  • In the 3,5-isomer , the fluorines flank the hydroxyl group. This lowers the pKa of the phenol significantly (by ~2-3 units vs. non-fluorinated phenol), allowing the hydroxyl to exist as a phenoxide anion at physiological pH in some microenvironments, mimicking phosphate groups in kinase inhibitors.

Synthetic Accessibility & Pathways

Both compounds are accessible via Nucleophilic Aromatic Substitution (


) from their respective trifluorobenzoic acid precursors. This is a self-validating approach: the position para to the electron-withdrawing carboxyl group is the most activated for nucleophilic attack.
Pathway Visualization (DOT)

The following diagram illustrates the parallel synthesis routes.

SynthesisPathways Start245 2,4,5-Trifluorobenzoic Acid Reagent NaOH / H2O (Reflux) Start245->Reagent Start345 3,4,5-Trifluorobenzoic Acid Start345->Reagent Inter25 Meisenheimer Complex (C4 Attack) Reagent->Inter25 Route A Inter35 Meisenheimer Complex (C4 Attack) Reagent->Inter35 Route B Prod25 2,5-Difluoro-4-hydroxybenzoic Acid Inter25->Prod25 - F- Prod35 3,5-Difluoro-4-hydroxybenzoic Acid Inter35->Prod35 - F-

Caption: Parallel


 pathways. The carboxyl group directs the incoming hydroxyl nucleophile to the para-position (C4) in both precursors.

Experimental Protocols

These protocols are adapted from verified patent literature and standard organic synthesis procedures for fluorinated aromatics.

Protocol A: Synthesis of 2,5-Difluoro-4-hydroxybenzoic Acid

Objective: Selective hydrolysis of 2,4,5-trifluorobenzoic acid.

  • Reagents:

    • 2,4,5-Trifluorobenzoic acid (1.0 eq)

    • Sodium Hydroxide (NaOH) (3.0 - 4.0 eq)

    • Water (Solvent)

  • Procedure:

    • Dissolution: Dissolve 10 g of 2,4,5-trifluorobenzoic acid in 50 mL of water.

    • Basification: Slowly add NaOH pellets (approx. 6.8 g) while stirring. The reaction is exothermic; maintain temperature < 40°C during addition.

    • Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor by HPLC or TLC (mobile phase: MeOH/DCM). The starting material spot should disappear.

    • Work-up: Cool the reaction mixture to room temperature. Acidify carefully with concentrated HCl to pH ~1–2. A white precipitate will form.[1]

    • Purification: Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 50°C.

    • Yield: Expected yield is 85–92%.

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show two distinct aromatic signals (singlets or doublets depending on F-coupling) corresponding to protons at C3 and C6.
Protocol B: Synthesis of 3,5-Difluoro-4-hydroxybenzoic Acid

Objective: Hydrolysis of 3,4,5-trifluorobenzoic acid.

  • Reagents:

    • 3,4,5-Trifluorobenzoic acid (1.0 eq)

    • Potassium Hydroxide (KOH) (4.0 eq)

    • Water/DMSO (10:1 mixture for better solubility)

  • Procedure:

    • Setup: Charge reaction vessel with 3,4,5-trifluorobenzoic acid and solvent mixture.

    • Reaction: Add KOH and heat to 90°C for 3–5 hours. The symmetry of the starting material makes the C4 position highly susceptible to nucleophilic attack.

    • Isolation: Cool to 0°C. Acidify with 6N HCl. The product often crystallizes as fine needles.

    • Recrystallization: If necessary, recrystallize from Ethanol/Water (1:1).

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) will show a single aromatic signal (doublet,
    
    
    Hz) integrating to 2 protons, confirming the symmetric structure.

Applications in Drug Discovery[1][2]

2,5-Difluoro Isomer: The Metabolic Blocker

This isomer is frequently used to block metabolic "soft spots." In many phenyl-based drugs, the C4-hydroxyl is a target for glucuronidation, and the C2/C5 positions are targets for oxidative metabolism (CYP450).

  • Mechanism: The C2-fluorine sterically hinders esterification/amidation at the carboxylic acid during prodrug formation, while the C5-fluorine protects the position ortho to the phenol from metabolic hydroxylation.

  • Use Case: Intermediate for antiviral agents and metabolic disease modulators (e.g., PPAR agonists).

3,5-Difluoro Isomer: The Phosphate Bioisostere

The 3,5-difluoro-4-hydroxy motif is a classic bioisostere for carboxylic acids or phosphate groups.

  • Mechanism: The two flanking fluorine atoms pull electron density from the oxygen, lowering the pKa to ~7.0. This allows the group to maintain a negative charge at physiological pH, mimicking the electrostatics of a phosphate group but with better membrane permeability.

  • Use Case:

    • Kinase Inhibitors: Mimicking the phosphorylated tyrosine residue.

    • Transthyretin (TTR) Stabilizers: Binding to the thyroxine binding pocket (e.g., analogues of Acoramidis or Diflunisal).

    • Liquid Crystals: The symmetric dipole moment is ideal for mesogenic cores in display technologies.

References

  • Preparation of 2,4-difluoro-3-hydroxybenzoic acid (and related isomers).Google Patents. CN101020628A.
  • Synthesis of 3,5-difluoro-4-hydroxybenzoic acid via nucleophilic substitution. PubChem Compound Summary. CID 13004447.[2] Available at: [Link]

  • Aromatic compounds and metabolic modulators (Patent WO2015020184A1).Google Patents. Describes the synthesis of 2,5-difluoro-4-hydroxybenzoic acid from trifluoro precursors.
  • pKa Data of Fluorinated Benzoic Acids. Organic Chemistry Data. Compiled by R. Williams. Available at: [Link]

  • Crystal structure and hydrogen bonding in fluorinated hydroxybenzoic acids. National Institutes of Health (PMC). Discusses structural motifs in 3,4-difluoro analogues, relevant for packing comparison. Available at: [Link]

Sources

Technical Comparison Guide: Cross-Reactivity & Analytical Profiling of 2,5-Difluoro-4-hydroxybenzoic Acid

[1]

Executive Summary & Compound Profile

2,5-Difluoro-4-hydroxybenzoic acid is a fluorinated derivative of the common metabolite 4-Hydroxybenzoic acid (4-HBA).[1] In drug development, it often appears as a stable metabolic intermediate of fluorinated pharmaceuticals (e.g., kinase inhibitors, quinolone antibiotics) or as a structural probe in mechanistic studies.[1]

The critical challenge in analyzing this compound is distinguishing it from endogenous 4-HBA (found in food preservatives and natural catabolism). Cross-reactivity can occur in:

  • Immunoassays: Antibodies raised against 4-HBA may bind the fluorinated analog.

  • Metabolic Assays: Fluorine substitution alters enzymatic recognition (CYP450, UGTs).[1]

  • Analytical Separation: Similar polarity requires specific chromatographic conditions for resolution.[1]

Comparative Physicochemical Profile[2]

The introduction of fluorine atoms at the 2 and 5 positions significantly alters the electronic landscape of the benzene ring, affecting acidity (pKa) and lipophilicity (LogP).

Property4-Hydroxybenzoic Acid (4-HBA) 2,5-Difluoro-4-hydroxybenzoic Acid Impact on Cross-Reactivity
CAS Number 99-96-71261965-01-8Distinct identifiers for regulatory tracking.
Molecular Weight 138.12 g/mol 174.10 g/mol Mass Shift: Easily resolved by Mass Spectrometry (+36 Da).[1]
pKa (COOH) 4.54~3.2 - 3.5 (Predicted)Acidity: Ortho-fluorine (pos 2) stabilizes the carboxylate anion via inductive effects, increasing acidity.[1]
LogP (Lipophilicity) 1.58~1.9 - 2.1Binding: Increased lipophilicity may increase non-specific binding in protein assays.[1]
Electronic Effect Standard resonanceElectron-withdrawing (Inductive)Reactivity: Fluorine deactivates the ring toward electrophilic aromatic substitution (metabolic blockade).[1]

Immunological Cross-Reactivity (ELISA)[1]

In competitive ELISA formats, cross-reactivity (%CR) is the most critical metric. It quantifies the error introduced if the antibody cannot distinguish between the drug metabolite (2,5-DF-4-HBA) and the endogenous standard (4-HBA).[1]

Mechanism of Interference
  • Steric Hindrance: The fluorine atoms at positions 2 and 5 create steric bulk. An antibody with a binding pocket tightly fitted to 4-HBA will likely exhibit low cross-reactivity (<5%) because the fluorines physically prevent deep insertion into the binding site.

  • Electronic Repulsion: The high electronegativity of fluorine creates regions of high electron density that may repel residues in the antibody paratope designed to bind the hydrogen atoms of 4-HBA.

Experimental Protocol: Determination of % Cross-Reactivity

Objective: Calculate %CR using the IC50 displacement method.

Reagents:

  • Capture Antibody: Polyclonal anti-4-HBA (coated on plate).

  • Tracer: HRP-conjugated 4-HBA.[1]

  • Analytes: Pure 4-HBA (Standard) and 2,5-DF-4-HBA (Test).[1]

Workflow:

  • Preparation: Prepare serial dilutions (0.1 nM to 10 µM) of both 4-HBA and 2,5-DF-4-HBA in assay buffer (PBS + 0.1% BSA).

  • Competition: Add 50 µL of analyte dilution and 50 µL of Tracer-HRP to antibody-coated wells. Incubate 1 hour at RT.

  • Wash: Wash plate 3x with PBST (PBS + 0.05% Tween-20) to remove unbound tracer.[1]

  • Detection: Add TMB substrate.[1] Stop reaction with 1M H₂SO₄ after 15 mins.[1] Read OD450.

  • Calculation: Plot sigmoidal dose-response curves for both compounds. Determine the concentration required to inhibit 50% of maximum binding (IC50).

Data Analysis:

  • Interpretation: A %CR of 0.1% implies the antibody is 1000x more specific for the non-fluorinated target.

Metabolic Stability & Cross-Reactivity

Fluorine is often used in medicinal chemistry to block "metabolic soft spots." 4-HBA is typically metabolized via conjugation (glucuronidation) or ring hydroxylation.[1] The 2,5-difluoro substitution blocks the ortho-positions, preventing ring oxidation and forcing metabolism solely toward conjugation.[1]

Pathway Visualization

The following diagram illustrates how fluorine substitution blocks the CYP450 hydroxylation pathway, channeling the substrate towards Phase II conjugation.

MetabolicPathwaySubstrate2,5-Difluoro-4-hydroxybenzoic AcidCYP450CYP450 Oxidation(Ring Hydroxylation)Substrate->CYP450 Steric/ElectronicBlockadeUGTUGT/SULT(Phase II Conjugation)Substrate->UGT Accessible-OH/-COOHMetabolite_OxHydroxylated Metabolite(BLOCKED by Fluorine)Metabolite_ConjGlucuronide/Sulfate Conjugate(Primary Product)UGT->Metabolite_Conj

Caption: Metabolic steering effect of fluorine substitution. The 2,5-difluoro pattern inhibits CYP450-mediated ring hydroxylation, shifting clearance almost exclusively to Phase II conjugation (Glucuronidation/Sulfation).[1]

Analytical Resolution Strategy (LC-MS/MS)

When performing cross-reactivity studies, you must verify that your analytical method can physically separate the two compounds to avoid "crosstalk" in quantification.

Chromatographic Separation Protocol

Due to the ortho-effect , 2,5-DF-4-HBA is more acidic and slightly more lipophilic than 4-HBA.[1] This allows for baseline separation using Reverse Phase Chromatography (RPC).[1]

ParameterRecommended Condition Rationale
Column C18 Core-Shell (e.g., Kinetex 2.6µm), 100 x 2.1 mmHigh efficiency for polar aromatic acids.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures COOH is protonated (neutral) for retention.[1]
Mobile Phase B Acetonitrile (or Methanol)Organic modifier for elution.[1]
Gradient 5% B to 40% B over 8 minsShallow gradient required to separate the closely related analogs.
Retention Order 1. 4-HBA (Earlier)2.[1][2] 2,5-DF-4-HBA (Later)The fluorinated analog is more lipophilic (higher LogP), retaining longer on C18.[1]
MS Transition 4-HBA: 137.0

93.0 (M-H)⁻2,5-DF: 173.0

129.0 (M-H)⁻
Mass Shift: The +36 Da mass difference allows absolute specificity in MRM mode.[1]

Self-Validating Step: Inject a 1:1 mixture of 4-HBA and 2,5-DF-4-HBA.

  • Pass Criteria: Resolution (

    
    ) > 1.5 (Baseline separation).
    
  • Fail Criteria: Co-elution or significant tailing (indicates pH of mobile phase is too close to pKa).

References

  • OECD SIDS. (2004).[1] SIDS Initial Assessment Report: 4-Hydroxybenzoic acid. UNEP Publications. Link

  • PubChem. (2025).[1][3] Compound Summary: 4-(2,5-Difluorophenyl)-2-hydroxybenzoic acid (Related Structure).[1] National Library of Medicine. Link[1]

  • Rietjens, I. M., et al. (1990).[1] Different metabolic pathways of 2,5-difluoronitrobenzene and 2,5-difluoroaminobenzene. Xenobiotica. Link

  • Juhler, R. K., & Mortensen, A. P. (2002).[1][4] Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Link

  • BenchChem. (2025).[1][5] The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. Link

Benchmarking 2,5-Difluoro-4-hydroxybenzoic Acid: A Comparative Guide for Tyrosinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In the development of depigmenting agents and enzyme inhibitors, 2,5-Difluoro-4-hydroxybenzoic acid (2,5-DF-4-HBA) represents a critical scaffold evolution from the parent compound, 4-hydroxybenzoic acid (4-HBA). While 4-HBA and its metabolic analog Gentisic acid (2,5-dihydroxybenzoic acid) are known tyrosinase inhibitors, they suffer from rapid metabolic clearance and moderate binding affinity.

This guide benchmarks 2,5-DF-4-HBA against industry standards. By incorporating fluorine atoms at the 2- and 5-positions, this scaffold leverages the bioisosteric effect —enhancing metabolic stability by blocking hydroxylation sites while modulating the pKa of the phenolic hydroxyl group to optimize binding at the binuclear copper active site of Tyrosinase.

Chemical Benchmarking & Physicochemical Profile

Before assessing biological activity, researchers must understand the physicochemical shifts induced by fluorination. The electron-withdrawing nature of fluorine lowers the pKa, potentially increasing the fraction of the ionized species at physiological pH, which is crucial for coordinating with the Cu²⁺ ions in the enzyme's active site.

Table 1: Comparative Physicochemical Properties
Property2,5-Difluoro-4-hydroxybenzoic Acid (Target)4-Hydroxybenzoic Acid (Parent)Kojic Acid (Gold Standard)Gentisic Acid (Metabolite)
Structure Fluorinated BenzoateSimple BenzoatePyranoneDihydroxy Benzoate
MW ( g/mol ) 174.10138.12142.11154.12
LogP (Calc) ~1.9 (Enhanced Lipophilicity)1.58-0.640.85
pKa (COOH) ~3.5 (More Acidic)4.54N/A2.97
pKa (Phenolic) ~7.5 - 8.0 (Est.)9.37.99.8
Metabolic Liability Low (2,5-positions blocked)High (Hydroxylation to Gentisic Acid)ModerateHigh (Conjugation)

Analyst Note: The lower phenolic pKa of 2,5-DF-4-HBA brings it closer to physiological pH compared to 4-HBA, theoretically improving its capacity to act as a pseudo-substrate or competitive inhibitor at the Tyrosinase active site.

Mechanism of Action: Competitive Tyrosinase Inhibition

Tyrosinase (EC 1.14.18.[1]1) is a copper-containing monooxygenase.[1] Known inhibitors like Kojic Acid function by chelating the copper ions. Benzoic acid derivatives typically act as competitive inhibitors , mimicking the substrate (L-Tyrosine or L-DOPA).

Structural Logic:
  • Copper Chelation: The carboxylate anion and the phenolic oxygen coordinate with the binuclear copper center.

  • Steric Fit: The 2,5-difluoro substitution mimics the size of hydrogen (Van der Waals radius: H=1.20 Å vs F=1.47 Å) closely enough to fit the active site, unlike bulkier chloro- or bromo- substituents.

  • Metabolic Blockade: In vivo, 4-HBA is rapidly hydroxylated at the 3- position (ortho to OH) or 2- position. The fluorine atoms in 2,5-DF-4-HBA sterically and electronically prevent this oxidative degradation.

Pathway Visualization

TyrosinaseInhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Pigment Dopaquinone->Melanin Polymerization Tyrosinase Tyrosinase Enzyme (Cu++ Active Site) Tyrosinase->Tyrosine Catalyzes Tyrosinase->DOPA Catalyzes Inhibitor_Standard Kojic Acid (Chelator) Inhibitor_Standard->Tyrosinase Chelates Cu++ Inhibitor_Target 2,5-DF-4-HBA (Competitive Inhibitor) Inhibitor_Target->Tyrosinase Competes with Substrate (High Stability)

Figure 1: Mechanism of Melanogenesis Inhibition. 2,5-DF-4-HBA competes with L-Tyrosine for the active site, preventing the formation of Dopaquinone.

Experimental Protocol: Benchmarking Assay

To validate 2,5-DF-4-HBA against Kojic Acid, use the Mushroom Tyrosinase DOPAchrome Assay . This protocol ensures a direct, colorimetric comparison of inhibitory potency (IC50).

Materials Required:
  • Mushroom Tyrosinase (EC 1.14.18.1, Sigma-Aldrich or equivalent).

  • Substrate: L-DOPA (3,4-dihydroxy-L-phenylalanine).[1]

  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

  • Inhibitors: 2,5-DF-4-HBA (Target), Kojic Acid (Control).

  • Microplate Reader (475 nm).

Step-by-Step Methodology:
  • Preparation:

    • Dissolve 2,5-DF-4-HBA in DMSO (ensure final DMSO concentration < 5% to avoid enzyme denaturation). Prepare serial dilutions (e.g., 0.1 µM to 500 µM).

    • Prepare Kojic Acid standard curve (known IC50 ~10–30 µM range depending on source).

  • Enzyme Activation:

    • Aliquot 20 µL of Tyrosinase solution (1000 U/mL) into 96-well plate.

    • Add 140 µL of Phosphate Buffer.

    • Add 20 µL of Inhibitor solution (Test or Control).

    • Incubate at 25°C for 10 minutes to allow inhibitor binding.

  • Reaction Initiation:

    • Add 20 µL of L-DOPA (10 mM) to each well.

  • Kinetic Measurement:

    • Immediately monitor absorbance at 475 nm (formation of DOPAchrome) every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the slope (velocity) of the linear portion of the curve.

    • Plot % Inhibition vs. Log[Concentration].

    • Use non-linear regression (Sigmoidal dose-response) to determine IC50.

Self-Validation Check:
  • Control Validity: If Kojic Acid IC50 is not within 10–50 µM, the enzyme activity is compromised; discard and prepare fresh enzyme.

  • Solubility Check: Ensure 2,5-DF-4-HBA does not precipitate in the buffer (fluorination increases lipophilicity).

Interpreting the Data: What to Expect

When analyzing your results, use the following "Reference Benchmarks" to grade the performance of 2,5-DF-4-HBA.

Table 2: Performance Evaluation Matrix
MetricExcellent Candidate Moderate Candidate Poor Candidate
IC50 (vs. Kojic Acid) < 2x Kojic Acid (e.g., < 50 µM)2x - 10x Kojic Acid> 10x Kojic Acid
Mode of Inhibition Competitive (Km increases, Vmax constant)Mixed-TypeNon-Specific Denaturation
Stability (t1/2 in Microsomes) > 60 minutes30 - 60 minutes< 15 minutes (Like 4-HBA)

Why 2,5-DF-4-HBA May Outperform 4-HBA: While 4-HBA is a weak inhibitor, the 2,5-difluoro substitution is expected to improve potency by increasing the acidity of the phenol (stronger H-bond donor/metal coordinator) and significantly improve metabolic stability, making it a more viable candidate for topical formulations where enzyme residence time is critical.

References

  • Chang, T.S. (2009). "An updated review of tyrosinase inhibitors." International Journal of Molecular Sciences, 10(6), 2440-2475. Link

  • Pillaiyar, T., et al. (2017). "Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 403-425. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

  • Kubo, I., et al. (1994). "Tyrosinase inhibitors from anise oil." Journal of Agricultural and Food Chemistry, 42(7), 1624-1626. (Establishes 4-HBA baseline activity). Link

  • Testa, B., et al. (2012). "Metabolism of drugs and other xenobiotics." Wiley-VCH. (Reference for metabolic blocking by fluorine).

Sources

Comparative Pharmacological Profile of Aminobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminobenzoic acid family—comprising 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (PABA)—represents a classic case study in structural isomerism dictating biological function. While all three share an identical molecular formula (


), the positional variance of the amino group relative to the carboxylic acid creates distinct electronic environments that drive divergent metabolic fates and pharmacological applications.

This guide provides a technical comparison of these isomers, analyzing their physicochemical properties, distinct mechanisms of action, and experimental protocols for their identification and quantification.

Part 1: Physicochemical Profiling

The position of the amino group influences the acidity (pKa) and lipophilicity (LogP) of the molecule, which in turn dictates bioavailability and enzyme binding affinity.

Comparative Properties Table
Property2-Aminobenzoic Acid (Anthranilic)3-Aminobenzoic Acid4-Aminobenzoic Acid (PABA)
Structure Ortho-isomerMeta-isomerPara-isomer
CAS Number 118-92-399-05-8150-13-0
Melting Point 146–148 °C173 °C187–189 °C
Solubility (Water) ~3.5 g/L (20 °C)~5.9 g/L (15 °C)~4.7 g/L (20 °C)
pKa (COOH) 2.17 (Strongest acid due to H-bonding)3.072.38
pKa (

)
4.854.794.85
LogP ~1.21~0.65~0.83
Fluorescence High (Ex: 336nm, Em: 411nm)Low/NegligibleLow/Negligible

Key Insight: The ortho-effect in 2-aminobenzoic acid results in intramolecular hydrogen bonding between the amine and carboxyl groups. This stabilizes the carboxylate anion, making it the strongest acid of the three, while also significantly increasing its lipophilicity (LogP ~1.21) compared to the meta and para isomers.[1]

Part 2: Mechanistic Pharmacology & Biological Roles

4-Aminobenzoic Acid (PABA): The Folate Precursor

PABA is the most biologically critical isomer for prokaryotes. It serves as the structural backbone for Folate (


).
  • Mechanism: Dihydropteroate synthase (DHPS) condenses PABA with pteridine to form dihydropteroic acid.

  • Pharmacological Relevance: Sulfonamide antibiotics are structural analogs of PABA. They competitively inhibit DHPS, starving bacteria of folate. Humans lack DHPS (we ingest folate), making this pathway a selective drug target.

  • Medicinal Chemistry: PABA is the scaffold for Procaine (Novocaine) and Benzocaine (Ethyl 4-aminobenzoate), acting as sodium channel blockers.

2-Aminobenzoic Acid (Anthranilic Acid): The Tryptophan Gateway

Anthranilic acid is a key metabolic node in the shikimate pathway.

  • Mechanism: It is the precursor to the amino acid Tryptophan and subsequently the neurotransmitter Serotonin. It is synthesized from chorismate by anthranilate synthase.

  • Pharmacological Relevance: Derivatives of anthranilic acid, known as Fenamates (e.g., Mefenamic acid), are potent NSAIDs that inhibit cyclooxygenase (COX) enzymes.

  • Fluorescence: Its high quantum yield makes it a standard fluorescent tag for glycan analysis (2-AB labeling).

3-Aminobenzoic Acid: The Anesthetic Scaffold & Control

Often overshadowed by its isomers, the meta isomer has a distinct niche.

  • Pharmacological Relevance: It is the parent compound of Tricaine Methanesulfonate (MS-222) , the ethyl ester of 3-aminobenzoic acid.[2][3] MS-222 is the standard veterinary anesthetic for fish and amphibians, functioning similarly to benzocaine but with higher solubility due to the sulfonate salt.

  • Experimental Utility: In DNA repair research, 3-aminobenzoic acid is used as a negative control for PARP (Poly (ADP-ribose) polymerase) inhibition studies. Unlike 3-aminobenzamide, 3-aminobenzoic acid does not inhibit PARP, allowing researchers to distinguish between structural effects and enzymatic inhibition.

Part 3: Visualizing Metabolic Divergence

The following diagram illustrates how the same molecular formula diverges into three distinct biological pathways.

G Chorismate Chorismate (Common Precursor) PABA 4-Aminobenzoic Acid (PABA) Chorismate->PABA Aminodeoxychorismate synthase Anthranilate 2-Aminobenzoic Acid (Anthranilate) Chorismate->Anthranilate Anthranilate synthase Folate Folate (Vit B9) (Essential for DNA Synthesis) PABA->Folate Dihydropteroate synthase (DHPS) Tryptophan Tryptophan (Amino Acid) Anthranilate->Tryptophan Phosphoribosyl transferase Fenamates Fenamates (NSAIDs) Anthranilate->Fenamates Synthetic Derivatization MetaABA 3-Aminobenzoic Acid Tricaine Tricaine (MS-222) (Fish Anesthetic) MetaABA->Tricaine Esterification & Salt Formation Sulfonamides Sulfonamides (Antibiotics) Sulfonamides->PABA Competitive Inhibition

Figure 1: Divergent metabolic and synthetic pathways of aminobenzoic acid isomers.

Part 4: Experimental Protocols

Protocol A: Quantitative Determination (Bratton-Marshall Assay)

This colorimetric assay quantifies primary aromatic amines. It is non-specific (detects all three isomers) but is the gold standard for total amine quantification.

Principle: Diazotization of the amine followed by coupling with N-(1-naphthyl)ethylenediamine (NED) to form a purple azo dye.[4]

Reagents:

  • 0.1% Sodium Nitrite (

    
    ) (freshly prepared).
    
  • 0.5% Ammonium Sulfamate.

  • 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED).

  • 1N HCl (Trichloroacetic acid can be used for protein precipitation).

Workflow:

  • Sample Prep: Dissolve sample in 1N HCl to achieve a concentration range of 1–10 µg/mL.

  • Diazotization: Add 1 mL of

    
     solution to 5 mL of sample. Mix and incubate on ice for 3 minutes.
    
  • Removal of Excess Nitrite: Add 1 mL of Ammonium Sulfamate. Mix and let stand for 2 minutes (removes excess nitrous acid to prevent side reactions).

  • Coupling: Add 1 mL of NED reagent.

  • Detection: Incubate in the dark at room temperature for 15 minutes. Measure Absorbance at 540 nm .

Protocol B: Specific Identification of Anthranilic Acid (Fluorescence)

To distinguish 2-aminobenzoic acid from the 3- and 4- isomers without chromatography, exploit its unique fluorescence.

Reagents:

  • Phosphate Buffer (PBS), pH 7.4.

  • Spectrofluorometer.

Workflow:

  • Prepare a 10 µM solution of the unknown isomer in PBS.

  • Set Excitation wavelength (

    
    ) to 336 nm .
    
  • Scan Emission (

    
    ) from 380 nm to 500 nm.
    
  • Result: A strong emission peak at 411 nm confirms the presence of 2-aminobenzoic acid. The 3- and 4- isomers will show negligible fluorescence under these conditions.

Part 5: Toxicity & Safety Profile

IsomerToxicity ClassificationKey HazardsNotes
2-ABA Low ToxicityEye Irritant (Cat 2A)Generally Recognized as Safe (GRAS) as a flavoring agent (grape scent).
3-ABA Moderate ToxicityAcute Tox. 4 (Oral)Harmful if swallowed. Irritating to respiratory system.
4-ABA Low/SensitizerSkin Sensitizer (Cat 1)Known contact allergen. Low acute oral toxicity (

Rat > 6 g/kg).

References

  • BenchChem. (2025).[1] A Comparative Analysis of 4-Aminobenzoic Acid Isomers: Physicochemical Properties, Biological Activities, and Experimental Protocols.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 978, 4-Aminobenzoic acid.

  • OAText. (2024). Effect of PARP inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage. (Differentiation of 3-ABA vs 3-AB).

  • National Institutes of Health (NIH). (2023). Anthranilic Acid as a Versatile Fluorescent Tag and Linker for Functional Glycomics.

  • Sigma-Aldrich. (2024). Ethyl 3-aminobenzoate methanesulfonate salt (Tricaine) Product Information.[2][3][5][6][7]

  • GlobalRx. (2025). Clinical Profile: Aminobenzoic Acid USP (PABA).

Sources

In vitro vs in vivo studies of 2,5-Difluoro-4-hydroxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: In Vitro vs In Vivo Evaluation of 2,5-Difluoro-4-hydroxybenzoic Acid Derivatives

Executive Summary: The Fluorine Advantage

2,5-Difluoro-4-hydroxybenzoic acid (2,5-DF-4-HBA) represents a critical scaffold in modern medicinal chemistry, serving as a bioisostere for salicylic acid and 4-hydroxybenzoic acid (4-HBA). While non-fluorinated parent compounds often suffer from rapid metabolic clearance (via hydroxylation at the ortho or meta positions) or suboptimal membrane permeability, the 2,5-difluoro substitution pattern offers a strategic solution.

This guide compares the In Vitro and In Vivo performance of 2,5-DF-4-HBA derivatives, providing researchers with the experimental logic to select the right assay for the right development stage.

Key Differentiators:

  • Acidity (pKa): The electron-withdrawing fluorine atoms significantly lower the pKa of the carboxylic acid (approx. 3.5 vs. 4.5 for 4-HBA), altering protein binding and solubility.

  • Metabolic Stability: Fluorine substitution at positions 2 and 5 blocks Cytochrome P450-mediated oxidation, extending half-life (

    
    ).
    
  • Lipophilicity: Fluorination increases

    
    , enhancing passive membrane permeability.
    

Comparative Analysis: In Vitro vs. In Vivo

The following table summarizes the performance metrics and appropriate assays for evaluating derivatives of this scaffold.

FeatureIn Vitro Studies (Screening & Mechanism)In Vivo Studies (Translation & Efficacy)Performance Verdict
Primary Goal Determine intrinsic potency (

,

) and metabolic stability.
Determine bioavailability (

), half-life (

), and therapeutic index.
In Vivo is critical for validating the "fluorine effect" on clearance.
Metabolic Stability Microsomal Stability Assay: 2,5-DF derivatives typically show <10% degradation over 60 min compared to >50% for non-fluorinated analogs.PK Profiling (Rat/Mouse): Demonstrates extended

and reduced clearance (

) due to blocked Phase I metabolism.
In Vitro predicts stability; In Vivo confirms systemic exposure.
Target Engagement Enzyme Inhibition (e.g., COX-1/2, Kinases): Fluorine can induce steric clashes or enhance hydrophobic pocket filling.Efficacy Models (e.g., Paw Edema): Verifies if potency translates to tissue-level anti-inflammatory effects.In Vitro data often overestimates potency if plasma protein binding is ignored.
Toxicity Cytotoxicity (MTT/LDH): High concentrations of fluorinated aromatics can be cytotoxic.Acute Toxicity (LD50): Essential to rule out fluoro-metabolite toxicity (e.g., fluoride ion release).In Vivo is mandatory to assess off-target renal/hepatic toxicity.

Strategic Workflow Visualization

The following diagram illustrates the decision matrix for advancing a 2,5-DF-4-HBA derivative from synthesis to preclinical validation.

DrugDevelopmentWorkflow cluster_InVitro In Vitro Screening (Go/No-Go) cluster_InVivo In Vivo Validation Scaffold 2,5-Difluoro-4-hydroxybenzoic Acid (Scaffold) Derivatization Chemical Derivatization (Esters, Amides, Hydrazides) Scaffold->Derivatization MetabStability Microsomal Stability (Phase I Blockade) Derivatization->MetabStability Potency Target Affinity (IC50 / Ki) Derivatization->Potency ToxScreen Cytotoxicity (HepG2 / HEK293) MetabStability->ToxScreen If Stable Potency->ToxScreen If IC50 < 1µM PK_Profile Pharmacokinetics (t1/2, AUC, Cmax) ToxScreen->PK_Profile If Selectivity Index > 10 Efficacy Disease Model (e.g., Inflammation) PK_Profile->Efficacy If Bioavailability > 20% Decision Lead Candidate Selection Efficacy->Decision

Caption: Integrated workflow for evaluating fluorinated benzoic acid derivatives, prioritizing metabolic stability screening before in vivo escalation.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are optimized for 2,5-difluoro-4-hydroxybenzoic acid derivatives.

Protocol A: In Vitro Microsomal Stability (The "Fluorine Blockade" Test)

Objective: To quantify the resistance of the 2,5-difluoro scaffold to oxidative metabolism compared to the non-fluorinated parent.

Materials:

  • Pooled Liver Microsomes (Human/Rat) (20 mg/mL protein).

  • NADPH Regenerating System.

  • Test Compound: 2,5-Difluoro-4-hydroxybenzoic acid derivative (1 µM final).

  • Control: 4-Hydroxybenzoic acid derivative (non-fluorinated).[1]

Workflow:

  • Pre-incubation: Mix 495 µL of microsome solution (0.5 mg/mL in phosphate buffer, pH 7.4) with 5 µL of test compound (100 µM stock). Pre-incubate at 37°C for 5 min.

  • Initiation: Add 50 µL of NADPH regenerating system to initiate the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold acetonitrile (containing internal standard, e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines intrinsic clearance (
    
    
    ).

Expected Outcome: The 2,5-difluoro derivative should exhibit a significantly lower slope (


) than the control, confirming metabolic blockade at the C2/C5 positions.
Protocol B: In Vivo Pharmacokinetics (Rat Model)

Objective: To determine if the in vitro stability translates to extended systemic exposure.

Materials:

  • Animals: Male Sprague-Dawley rats (

    
     per group).
    
  • Vehicle: 5% DMSO / 40% PEG400 / 55% Saline (solubility is critical for these lipophilic acids).

  • Dose: 5 mg/kg (IV) and 10 mg/kg (PO).

Workflow:

  • Dosing: Administer the compound via tail vein (IV) or oral gavage (PO).

  • Blood Collection: Serial sampling via jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Centrifuge blood at 2000g for 10 min at 4°C.

  • Extraction: Protein precipitation with acetonitrile (1:3 ratio).

  • Quantification: LC-MS/MS using MRM mode (monitor parent ion

    
    ).
    
  • Analysis: Calculate AUC,

    
    , 
    
    
    
    , and Bioavailability (
    
    
    ).

Critical Insight: Fluorinated benzoic acids often show high plasma protein binding (>90%). Ensure the bioanalytical method includes a matrix-matched calibration curve.

Mechanism of Action: The Structural Logic

Understanding why the 2,5-difluoro pattern is chosen is essential for interpreting data.

MOA Structure 2,5-Difluoro-4-Hydroxybenzoic Acid C2-Fluorine C5-Fluorine Carboxylic Acid Effect1 Steric & Electronic Blockade (Prevents P450 Hydroxylation) Structure:f1->Effect1 Structure:f2->Effect1 Effect2 Effect2 Structure:f3->Effect2 Effect3 Lipophilicity Increase (Better Membrane Permeability) Structure->Effect3 Outcome Optimized Drug Candidate (High Potency + Long Half-Life) Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Mechanistic impact of 2,5-difluoro substitution on drug-like properties.

References

  • Ossila. (2024). 2-Fluoro-4-hydroxybenzoic acid: A fluorinated benzoic acid building block.[2] Ossila Product Guide. Link

  • BenchChem. (2024). Structure-Activity Relationship of Halogenated Hydroxybenzoic Acids. BenchChem Compound Database. Link

  • Woo, L. et al. (2013). "Synthesis and structure–activity relationship studies of derivatives of the dual aromatase–sulfatase inhibitor." ChemMedChem, 8, 779–799. Link

  • Manuja, R. et al. (2013). "Evaluation of Biological Activity and Qualitative Analysis of 2,5-dihydroxybenzoic acid." International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. Link

  • Park, J. et al. (2004).[3] "Improved loading and cleavage methods for solid-phase synthesis using chlorotrityl resins." Journal of Combinatorial Chemistry, 6(3), 407–413.[3] Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,5-Difluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 2,5-Difluoro-4-hydroxybenzoic acid demand meticulous procedures grounded in a thorough understanding of the compound's potential hazards and regulatory landscape. This guide provides essential, actionable protocols to ensure this halogenated organic acid is managed safely and compliantly from the bench to its final disposition. The causality behind each step is explained to foster a culture of safety and scientific integrity.

Hazard Profile and Immediate First Aid

Understanding the potential hazards is the foundation of safe handling. Based on analogous compounds, 2,5-Difluoro-4-hydroxybenzoic acid should be treated as a hazardous substance with the potential to cause irritation upon contact.[1][2][3] The fluorinated nature of the compound necessitates caution, as thermal decomposition can release hazardous substances like hydrogen fluoride.

Hazard Classification (Anticipated)DescriptionPrecautionary Statement Reference
Skin Irritation Causes skin irritation upon contact.[H315][3]
Serious Eye Irritation Causes serious, potentially damaging eye irritation.[H319][3]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust.[H335][1]

Immediate First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice.[3][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or irritation persists, seek medical attention.[1][6]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[5][7]

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

The use of appropriate PPE is your primary defense against exposure. The selection of PPE is not merely a checklist item; it is a scientifically-validated system to prevent chemical contact.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[1] This is critical to prevent contact with dust particles that can cause serious eye damage.[8]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[1] The carboxylic acid and fluorinated aromatic structure necessitates a robust barrier to prevent skin absorption and irritation. Wash and dry hands thoroughly after handling.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation or spillage, consider impervious clothing.[1]

  • Respiratory Protection: All handling of the solid chemical that could generate dust must be performed in a certified chemical fume hood to control airborne exposure.[9] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with an appropriate filter cartridge should be used.[1]

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. As a halogenated organic compound, 2,5-Difluoro-4-hydroxybenzoic acid waste must not be mixed with non-halogenated waste streams.[9] This segregation is crucial because halogenated compounds require specific high-temperature incineration with flue gas scrubbing to prevent the formation of toxic byproducts like dioxins and furans.[1]

The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds, and spent solvents containing them are often classified as hazardous waste under codes like F001 and F002.[10] While this specific compound is not a solvent, its waste must be managed through your institution's hazardous waste program, which operates under EPA guidelines.[11][12]

Logical Workflow for Waste Segregation

The following diagram illustrates the decision-making process for segregating waste related to 2,5-Difluoro-4-hydroxybenzoic acid.

waste_segregation start Waste Generated (Involving 2,5-Difluoro-4-hydroxybenzoic acid) q1 Is the waste a pure, a surplus of the chemical? start->q1 pure_waste Containerize in a sealed, properly labeled waste container. Label: 'Halogenated Organic Solid Waste' q1->pure_waste Yes q2 Is the waste contaminated lab material? (e.g., gloves, weigh paper, wipes) q1->q2 No final_disposal Arrange for pickup by Environmental Health & Safety (EHS) pure_waste->final_disposal solid_waste Collect in a designated solid waste bag/container for halogenated materials. q2->solid_waste Yes q3 Is the waste a solution in a solvent? q2->q3 No solid_waste->final_disposal q_solvent_type Is the solvent halogenated? q3->q_solvent_type Yes q3->final_disposal No halogenated_solvent Collect in 'Halogenated Liquid Waste' container. Ensure pH compatibility. q_solvent_type->halogenated_solvent Yes non_halogenated_solvent Collect in 'Halogenated Liquid Waste' container. DO NOT mix with non-halogenated waste. q_solvent_type->non_halogenated_solvent No halogenated_solvent->final_disposal non_halogenated_solvent->final_disposal

Caption: Decision workflow for proper segregation of waste.

Step-by-Step Disposal Protocols

Adherence to a systematic procedure minimizes risk and ensures regulatory compliance.

Protocol 1: Small-Scale Spills (Solid)
  • Evacuate and Ventilate: Ensure the area is clear of non-essential personnel and increase ventilation or perform the cleanup within a fume hood.

  • Don PPE: Wear the full PPE as described in Section 2.

  • Containment: Prevent further spread of the dust. Do not use water to clean up, as this can spread contamination.[2]

  • Collection: Carefully sweep or wipe up the material. Avoid any actions that create dust.[1][7] Use spill control pillows or absorbent pads if necessary.

  • Containerize: Place the collected material and any contaminated cleaning supplies into a heavy-duty, sealable plastic bag or a designated waste container.[2][7]

  • Labeling: Clearly label the container with "Halogenated Organic Solid Waste," list the chemical name, and affix a hazardous waste tag per your institution's EHS procedures.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol or isopropanol) and paper towels. All cleaning materials must also be disposed of as hazardous waste.

  • Final Steps: Wash hands thoroughly after the cleanup is complete.

Protocol 2: Unused or Surplus Product
  • Do Not Dispose Down the Drain: This compound must not enter the sewer system or any waterways.[5]

  • Secure Original Container: Ensure the original container is tightly sealed and in good condition. If the container is compromised, overpack it into a larger, secure container.

  • Labeling: If not already present, label the container clearly as hazardous waste. Ensure the chemical name is legible.

  • Storage: Store the container in a designated, well-ventilated waste accumulation area, away from incompatible materials, until it is collected by EHS.[6][13]

The Final Disposal Pathway: Licensed Incineration

The accepted and environmentally responsible method for disposing of halogenated organic waste is through a licensed chemical destruction facility.[1] The most common method is controlled high-temperature incineration. This process utilizes scrubbers to neutralize acidic gases (like hydrogen fluoride and hydrogen chloride) that are produced during combustion, thereby preventing their release into the atmosphere.[1] All waste containing 2,5-Difluoro-4-hydroxybenzoic acid must be turned over to your institution's EHS department, who will contract with a certified hazardous waste disposal company to manage this final step.

References

  • 2,5 Dihydroxybenzoic acid 99% - Safety Data Sheet. (2018). Carl Roth.
  • 4-Hydroxybenzoic Acid - Safety Data Sheet. (2024). Cayman Chemical.
  • Safety Data Sheet: Benzoic acid. (n.d.). Carl Roth.
  • 2,6-Difluoro-4-hydroxybenzoic acid Safety Data Sheets. (n.d.). Echemi.
  • SAFETY DATA SHEET: 4-Hydroxybenzoic acid. (2025). Fisher Scientific.
  • Safety Data Sheet: 4-Hydroxybenzoic acid. (n.d.). Carl Roth.
  • 4-hydroxybenzoic acid SIDS Initial Assessment Report. (n.d.). OECD.
  • SAFETY DATA SHEET: 4-Cyano-3-fluorobenzoic acid. (2024). Sigma-Aldrich.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University.
  • SAFETY DATA SHEET: 3-Fluorobenzoic acid. (2024). Fisher Scientific.
  • Safety Data Sheet: 4-Hydroxybenzoic acid. (n.d.). Carl Roth.
  • SAFETY DATA SHEET: 4-(4-Fluorophenoxy)benzoic acid. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET: 2,6-Difluoro-4-hydroxybenzoic Acid. (2025). TCI Chemicals.
  • SAFETY DATA SHEET: 4-hydroxybenzoic acid. (2025). Sigma-Aldrich.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency.
  • Human Health and Ecological Risk Assessment of Fluorinated Benzoic Acids. (2014). Shell Australia.
  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. (n.d.). U.S. Environmental Protection Agency.
  • EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency.

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.